5-(3-Fluorophenyl)-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-fluorophenyl)-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNYZKWSFIPXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673401 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713143-67-0 | |
| Record name | 5-(3-Fluorophenyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3-Fluorophenyl)-2-methylpyridine as a building block in organic synthesis
An In-depth Technical Guide to 5-(3-Fluorophenyl)-2-methylpyridine as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, enhancing solubility and enabling critical interactions with biological targets.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic in drug design.[2][3][4] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through unique electronic interactions, and improve membrane permeability, ultimately leading to more potent and effective drug candidates.[4][6][7]
The this compound motif combines these advantageous features. It presents a synthetically versatile platform where the 2-methyl group provides a handle for further functionalization or can influence the electronic nature of the ring, while the 5-(3-fluorophenyl) group serves as a metabolically robust, lipophilic moiety. This guide provides a technical overview of the synthesis and synthetic utility of this compound, offering field-proven insights into its application as a core building block in the development of complex organic molecules.
Physicochemical and Structural Properties
Understanding the inherent properties of this compound is critical for its effective use. The molecule's reactivity and behavior are governed by the interplay of its three constituent parts: the electron-deficient pyridine ring, the electron-donating 2-methyl group, and the inductively electron-withdrawing 3-fluorophenyl substituent.
The pyridine nitrogen is a Lewis basic site, though its basicity is attenuated by the attached aromatic system. The 2-methyl group, being electron-donating, slightly increases the electron density of the ring and can influence the regioselectivity of certain reactions. Conversely, the 3-fluorophenyl group exerts a net electron-withdrawing effect, which can impact the reactivity of the pyridine core and provide a site for potential metabolic blocking.
| Property | Value (Estimated) | Justification / Source |
| Molecular Formula | C₁₂H₁₀FN | Based on structure. |
| Molecular Weight | 187.21 g/mol | Calculated from formula.[8] |
| Appearance | Off-white to yellow solid | Analogy to similar biaryl compounds like 5-Methyl-2-phenylpyridine.[9] |
| Boiling Point | >250 °C | Estimated based on the high boiling points of its components (Pyridine: 115°C, 5-Ethyl-2-methylpyridine: 178°C) and increased molecular weight.[10][11] |
| Melting Point | 32-36 °C | Inferred from similar compounds like 5-Bromo-2-methylpyridine.[12] |
| Solubility | Soluble in organic solvents (DCM, THF, Dioxane); sparingly soluble in water. | General property of arylpyridines. |
| pKa | ~5.0 - 5.5 | Slightly lower than pyridine (pKa 5.19) due to the electron-withdrawing fluorophenyl group.[10] |
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The most direct and widely adopted method for constructing the this compound core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and high-yielding pathway for forming C-C bonds between aryl halides and boronic acids. The key is coupling a readily available halogenated pyridine with a fluorinated phenylboronic acid.
General Reaction Scheme
The synthesis involves the reaction of 5-bromo-2-methylpyridine with (3-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial, add 5-bromo-2-methylpyridine (1.0 equiv), (3-fluorophenyl)boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Causality Behind Experimental Choices
-
Catalyst & Ligand System: The coupling of heteroaryl halides can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium center and inhibit catalysis.[13] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) is critical. These ligands promote the formation of monoligated, highly active Pd(0) species, which accelerate both the oxidative addition of the C-Br bond and the final reductive elimination step to form the product.[14]
-
Choice of Base and Solvent: The base (e.g., K₂CO₃) is essential for the transmetalation step, converting the boronic acid into a more nucleophilic boronate species. An aqueous solvent system is often beneficial as it helps dissolve the inorganic base and can facilitate the speciation of the boronic acid for efficient transmetalation.[13][15]
Application as a Synthetic Intermediate: The Buchwald-Hartwig Amination
Once synthesized, this compound can be further elaborated. A common strategy involves introducing a halogen at another position on the pyridine ring (e.g., at the 6-position via directed ortho-metalation followed by halogenation) to serve as a handle for subsequent reactions. One of the most powerful transformations for such a halogenated intermediate is the Buchwald-Hartwig amination, a palladium-catalyzed reaction to form C-N bonds.[16][17] This is a cornerstone reaction in drug discovery for accessing aryl and heteroaryl amines.
General Reaction Scheme
This example illustrates the coupling of a hypothetical 6-bromo-5-(3-fluorophenyl)-2-methylpyridine intermediate with a generic primary or secondary amine.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(4-Fluorophenyl)-5-methyl-pyridine | CymitQuimica [cymitquimica.com]
- 9. 5-Methyl-2-phenylpyridine | C12H11N | CID 47467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 12. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Importance of the Fluorinated Phenylpyridine Scaffold
An In-Depth Technical Guide to the Biological Activity of 5-(3-Fluorophenyl)-2-methylpyridine Derivatives
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When combined with a phenyl substituent at the 5-position, the resulting 5-phenylpyridine core offers a versatile platform for exploring diverse biological targets. The strategic introduction of a fluorine atom, particularly at the 3-position of the phenyl ring, creates the this compound scaffold, a structure of significant interest in modern drug discovery.
Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow it to serve as a powerful bioisostere for a hydrogen atom. Its introduction can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering electronic distribution and creating specific intermolecular interactions. This guide provides a comprehensive overview of the known biological activities of derivatives based on this core structure, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.
Primary Biological Activities and Mechanistic Insights
Research into 5-phenylpyridine derivatives has revealed a range of biological activities, with a significant focus on anticancer and central nervous system (CNS) applications. The 3-fluoro substitution often enhances potency and selectivity within these domains.
Anticancer and Cytotoxic Potential
The this compound scaffold is a key constituent of potent kinase inhibitors and cytotoxic agents. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified pyridine derivatives as effective EGFR inhibitors.[2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation, survival, and migration. The pyridine core can mimic the hinge-binding interactions of ATP in the kinase active site.[1] Molecular docking studies suggest that compounds incorporating this scaffold bind effectively to the EGFR active site, positioning them as potential inhibitors for cancers characterized by EGFR overexpression, such as certain lung and breast cancers.[2]
-
c-Met Kinase Inhibition: The c-Met tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion, and metastasis. Pyrazolopyridine derivatives, which share structural similarities with the phenylpyridine core, have demonstrated potent, nanomolar inhibition of c-Met.[3] The introduction of a substituted phenyl ring is critical for achieving high potency, suggesting that the this compound scaffold is a promising starting point for developing selective c-Met inhibitors.
-
PIM-1 Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, where they promote cell survival and proliferation. Pyridine-based hybrids have been developed as potent PIM-1 inhibitors, inducing apoptosis and autophagy in cancer cell lines like MCF-7 (breast cancer).[4] The most active compounds in these series often achieve IC₅₀ values in the low nanomolar range, highlighting the scaffold's suitability for targeting this oncogenic kinase.[4]
-
General Cytotoxicity: Beyond specific kinase targets, these derivatives exhibit broad cytotoxic activity against a panel of human cancer cell lines. Commonly used cell lines for evaluation include HCT-15 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and Caco-2 (colorectal carcinoma).[5][6] The mechanism often involves the induction of apoptosis, a form of programmed cell death essential for eliminating malignant cells.[3][6]
Table 1: Representative Anticancer Activity of Phenylpyridine and Related Derivatives
| Compound Class | Target/Cell Line | Measured Activity (IC₅₀) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | HCT-116 (Colon) | 1.98 µM | [7] |
| Pyrazolo[3,4-b]pyridines | MCF-7 (Breast) | 4.66 µM | [7] |
| 2-oxo-1′H-spiro-indoline-pyridines | Caco-2 (Colorectal) | 7.83 - 13.61 µM | [6] |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridines | K562 (Leukemia) | 42 - 57 µmol/L | [8] |
| Thioxopyrazolo[3,4-b]pyridines | HepG-2 (Liver) | 3.42 - 3.56 mM | [3] |
| Pyridine-Oxadiazole Hybrids | PIM-1 Kinase | 14.3 nM | [4] |
Central Nervous System (CNS) Activity
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: A key study demonstrated that substituting the C5 position of the pyridine ring with bulky groups, such as phenyl or substituted phenyl moieties, leads to high-affinity ligands for neuronal nAChRs.[9] These receptors are crucial for cognitive processes, and their modulation is a therapeutic strategy for neurological disorders. The study identified compounds with Kᵢ values ranging from 0.055 to 0.69 nM, indicating extremely potent binding.[9] Depending on other structural modifications, these derivatives can act as either agonists or antagonists at different nAChR subtypes, offering a pathway to develop highly selective CNS agents.[9]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on their substitution patterns.
-
Role of the 3-Fluoro Group: The fluorine atom at the 3-position of the phenyl ring is an electron-withdrawing group that can significantly alter the electronic properties of the ring. This modification can enhance binding to target proteins through favorable electrostatic or dipole interactions. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the compound by preventing oxidative metabolism at that position.[10] In some contexts, fluorine's ability to improve oral bioavailability has been explicitly noted.[11]
-
Influence of the C5-Phenyl Group: The presence of a phenyl ring at the 5-position of the pyridine core is critical for high-affinity binding to targets like nAChRs, where it likely interacts with a hydrophobic pocket in the receptor's binding site.[9]
-
Impact of Other Substituents: The antiproliferative activity of pyridine derivatives is sensitive to the number and position of other functional groups. For instance, the placement of methoxy (O-CH₃) groups can modulate activity, and the addition of halogens (Br, Cl) or amine (NH₂) groups can have a significant, though sometimes unpredictable, effect depending on the specific cell line and target.[12]
Experimental Protocols for Biological Evaluation
To validate the biological activity of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for reproducible and reliable evaluation.
General Workflow for In Vitro Evaluation
The logical progression from compound synthesis to biological characterization is crucial. This workflow ensures that initial cytotoxicity is established before proceeding to more complex and costly mechanistic assays like kinase inhibition or receptor binding.
Caption: General workflow for the evaluation of novel chemical entities.
Protocol 1: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][13][14] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a general method for measuring the inhibition of a specific kinase (e.g., EGFR, PIM-1) using a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[7]
Materials:
-
Recombinant kinase (e.g., EGFR, c-Met, PIM-1)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds and a known inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, low-volume)
-
Plate reader for luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the specific substrate, ATP, and the target kinase enzyme. Add this mixture to the wells to initiate the reaction. The total volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase enzyme, generating a light signal that is proportional to the initial amount of ADP produced. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.
Visualizing the Mechanism: EGFR Signaling Pathway
Many pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways. The diagram below illustrates the EGFR pathway and highlights the point of inhibition by a targeted drug.
Caption: Simplified EGFR signaling pathway and the site of action for kinase inhibitors.
Conclusion
Derivatives of the this compound scaffold represent a highly promising class of bioactive molecules with significant potential in oncology and neuroscience. Their demonstrated ability to potently inhibit key oncogenic kinases like EGFR, c-Met, and PIM-1, coupled with their high-affinity modulation of neuronal nAChRs, underscores the versatility of this chemical framework. The strategic inclusion of the 3-fluoro substituent is a key design element that often enhances metabolic stability and target engagement. Further exploration of this scaffold, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and effective therapeutic agents.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journaljpri.com [journaljpri.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives | MDPI [mdpi.com]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 14. mdpi.com [mdpi.com]
The Strategic Incorporation of 5-(3-Fluorophenyl)-2-methylpyridine in the Synthesis of Vorapaxar Sulfate: A Technical Guide
Introduction: Vorapaxar and the Quest for Potent Antiplatelet Therapeutics
Vorapaxar sulfate, marketed as ZONTIVITY™, represents a significant advancement in antiplatelet therapy. It functions as a first-in-class, orally active antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively inhibiting thrombin-mediated platelet activation, Vorapaxar offers a novel mechanism to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral artery disease.[2][3] The synthesis of this complex, himbacine-derived molecule is a testament to modern medicinal chemistry, requiring a strategic and efficient assembly of its core components. This guide provides an in-depth technical analysis of a pivotal step in this synthesis: the incorporation of the 5-(3-Fluorophenyl)-2-methylpyridine moiety, a critical determinant of the drug's potency and pharmacokinetic profile.
The Pivotal Role of the 5-Aryl-2-vinylpyridine Moiety: A Structure-Activity Relationship (SAR) Perspective
The molecular architecture of Vorapaxar features a complex tricyclic lactone core derived from the natural product himbacine, appended with a substituted vinylpyridine side chain.[4] Extensive structure-activity relationship (SAR) studies have revealed that the nature and substitution pattern of this pyridine ring are paramount for optimal PAR-1 affinity and favorable pharmacokinetic properties. Specifically, a 2-vinylpyridyl ring bearing an aryl or heteroaryl substituent at the 5-position was identified as a key pharmacophore, significantly enhancing the antagonist's potency. The 3-fluorophenyl group, in particular, was found to be an optimal substituent, contributing to the high affinity (Kᵢ of 8.1 nM) of Vorapaxar for the PAR-1 receptor.[5] This strategic placement of the fluorinated arylpyridine moiety underscores the importance of its precursor, this compound, in the overall synthetic strategy.
Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach
The construction of the critical C-C bond between the himbacine-derived core and the 5-(3-fluorophenyl)pyridine fragment is achieved through a palladium-catalyzed cross-coupling reaction. This family of reactions, which includes the Suzuki-Miyaura and Heck couplings, has revolutionized pharmaceutical synthesis by enabling the efficient formation of biaryl and vinyl-aryl linkages. In the context of Vorapaxar synthesis, a Heck-type reaction is employed to couple a vinylstannane derivative of the himbacine core with a halogenated precursor of the 5-(3-fluorophenyl)pyridine moiety.
The following diagram illustrates the key synthetic disconnection in the Vorapaxar synthesis, highlighting the strategic importance of this compound as a building block.
Caption: Retrosynthetic analysis of Vorapaxar, highlighting the key Heck coupling step.
Experimental Protocol: Synthesis of the Key Intermediate
The following section details a representative experimental protocol for the crucial Heck coupling reaction in the synthesis of Vorapaxar. This protocol is synthesized from established methodologies in the field of medicinal chemistry for the preparation of Vorapaxar and its analogues.
Reaction: Palladium-catalyzed Heck coupling of a vinylstannane-functionalized himbacine core with 2-bromo-5-(3-fluorophenyl)pyridine.
Precursor Synthesis: this compound is first converted to its corresponding 2-bromo derivative via established bromination methods to prepare it for the cross-coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| Vinylstannane-functionalized Himbacine Core | N/A | - | Custom Synthesis |
| 2-Bromo-5-(3-fluorophenyl)pyridine | 437064-59-8 | 252.06 | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Commercial |
| Anhydrous Toluene | 108-88-3 | 92.14 | Commercial |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the vinylstannane-functionalized himbacine core (1.0 equivalent).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous toluene and anhydrous N,N-dimethylformamide (DMF) in a 4:1 ratio to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add 2-bromo-5-(3-fluorophenyl)pyridine (1.2 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired coupled product, a key intermediate in the synthesis of Vorapaxar.
The following workflow diagram illustrates the key steps in the synthesis of the Vorapaxar intermediate.
Caption: Workflow for the palladium-catalyzed coupling in Vorapaxar synthesis.
Conclusion: A Cornerstone of a Potent Antithrombotic Agent
The strategic selection and efficient incorporation of this compound are fundamental to the successful synthesis of Vorapaxar sulfate. This key building block, introduced via a robust palladium-catalyzed cross-coupling reaction, forms a critical pharmacophore that dictates the high potency and favorable drug-like properties of this important antiplatelet agent. The synthesis underscores the power of modern organic chemistry in constructing complex and life-saving therapeutics.
References
- 1. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]
- 4. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
An In-depth Technical Guide to the Reactivity of the 2-Methylpyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylpyridine, also known as α-picoline, is a foundational heterocyclic scaffold in organic synthesis, prized for its versatile reactivity.[1][2] This guide provides an in-depth exploration of the chemical behavior of the 2-methylpyridine core, moving beyond a simple catalog of reactions to elucidate the underlying principles that govern its transformations. We will dissect the nuanced reactivity of both the pyridine ring and its activated methyl group, offering field-proven insights into experimental design and execution. This document is structured to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research, agrochemical development, and materials science, where the strategic functionalization of this heterocycle is paramount.
The Dualistic Nature of 2-Methylpyridine: A Tale of Two Reactive Sites
The reactivity of 2-methylpyridine is defined by a fascinating duality: the electrophilic and nucleophilic character of the pyridine ring, and the pronounced acidity of the C-H bonds of the α-methyl group. Understanding this interplay is critical for designing selective and high-yielding synthetic transformations.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, electrophilic aromatic substitution is generally sluggish and requires forcing conditions. The nitrogen atom itself is a basic and nucleophilic center, readily participating in reactions with acids and electrophiles.[3]
-
The 2-Methyl Group: The proximity of the methyl group to the ring nitrogen significantly increases the acidity of its protons compared to toluene. The pKa of 2-methylpyridine's conjugate acid is 5.94, indicating it is slightly more basic than pyridine.[4] This enhanced acidity allows for facile deprotonation by strong bases, generating a nucleophilic picolyl anion that is a cornerstone of its synthetic utility.[4][5][6]
This guide will systematically explore the key classes of reactions stemming from these fundamental properties.
Caption: Duality of Reactivity in 2-Methylpyridine.
Reactions at the Methyl Group: The Workhorse of Picoline Chemistry
The majority of synthetic applications involving 2-methylpyridine leverage the reactivity of the methyl group.[4]
Oxidation to Picolinic Acid and Derivatives
The oxidation of the 2-methyl group to a carboxylic acid affords picolinic acid, a valuable bidentate chelating agent and synthetic intermediate.[1][7]
Causality Behind Experimental Choices:
-
Oxidant Selection: Potassium permanganate (KMnO₄) is a classic and effective oxidant for this transformation in a laboratory setting.[4][7] For industrial-scale production, ammoxidation followed by hydrolysis of the resulting nitrile is often employed.[7] Other methods include oxidation with nitric acid or manganese dioxide in sulfuric acid.[7][8] The choice of oxidant depends on scale, cost, and functional group tolerance of the substrate.
-
Reaction Conditions: The oxidation with KMnO₄ is typically carried out in an aqueous medium. The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation and decomposition.
Protocol: Laboratory-Scale Synthesis of Picolinic Acid
-
Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reaction: 2-Methylpyridine is dissolved in water. A solution of potassium permanganate in water is added portion-wise, maintaining the reaction temperature below a designated point (e.g., 90°C).
-
Workup: After the addition is complete and the purple color of the permanganate has discharged, the reaction mixture is filtered to remove the manganese dioxide byproduct.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the picolinic acid, which can then be collected by filtration.
| Reactant | Oxidizing Agent | Typical Yield | Reference |
| 2-Methylpyridine | Potassium Permanganate | Good | [7] |
| 2-Methylpyridine | Nitric Acid | Variable | [7] |
| 2-Picoline Sulfate | Manganese Dioxide/H₂SO₄ | High | [8] |
Deprotonation and Subsequent Alkylation/Condensation
The generation of the 2-picolyl anion via deprotonation is arguably the most powerful tool for elaborating the 2-methylpyridine core.
Causality Behind Experimental Choices:
-
Base Selection: Strong bases such as butyllithium (BuLi) or lithium diisopropylamide (LDA) are required for complete deprotonation.[4][5] The choice between these bases can be influenced by the presence of other functional groups and the desired regioselectivity in more complex substrates.[5][9]
-
Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive organolithium species. These reactions are typically conducted at low temperatures (-78 °C) to maintain the stability of the picolyl anion and control reactivity.[10]
Protocol: General Procedure for Deprotonation and Electrophilic Quench
-
Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a syringe port, and maintained under an inert atmosphere.
-
Deprotonation: Anhydrous THF and 2-methylpyridine are added to the flask and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the resulting deep red solution is stirred for a period to ensure complete anion formation.
-
Electrophilic Addition: The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) is added dropwise at -78 °C.
-
Quench and Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is then extracted into an organic solvent.
A significant industrial application of this reactivity is the condensation with formaldehyde to produce 2-vinylpyridine, a monomer used in the production of specialty polymers.[4]
References
- 1. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylpyridine (HMDB0061888) [hmdb.ca]
- 3. homework.study.com [homework.study.com]
- 4. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B.. [askfilo.com]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 9. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Impact of 3-Fluorophenyl Substitution on Pyridine Reactivity: A Technical Guide
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. In the pursuit of fine-tuning molecular characteristics such as metabolic stability, binding affinity, and cell permeability, the strategic incorporation of fluorine has become an indispensable tool. This guide provides an in-depth technical analysis of the impact of a specific, yet increasingly common, structural modification: the substitution of a pyridine ring with a 3-fluorophenyl group at the 3-position.
We will dissect the nuanced electronic interplay between the halogenated aromatic substituent and the heterocyclic core. This document moves beyond a simple catalog of reactions to explain the underlying causality—the "why"—behind observed changes in basicity, susceptibility to electrophilic and nucleophilic attack, and behavior in metal-catalyzed transformations. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a deeper, field-proven understanding of this important structural motif.
Part 1: Electronic and Structural Consequences of 3-Fluorophenyl Substitution
The introduction of a 3-fluorophenyl group at the C3 position of pyridine imparts a distinct electronic signature that propagates throughout the heterocyclic system. This influence is a composite of inductive and resonance effects originating from the fluorine atom, transmitted through the phenyl ring, and ultimately exerted on the pyridine core.
The Dual Nature of Fluorine's Electronic Influence
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma bond network. This effect polarizes the C-F bond and acidifies the molecule.[1] Concurrently, fluorine possesses lone pairs that can be donated into an adjacent π-system, a weaker, electron-donating resonance effect (+R).
The net electronic impact of a substituent is quantitatively described by Hammett constants (σ).[2] A positive σ value indicates an electron-withdrawing character, while a negative value signifies electron-donating properties. For fluorine, the inductive effect dominates, but its influence is position-dependent.
-
σ_meta (σ_m): Primarily reflects the inductive effect. For fluorine, σ_m is +0.34 .[3]
-
σ_para (σ_p): Reflects a combination of inductive and resonance effects. For fluorine, σ_p is +0.06 , indicating the +R effect partially counteracts the strong -I effect.[4]
When placed at the 3-position of the phenyl ring, the fluorine atom primarily exerts its strong inductive pull on the phenyl π-system, making the entire 3-fluorophenyl substituent electron-withdrawing relative to an unsubstituted phenyl ring.
Impact on Pyridine Basicity (pKa)
The most immediate and measurable consequence of this electron-withdrawing effect is a reduction in the basicity of the pyridine nitrogen. The substituent pulls electron density away from the ring, decreasing the availability of the nitrogen's lone pair for protonation. This is reflected in the pKa of the conjugate acid (the pyridinium ion).
| Compound | pKa of Conjugate Acid | Rationale for Change from Pyridine |
| Pyridine | 5.25[1][5] | Reference compound. |
| 3-Phenylpyridine | 4.73 - 4.85[6][7] | The phenyl group is weakly electron-withdrawing, slightly reducing basicity. |
| 3-(3-Fluorophenyl)pyridine | ~4.5 (Estimated) | The 3-fluorophenyl group is more strongly electron-withdrawing than phenyl due to the fluorine's -I effect, causing a more significant reduction in basicity. |
| 3-Fluoropyridine | 2.97[8] | Direct attachment of fluorine to the pyridine ring causes a very strong inductive withdrawal and a drastic reduction in basicity. |
Note: An experimental pKa for 3-(3-fluorophenyl)pyridine was not located; the value is estimated based on the electronic effects relative to known compounds.
This modulation of pKa is critical in drug design, as it directly influences a compound's ionization state at physiological pH, affecting solubility, receptor binding, and membrane transport.
Part 2: Influence on Core Pyridine Reactivity
The altered electronic landscape of the pyridine ring directly governs its reactivity in key synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
Pyridine is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. Consequently, it undergoes electrophilic aromatic substitution (EAS) reluctantly, requiring harsh conditions.[9] Substitution occurs preferentially at the C3 and C5 positions, as attack at C2, C4, or C6 leads to a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen.[10]
The presence of the electron-withdrawing 3-(3-fluorophenyl) group further deactivates the pyridine ring towards electrophilic attack. The rate of reaction is significantly reduced compared to unsubstituted pyridine. The directing effect still favors the remaining open meta-position (C5), as it avoids placing the intermediate positive charge adjacent to the already electron-poor C3.
Caption: Electrophilic Aromatic Substitution on 3-(3-fluorophenyl)pyridine.
Under the strongly acidic conditions often required for EAS (e.g., nitration), the pyridine nitrogen is protonated, creating a pyridinium species.[11] This vastly increases the deactivation of the ring, making substitution even more challenging.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom.
The 3-(3-fluorophenyl) substituent does not directly participate in resonance stabilization of the Meisenheimer complex. However, its overall inductive electron-withdrawing nature slightly enhances the electrophilicity of the C2, C4, and C6 positions, making the ring marginally more reactive towards nucleophiles compared to 3-phenylpyridine, though this effect is modest. The primary drivers for SNAr reactivity remain the nature of the leaving group and the presence of strong activating groups at the ortho/para positions relative to the leaving group.
Caption: Nucleophilic Aromatic Substitution at C2 of a substituted pyridine.
Metal-Catalyzed Cross-Coupling Reactions
3-(3-Fluorophenyl)pyridine is most commonly synthesized via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[12] In these reactions, the electronic properties conferred by the substituent can influence the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
When using a halogenated 3-(3-fluorophenyl)pyridine as a substrate for further coupling, the electron-withdrawing nature of the molecule can make the C-X (X=Cl, Br, I) bond more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).
Caption: General workflow for the synthesis of 3-(3-fluorophenyl)pyridine.
Coordination Chemistry
The ability of a pyridine derivative to act as a ligand in a transition metal complex is directly related to the Lewis basicity of the nitrogen lone pair.[1][13] As established, the 3-fluorophenyl group reduces the electron density at the nitrogen, making 3-(3-fluorophenyl)pyridine a weaker Lewis base than both pyridine and 3-phenylpyridine.
This has significant implications:
-
Weaker M-N Bonds: It will form less stable complexes with metal centers compared to more basic pyridines.
-
Catalyst Poisoning: In reactions where a transition metal catalyst is employed, its reduced tendency to coordinate may be advantageous, minimizing catalyst inhibition or "poisoning" that can occur with more basic heterocycles.[14]
Part 3: Experimental Protocols
The following protocols are representative methodologies for the synthesis and reactivity analysis of the title compound.
Protocol 1: Synthesis of 3-(3-Fluorophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol is adapted from standard literature procedures for Suzuki-Miyaura cross-coupling reactions involving pyridines.[12]
Materials:
-
3-Bromopyridine
-
(3-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (approx. 5 mL per mmol of 3-bromopyridine) and degassed water (approx. 1 mL per mmol) via syringe.
-
To this stirring suspension, add Pd(PPh₃)₄ (0.03 eq.).
-
Heat the reaction mixture to 90-95 °C and maintain with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting bromide.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-(3-fluorophenyl)pyridine as the final product.
Protocol 2: Probing Reactivity via N-Oxidation
This protocol allows for a qualitative or quantitative comparison of the rate of N-oxidation, which is sensitive to the electronic properties of the pyridine nitrogen.[15][16][17]
Materials:
-
3-(3-Fluorophenyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Dissolve 3-(3-fluorophenyl)pyridine (1.0 eq.) in dichloromethane (approx. 10 mL per mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.3 eq.) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirring pyridine solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a more polar product (the N-oxide).
-
Upon completion, quench the reaction by slowly adding saturated sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3-(3-fluorophenyl)pyridine N-oxide can be purified by chromatography or crystallization if necessary.
(For a kinetic study, aliquots would be taken at timed intervals, quenched, and analyzed by a quantitative method like HPLC or ¹H NMR with an internal standard to determine the rate of conversion.)
Conclusion
The 3-fluorophenyl substituent exerts a potent, multifaceted influence on the reactivity of the pyridine core. Its strong, inductively-driven electron-withdrawing nature serves to:
-
Decrease Basicity: The pKa of the pyridine nitrogen is significantly lowered, impacting its behavior in biological systems and as a ligand.
-
Deactivate Toward Electrophiles: The pyridine ring becomes even less susceptible to electrophilic aromatic substitution than the parent heterocycle.
-
Modulate Reactivity in Catalysis: The electronic perturbation affects the kinetics of metal-catalyzed cross-coupling reactions and reduces the pyridine's ability to coordinate to and potentially inhibit metal centers.
A thorough understanding of these principles is not merely academic; it is a predictive tool that empowers chemists to rationally design molecules with tailored reactivity profiles, accelerating the development of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. global.oup.com [global.oup.com]
- 4. web.viu.ca [web.viu.ca]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. 3-Phenylpyridine CAS#: 1008-88-4 [m.chemicalbook.com]
- 7. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 8. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 9. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 10. quora.com [quora.com]
- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arkat-usa.org [arkat-usa.org]
Unlocking the Therapeutic Potential of 5-(3-Fluorophenyl)-2-methylpyridine Analogs: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-phenyl-2-methylpyridine scaffold represents a privileged structure in modern medicinal chemistry, with analogs demonstrating significant therapeutic promise across a spectrum of diseases. This guide provides an in-depth exploration of the potential therapeutic targets for 5-(3-Fluorophenyl)-2-methylpyridine analogs, with a primary focus on the compelling evidence supporting the modulation of the Metabotropic Glutamate Receptor 5 (mGluR5). Furthermore, we will delve into secondary and exploratory targets, including the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2), to offer a comprehensive landscape of therapeutic opportunities. Crucially, this document outlines a robust, multi-faceted workflow for the identification and validation of molecular targets for novel analogs, equipping researchers with the strategic and methodological framework necessary to accelerate their drug discovery programs.
Part 1: The this compound Scaffold: A Foundation for Therapeutic Innovation
The 5-phenyl-2-methylpyridine core is a key pharmacophore found in a number of biologically active small molecules. The introduction of a fluorine atom at the 3-position of the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing metabolic stability and target affinity. This strategic fluorination, coupled with the inherent drug-like properties of the pyridine ring, has made this scaffold a focal point for the development of novel therapeutics.
Part 2: Primary Therapeutic Target: Metabotropic Glutamate Receptor 5 (mGluR5)
A substantial body of preclinical and clinical research has identified the metabotropic glutamate receptor 5 (mGluR5) as a primary and highly promising therapeutic target for analogs of 5-phenyl-2-methylpyridine.[1][2] These compounds, notably 2-Methyl-6-(phenylethynyl)pyridine (MPEP) and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), have been instrumental in elucidating the role of mGluR5 in the central nervous system (CNS).[1][3]
Biological Rationale for Targeting mGluR5
mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[4] Its dysfunction has been implicated in a wide array of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][5]
-
Addiction: mGluR5 is densely expressed in brain regions associated with reward and motivation.[1] Negative allosteric modulators (NAMs) of mGluR5 have been shown to reduce the self-administration of addictive substances like cocaine, ethanol, and nicotine in animal models.[1]
-
Depression and Anxiety: The modulation of glutamatergic signaling through mGluR5 has shown antidepressant-like and anxiolytic effects in preclinical studies.[4]
-
Neurodegenerative Diseases: Targeting mGluR5 is being explored as a potential therapeutic strategy for conditions such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.[2][5]
-
Pain Management: mGluR5 antagonists have demonstrated potential in managing various pain states.[3]
The 5-phenyl-2-methylpyridine scaffold has been a cornerstone in the development of potent and selective mGluR5 NAMs.[6][7] These compounds do not directly compete with the endogenous ligand glutamate but instead bind to an allosteric site on the receptor, offering a more nuanced and potentially safer modulation of receptor activity.[2]
Signaling Pathway of mGluR5
The signaling cascade initiated by mGluR5 activation is complex and cell-type specific. A simplified representation of the canonical pathway is depicted below.
Caption: Simplified mGluR5 signaling pathway.
Part 3: Secondary and Exploratory Therapeutic Targets
While mGluR5 stands out as the primary target, the versatility of the 5-phenyl-2-methylpyridine scaffold suggests the potential for interaction with other biologically relevant molecules.
Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2)
CRTH2, also known as the prostaglandin D2 receptor 2 (DP2), is a GPCR that mediates pro-inflammatory responses, particularly in allergic diseases.[8] Several CRTH2 antagonists are currently in clinical development for the treatment of asthma and other allergic conditions.[9] The rationale for considering CRTH2 as a potential target for this compound analogs stems from the fact that various pyridine-containing scaffolds have been explored in the design of CRTH2 antagonists.[8][10] While direct evidence is lacking for the this compound core, its structural features warrant investigation into its potential CRTH2 inhibitory activity, especially in the context of developing anti-inflammatory agents.[11]
Exploratory Targets
The broader chemical space of pyridine derivatives has been associated with a range of other biological activities. These represent more speculative but potentially rewarding avenues for investigation for novel this compound analogs.
-
Thrombin Receptor Antagonists: A patent for a diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate indicates its utility in the synthesis of himbacine analogs, which are known thrombin receptor antagonists.[12] This suggests that the 5-(3-fluorophenyl)-pyridine core could be a valuable pharmacophore for developing novel antithrombotic agents.
-
Kinase Inhibition: Various pyridine-containing compounds have been developed as inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer. For example, derivatives of N-(3-fluorophenyl) acetamide have been investigated as Aurora Kinase B inhibitors.[13] Given the prevalence of the pyridine motif in kinase inhibitors, screening novel this compound analogs against a panel of kinases could uncover unexpected anticancer activities.[14]
Part 4: A Comprehensive Workflow for Target Identification and Validation
For novel this compound analogs with an unknown mechanism of action, a systematic approach to target identification and validation is crucial.[15][16] This workflow integrates computational, biochemical, and cell-based methodologies.
Caption: A workflow for target identification and validation.
Step-by-Step Methodologies
1. Phenotypic Screening:
-
Objective: To identify the biological effect of a novel analog in a disease-relevant context without a priori knowledge of the target.[17]
-
Protocol:
-
Select a panel of human cancer cell lines or primary cells relevant to a specific disease area.
-
Treat the cells with a range of concentrations of the this compound analog.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using an MTS or CellTiter-Glo assay.
-
In parallel, utilize high-content imaging or reporter gene assays to monitor the modulation of specific signaling pathways (e.g., NF-κB, Wnt, MAPK).
-
-
Rationale: This initial step provides crucial information about the compound's potency and the biological processes it affects, guiding subsequent target identification efforts.
2. Target Identification:
-
Objective: To identify the specific molecular target(s) responsible for the observed phenotype.
-
Methods:
-
Affinity-Based Pull-Down: This method uses a modified version of the small molecule to isolate its binding partners from a cell lysate.[18][19]
-
Synthesize a derivative of the this compound analog with a linker and an affinity tag (e.g., biotin).
-
Immobilize the biotinylated compound on streptavidin-coated beads.
-
Incubate the beads with a cell lysate to allow for protein binding.
-
Wash away non-specific binders.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry.
-
-
Label-Free Approaches: These methods identify targets by observing changes in protein properties upon compound binding in their native state.[18] Examples include thermal proteome profiling (TPP), which measures changes in protein thermal stability.
-
3. Target Validation:
-
Objective: To confirm that the identified protein is the true target of the compound and that its modulation is responsible for the observed biological effect.[15]
-
Protocols:
-
Direct Binding Assays:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified recombinant target protein on an SPR sensor chip.
-
Flow a series of concentrations of the this compound analog over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the binding.
-
Calculate the binding affinity (KD) and kinetics (kon, koff).
-
-
-
Target-Based Functional Assays:
-
mGluR5 Functional Assay (Calcium Mobilization):
-
Use a cell line stably expressing human mGluR5 (e.g., HEK293-mGluR5).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Pre-incubate the cells with various concentrations of the this compound analog.
-
Stimulate the cells with a submaximal concentration of glutamate.
-
Measure the resulting increase in intracellular calcium using a fluorescence plate reader.
-
Determine the IC50 value for the inhibition of the glutamate-induced calcium signal.[4]
-
-
-
Cellular Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the this compound analog.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
-
-
Data Presentation
| Assay Type | Parameter Measured | Example Data for a Hypothetical Analog |
| Cell Viability (MCF-7) | GI50 | 1.5 µM |
| mGluR5 Calcium Mobilization | IC50 | 50 nM |
| SPR (recombinant mGluR5) | KD | 25 nM |
| CETSA (in-cell) | ΔTm | +3.5 °C at 10 µM |
Part 5: Conclusion and Future Directions
The this compound scaffold holds immense potential for the development of novel therapeutics. The strong evidence pointing to mGluR5 as a primary target provides a clear path for the development of CNS-penetrant drugs for a range of neurological and psychiatric disorders. Furthermore, the exploration of secondary targets such as CRTH2 and various kinases could expand the therapeutic applications of this versatile chemical class into inflammatory diseases and oncology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of novel analogs for specific targets.
-
In Vivo Efficacy Studies: To translate the in vitro findings into relevant animal models of disease.
-
Advanced Target Identification: Employing cutting-edge chemoproteomic techniques to uncover novel and unexpected targets.
By combining rational drug design with a rigorous and systematic approach to target identification and validation, the full therapeutic potential of this compound analogs can be realized.
Part 6: References
-
Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC. (n.d.). PubMed Central. --INVALID-LINK--
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024). ACS Publications. --INVALID-LINK--
-
Target Identification and Validation (Small Molecules). (n.d.). UCL. --INVALID-LINK--
-
Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). Semantic Scholar. --INVALID-LINK--
-
US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate. (n.d.). Google Patents. --INVALID-LINK--
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central. --INVALID-LINK--
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. --INVALID-LINK--
-
mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. (n.d.). PubMed. --INVALID-LINK--
-
Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). (n.d.). --INVALID-LINK--
-
mGluR5 Negative Allosteric Modulators Overview: A Medicinal Chemistry Approach Towards a Series of Novel Therapeutic Agents. (2011). Bentham Science Publishers. --INVALID-LINK--
-
Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? (n.d.). PubMed Central. --INVALID-LINK--
-
Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC. (n.d.). NIH. --INVALID-LINK--
-
Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC. (n.d.). PubMed Central. --INVALID-LINK--
-
Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. (n.d.). PubMed. --INVALID-LINK--
-
Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? (n.d.). Frontiers. --INVALID-LINK--
-
Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. (n.d.). PubMed Central. --INVALID-LINK--
-
Benzodiazepinone Derivatives as CRTH2 Antagonists. (n.d.). PubMed. --INVALID-LINK--
-
US7169791B2 - Inhibitors of tyrosine kinases. (n.d.). Google Patents. --INVALID-LINK--
-
A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation. (n.d.). PubMed. --INVALID-LINK--
-
Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC. (n.d.). PubMed Central. --INVALID-LINK--
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. (n.d.). PubMed Central. --INVALID-LINK--
-
US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents. --INVALID-LINK--
-
WO 2018/183936 Al - Broad Institute. (n.d.). --INVALID-LINK--
-
EP0333020A2 - Process for the preparation of substituted pyridines. (n.d.). Google Patents. --INVALID-LINK--
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). (n.d.). --INVALID-LINK--
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. --INVALID-LINK--
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. --INVALID-LINK--
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC. (n.d.). NIH. --INVALID-LINK--
-
Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. (n.d.). PubMed. --INVALID-LINK--
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. --INVALID-LINK--
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. --INVALID-LINK--
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022). NIH. --INVALID-LINK--
-
Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). MDPI. --INVALID-LINK--
-
Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents. (n.d.). PubMed. --INVALID-LINK--
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI. --INVALID-LINK--
-
3-methyl-5-phenylpyridine. (n.d.). TargetMol Chemicals. --INVALID-LINK--
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). PubMed Central. --INVALID-LINK--
-
Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. --INVALID-LINK--
-
Commercially available and naturally occurring pyridine-based drug molecules. (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodiazepinone Derivatives as CRTH2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8329905B2 - Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate - Google Patents [patents.google.com]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 17. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 18. [PDF] Target identification of small molecules: an overview of the current applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(3-Fluorophenyl)-2-methylpyridine (CAS Number: 713143-67-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical industry as a key intermediate in the synthesis of Vorapaxar.[1][2] Vorapaxar is a first-in-class protease-activated receptor-1 (PAR-1) antagonist developed for the prevention of thrombotic cardiovascular events. The incorporation of the 3-fluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the known properties, synthesis, and handling of this compound, with a focus on its application in drug discovery and development.
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted:
| Property | Value | Source |
| CAS Number | 713143-67-0 | |
| Molecular Formula | C₁₂H₁₀FN | |
| Molecular Weight | 187.22 g/mol | |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥97% | |
| Predicted Boiling Point | ~300 °C | [1] (analog) |
| Predicted Density | ~1.1 g/cm³ | [3] (analog) |
| Predicted pKa | ~5.35 | [1] (analog) |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction involves the coupling of a halopyridine, typically 5-bromo-2-methylpyridine, with 3-fluorophenylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[4][5]
Materials:
-
5-bromo-2-methylpyridine
-
3-fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heat plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Role in the Synthesis of Vorapaxar
This compound is a crucial building block in the total synthesis of Vorapaxar.[1][2] The pyridine ring of this intermediate is further functionalized to construct the complex tricyclic core of the final drug molecule. The presence and position of the methyl and 3-fluorophenyl groups are essential for the subsequent synthetic transformations and ultimately for the biological activity of Vorapaxar.
Caption: The role of this compound as a key intermediate in the synthesis of Vorapaxar.
Biological Activity
There is no significant publicly available data on the intrinsic biological activity of this compound. Its primary role in the scientific literature is as a synthetic intermediate. It is plausible that, like many small heterocyclic molecules, it could exhibit some biological activity, but this has not been a focus of published research.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal:
Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable building block in medicinal chemistry, most notably for the synthesis of the anti-thrombotic agent Vorapaxar. Its synthesis is readily achieved through well-established palladium-catalyzed cross-coupling reactions. While detailed experimental data on its physicochemical properties and biological activity are limited, this guide provides a comprehensive overview of its synthesis, handling, and significance in drug development, serving as a valuable resource for researchers and scientists in the field.
References
Preliminary Investigation of 5-(3-Fluorophenyl)-2-methylpyridine Cytotoxicity: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the cytotoxic potential of the novel compound, 5-(3-Fluorophenyl)-2-methylpyridine. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, multi-faceted approach to cytotoxicity assessment. It integrates established methodologies with the underlying scientific rationale, ensuring a robust and self-validating experimental design. This guide will detail the selection of appropriate cell lines, primary cytotoxicity screening assays, and secondary assays for mechanistic elucidation, including the investigation of apoptosis and mitochondrial dysfunction. All protocols are presented with step-by-step instructions, and key concepts are visualized through diagrams to facilitate understanding and implementation.
Introduction: The Rationale for Cytotoxicity Profiling
This compound is a heterocyclic compound with a pyridine core, a structural motif prevalent in numerous pharmacologically active agents.[1][2][3] The introduction of a fluorophenyl group can significantly alter the compound's physicochemical properties, potentially influencing its biological activity and toxicity profile. A preliminary investigation into the cytotoxicity of this compound is a critical first step in its preclinical safety assessment. Understanding a compound's potential to induce cell death is paramount in drug development to identify potential liabilities early and guide further optimization.[4][5]
This guide will focus on a tiered approach to cytotoxicity testing, beginning with broad screening to determine the concentration-dependent effects on cell viability and progressing to more specific assays to dissect the underlying mechanisms of any observed toxicity.[6]
Foundational Steps: Cell Line Selection and Culture
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro toxicology studies.[7][8] For a preliminary screen, a panel of cell lines representing different tissue origins is recommended to identify potential organ-specific toxicities.
2.1. Recommended Cell Lines
A common starting point for cytotoxicity screening includes a liver cell line, given the liver's central role in drug metabolism, and a cancer cell line to assess potential anti-proliferative effects.[9][10]
| Cell Line | Tissue of Origin | Rationale |
| HepG2 | Human Hepatocellular Carcinoma | Well-characterized and widely used for hepatotoxicity studies.[9][10] |
| MCF-7 | Human Breast Adenocarcinoma | A commonly used cancer cell line for screening potential anti-cancer agents.[11][12] |
| HEK293 | Human Embryonic Kidney | Represents a non-cancerous cell line of renal origin, useful for assessing general cytotoxicity. |
2.2. Cell Culture Conditions
Adherence to standardized cell culture practices is essential for reproducible results.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Tier 1: Primary Cytotoxicity Assessment
The initial tier of testing aims to determine the concentration of this compound that reduces cell viability by 50% (IC50). Two mechanistically distinct assays are recommended to provide a more comprehensive picture of cytotoxicity.
3.1. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is proportional to the number of viable cells.[13][14][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[16][17][18] This assay is an indicator of compromised cell membrane integrity, a hallmark of necrosis.
Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: IC50 Values
The IC50 values obtained from both assays should be summarized in a table for easy comparison across cell lines and time points.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| MCF-7 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value | |
| HEK293 | MTT | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| LDH | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Tier 2: Mechanistic Elucidation
If significant cytotoxicity is observed in the primary screen, the next step is to investigate the potential mechanisms of cell death. Apoptosis (programmed cell death) is a common mechanism of drug-induced cytotoxicity.[6]
4.1. Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
4.2. Visualization of the Experimental Workflow
Caption: Tiered workflow for the preliminary cytotoxicity investigation.
Potential Mechanisms of Pyridine Derivative Cytotoxicity
The cytotoxicity of pyridine derivatives can arise from various mechanisms.[2] Understanding these potential pathways can guide further mechanistic studies.
5.1. Metabolic Activation
The pyridine ring can be metabolized by cytochrome P450 enzymes in the liver, potentially leading to the formation of reactive metabolites.[5][19][20] These reactive species can bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and death.
5.2. Oxidative Stress
Some pyridine derivatives can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[6][21] This can damage cellular components and trigger apoptotic pathways.
5.3. Mitochondrial Dysfunction
Mitochondria are key regulators of cell death.[21] Compounds that disrupt mitochondrial function, for example, by inhibiting the electron transport chain or causing a loss of mitochondrial membrane potential, can trigger apoptosis.
5.4. Visualization of Potential Cytotoxic Mechanisms
Caption: Potential mechanisms of pyridine derivative-induced cytotoxicity.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial cytotoxic evaluation of this compound. By employing a tiered approach that combines primary screening with mechanistic assays, researchers can gain valuable insights into the compound's safety profile. The results of this preliminary investigation will be instrumental in guiding subsequent drug development efforts, including lead optimization and more extensive in vivo toxicity studies. Future work could involve identifying the specific metabolic pathways involved, characterizing the apoptotic signaling cascade, and assessing the compound's effects on a broader panel of cell lines.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Mechanisms of Drug-induced Toxicity Guide - Evotec [evotec.com]
- 7. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 15. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. evotec.com [evotec.com]
Methodological & Application
Protocol for the Synthesis of 5-(3-Fluorophenyl)-2-methylpyridine via Palladium-Catalyzed Suzuki-Miyaura Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of 5-(3-Fluorophenyl)-2-methylpyridine, a key biaryl structural motif prevalent in medicinal chemistry and materials science. The protocol leverages the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance[1]. We present a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and a critical analysis of experimental parameters. This guide is designed to be a self-validating system, explaining the causality behind procedural choices to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Introduction and Significance
Substituted biaryl pyridine scaffolds are of immense interest in pharmaceutical development due to their presence in numerous biologically active molecules[2]. The target compound, this compound, serves as a crucial building block for more complex molecular architectures. The fluorine substituent can significantly modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is the premier method for constructing C(sp²)–C(sp²) bonds[3][4]. It involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate[5]. The reaction's advantages include mild conditions, commercial availability of stable boronic acids, and tolerance of aqueous media, making it highly suitable for complex syntheses[4][6]. This protocol details the coupling of 5-bromo-2-methylpyridine with (3-fluorophenyl)boronic acid.
Reaction Scheme and Mechanism
The overall transformation is depicted below. A palladium(0) complex catalyzes the coupling of the aryl bromide and the boronic acid in the presence of a base to form the desired biaryl product and inorganic byproducts.
Caption: General scheme for the Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimization. The widely accepted mechanism proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[4][5][7].
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. The aryl halide (5-bromo-2-methylpyridine) undergoes oxidative addition to the Pd(0) center, breaking the carbon-bromine bond and forming a new square planar Pd(II) complex. This is often the rate-determining step of the reaction[4][8].
-
Transmetalation: This step requires activation of the organoboron compound by a base[9]. The base (e.g., CO₃²⁻) reacts with the boronic acid to form a more nucleophilic boronate species[10][11]. This boronate then exchanges its organic group (the 3-fluorophenyl moiety) with the halide on the Pd(II) complex, yielding a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step involves the two organic ligands on the palladium complex coupling to form the new C-C bond of the biaryl product. This process is irreversible and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle[7][8].
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol is optimized for a 1.0 mmol scale reaction. All glassware should be oven-dried, and manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to protect the catalyst from oxygen.
Materials and Reagents
| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents |
| 5-Bromo-2-methylpyridine | 172.02 | 172 | 1.0 | 1.0 |
| (3-Fluorophenyl)boronic acid | 139.92 | 168 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyridine (172 mg, 1.0 mmol), (3-fluorophenyl)boronic acid (168 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times. This process is critical to remove oxygen which can deactivate the Pd(0) catalyst.
-
Solvent and Base Addition: Prepare a solution of potassium carbonate (276 mg, 2.0 mmol) in degassed water (2 mL). Add anhydrous 1,4-dioxane (8 mL) to the flask via syringe, followed by the aqueous potassium carbonate solution. The solvent mixture should be deoxygenated prior to use by sparging with an inert gas for 15-20 minutes[7].
-
Reaction: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically turn from a yellow suspension to a darker brown or black solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours[7][12].
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as a solid or oil[7].
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from catalyst byproducts and unreacted starting materials[13][14].
-
Characterization: Confirm the identity and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 70-95%.
Key Experimental Considerations (The "Why")
-
Choice of Halide: Aryl bromides are excellent substrates for Suzuki couplings, offering a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive, while aryl chlorides are less reactive and often require more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) catalysts to achieve efficient coupling[6][15][16].
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) precatalyst that is effective for a wide range of couplings[12]. For challenging substrates like heteroaryl chlorides, catalyst systems generated in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can offer superior performance[17][18].
-
The Role of the Base: The base is not merely a spectator; it is essential for the transmetalation step[3]. It converts the neutral boronic acid into an anionic "ate" complex (e.g., [ArB(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its aryl group to the palladium center[10][11]. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used, with their strength and solubility influencing reaction rates[9].
-
Solvent System: A two-phase solvent system, typically an organic solvent like dioxane, DME, or DMF with water, is employed[19][20]. This system effectively dissolves both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate species, facilitating the reaction at the interface.
Experimental Workflow Diagram
Caption: A summary of the experimental workflow from setup to analysis.
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By detailing not only the procedural steps but also the underlying mechanistic principles and the function of each component, this guide equips researchers with the necessary tools to perform this synthesis reliably and adapt it for related targets. The high efficiency and functional group tolerance of this reaction underscore its continued importance in the rapid generation of molecular complexity for pharmaceutical and materials science applications.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 5-(3-Fluorophenyl)-2-methylpyridine via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(3-Fluorophenyl)-2-methylpyridine, a key intermediate in pharmaceutical synthesis. The inherent basicity of the pyridine moiety presents a significant challenge for standard silica gel chromatography, often leading to poor separation, significant peak tailing, and low recovery. This guide details a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC), to establish an optimized mobile phase. The protocol emphasizes the use of a mobile phase modifier, triethylamine (TEA), to suppress deleterious interactions with stationary phase silanol groups.[1][2] We present a step-by-step methodology for column preparation, sample loading, gradient elution, and fraction analysis to reliably achieve >98% purity.
Introduction and Separation Principle
This compound is a substituted pyridine derivative integral to the development of various active pharmaceutical ingredients (APIs).[3][4] Its purification is often complicated by structurally similar impurities from the synthetic process. The primary challenge in purifying pyridine-containing molecules on standard silica gel arises from the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[1][2] This strong, often irreversible, interaction leads to significant peak tailing, where the compound slowly bleeds from the column instead of eluting as a sharp band, resulting in poor resolution and reduced yield.
To counteract this, our method incorporates a small percentage of a competing base, triethylamine (TEA), into the mobile phase.[1][5] The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the target analyte.[5] This allows the this compound to travel through the column based primarily on polarity differences, enabling a clean and efficient separation. The choice of a non-polar/polar solvent system, such as hexanes and ethyl acetate, provides the necessary polarity range to effectively elute the target compound while separating it from less polar starting materials and more polar byproducts.
Preliminary Analysis: TLC Method Development
Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[6] This Rf value ensures the compound moves off the baseline but remains on the stationary phase long enough for effective separation from impurities.
Protocol for TLC Analysis:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). To each of these solvent systems, add 0.5% triethylamine (v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the crude mixture onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Identify the solvent system that gives the desired Rf for the product spot and provides the best separation from other spots.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities. A general rule is to use a silica-to-crude-product weight ratio of 40:1 to 100:1 for moderate to difficult separations.[6][7]
Materials and Equipment
-
Stationary Phase: Silica Gel, 230-400 mesh
-
Solvents: ACS grade or higher Hexanes, Ethyl Acetate (EtOAc), and Triethylamine (TEA)
-
Apparatus: Glass chromatography column, flasks for fraction collection, separatory funnel (for gradient), compressed air or pump for flash chromatography.
-
Sample: ~1 g crude this compound
Column Preparation (Slurry Packing)
The slurry packing method is preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase, which would compromise the separation.[6][7][8]
-
Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[6] Add a thin (~1 cm) layer of sand on top.
-
In a beaker, measure approximately 50 g of silica gel.
-
Prepare the initial, least polar eluent. Based on TLC, this might be 95:5 Hexane:EtOAc + 0.5% TEA.
-
In a fume hood, carefully pour the initial eluent over the silica gel in the beaker while stirring with a glass rod to create a homogenous, pourable slurry without air bubbles.[7]
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column using a funnel.[6]
-
Gently tap the sides of the column to encourage even packing and dislodge any trapped air.[7]
-
Once all the silica has been added, pass 2-3 column volumes of the initial eluent through the packed bed to ensure it is stable and well-compacted. Never let the solvent level drop below the top of the silica bed.[9]
-
Add a final protective layer of sand (~1 cm) on top of the silica bed. Drain the solvent until it is just level with the top of the sand.[6]
Sample Loading (Dry Loading)
For compounds that are not readily soluble in the initial, non-polar eluent, dry loading is the superior method.[10][11][12] It prevents band broadening that can occur when a sample is dissolved in a stronger solvent for wet loading.[13][14]
-
Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone in a round-bottom flask.
-
Add approximately 2-3 g of silica gel to the flask.[6]
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and carefully add the initial eluent.
Elution and Fraction Collection
The separation is performed using a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity to elute the compounds.
-
Begin eluting the column with the initial non-polar solvent system (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). Apply gentle pressure with compressed air to achieve a flow rate of approximately 2 inches/minute.
-
Collect the eluent in appropriately sized fractions (e.g., 20-25 mL test tubes or small flasks).
-
Systematically increase the polarity of the mobile phase as the column runs. For example, after 5-10 fractions, switch to a more polar mixture like 90:10 Hexane:EtOAc + 0.5% TEA, and then to 85:15, and so on. The gradient should be guided by the TLC analysis.
-
Monitor the fractions by TLC to track the elution of the product. Spot every few fractions on a TLC plate and develop it in the solvent system identified in the preliminary analysis.
-
Once the desired product has completely eluted, the column can be flushed with a highly polar solvent (e.g., 50:50 Hexane:EtOAc) to remove any remaining highly polar impurities.[7]
Product Isolation
-
Combine all fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or further purification steps if trace amounts are unacceptable.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Summary of Parameters and Expected Results
The following table summarizes the key parameters for this purification. Actual values may vary slightly based on the specific impurity profile of the crude material.
| Parameter | Recommended Value / Observation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate with 0.5% TEA | Provides good polarity range for elution. |
| Mobile Phase Modifier | 0.5% Triethylamine (TEA) | Masks acidic silanol sites to prevent peak tailing.[1][5][15] |
| TLC Rf (Target) | ~0.3 in 80:20 Hexane:EtOAc | Indicates optimal mobility for column separation.[6] |
| Loading Method | Dry Loading | Ensures a narrow sample band and improves resolution.[11][13] |
| Elution Method | Step Gradient | Allows for efficient separation of compounds with different polarities. |
| Expected Purity | >98% | Achievable with careful fraction monitoring and collection. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking on TLC/Column | Insufficient TEA; strong analyte-silica interaction. | Increase TEA concentration slightly (e.g., to 1%). Ensure TEA is present in all solvents used.[2] |
| Poor Separation of Spots | Inappropriate solvent system polarity. | Re-optimize the mobile phase using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol).[16] |
| Compound Won't Elute from Column | Mobile phase is not polar enough; irreversible binding. | Gradually increase the eluent polarity significantly (e.g., add more EtOAc or switch to a DCM/MeOH system). If the compound is unstable on silica, consider using neutral alumina.[16] |
| Low Recovery of Product | Irreversible adsorption on silica; compound instability. | Confirm compound stability on silica with a 2D TLC test.[2][16] Ensure adequate TEA is used. Avoid leaving the compound on the column for an extended period. |
| Cracks or Channels in Silica Bed | Improper packing; column ran dry. | Repack the column using the slurry method, ensuring the bed is never allowed to run dry.[7][8] |
References
- 1. welch-us.com [welch-us.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
- 10. reddit.com [reddit.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatography [chem.rochester.edu]
The Strategic Application of 3-Fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported in 1981, this palladium-catalyzed reaction has become an indispensable tool for chemists across various disciplines, particularly in the pharmaceutical and materials science sectors.[1] The reaction's power lies in its capacity to couple organoboron compounds, such as boronic acids, with organic halides or triflates, enabling the construction of complex molecular architectures like biaryls, which are prevalent in many biologically active compounds and advanced materials.[1][2]
This guide focuses on a particularly valuable, yet nuanced, building block for these transformations: 3-fluorophenylboronic acid . The strategic placement of a fluorine atom on the phenyl ring imparts unique electronic properties that can be leveraged to fine-tune the characteristics of the final product. For researchers, scientists, and drug development professionals, understanding how to effectively utilize this reagent is key to unlocking new synthetic possibilities.
The Influence of the Meta-Fluoro Substituent: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on the boronic acid plays a pivotal role, primarily influencing the often rate-determining transmetalation step.
The fluorine atom at the meta-position of 3-fluorophenylboronic acid is strongly electron-withdrawing. This electronic pull has a dual effect on the reactivity of the boronic acid. On one hand, the decreased electron density on the phenyl ring can slow the rate of transmetalation, where the organic group is transferred from the boron to the palladium center.[3] However, the increased Lewis acidity of the boron atom can facilitate the formation of the boronate complex, a crucial intermediate formed by the reaction of the boronic acid with a base.[3] This enhanced acidity can be particularly advantageous in promoting the initial activation of the boronic acid.
Furthermore, the incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[4] The C-F bond is exceptionally strong, and its presence can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.
Optimized Protocols for the Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid
The successful execution of a Suzuki-Miyaura reaction with 3-fluorophenylboronic acid hinges on the careful selection of the catalyst, base, and solvent system. Due to its electron-deficient nature, conditions must be optimized to favor efficient transmetalation and minimize side reactions.
General Considerations for Reaction Setup:
-
Inert Atmosphere: All Suzuki-Miyaura reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the palladium catalyst. This is typically achieved using standard Schlenk line techniques or a glovebox.
-
Degassing of Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be accomplished by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
Protocol 1: General Purpose Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of 3-fluorophenylboronic acid with a variety of aryl bromides.
Reaction Scheme:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) or Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), and the chosen base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride (for more challenging substrates)
Aryl chlorides are generally less reactive than aryl bromides. This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
3-Fluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (0.04 mmol, 4 mol%)
-
Base: Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Solvent: Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a dry Schlenk flask, combine the aryl chloride (1.0 mmol), 3-fluorophenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
In a separate vial, dissolve the palladium pre-catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk flask under a positive flow of inert gas.
-
Add the remaining degassed solvent (to a total volume of 5-10 mL).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a summary of common combinations and their general applicability.
| Catalyst System | Base | Solvent | Typical Substrates | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Aryl bromides, Aryl iodides | A classic, reliable system for many standard couplings. |
| Pd(dppf)Cl₂ | K₃PO₄, Cs₂CO₃ | DMF, THF | Aryl bromides, Heteroaryl halides | Often provides good yields for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, CsF | Toluene, THF | Aryl chlorides, Sterically hindered substrates | Highly active catalyst system for challenging couplings.[5] |
Experimental Workflows and Visualizations
To ensure clarity and reproducibility, the following diagrams illustrate the key processes involved in a typical Suzuki-Miyaura reaction using 3-fluorophenylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Applications in Drug Discovery and Materials Science
The synthesis of fluorinated biaryl compounds is of significant interest to the pharmaceutical industry. The introduction of a 3-fluorophenyl moiety can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. For example, fluorinated biphenyls are key structural motifs in various therapeutic agents, including anti-inflammatory drugs and central nervous system agents.[1] The ability to fine-tune electronic properties also makes 3-fluorophenylboronic acid a valuable building block in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs), where precise control over molecular architecture and electronic characteristics is paramount.[6][7]
Troubleshooting and Key Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by a proton source. This can be minimized by using anhydrous solvents and ensuring the base is not excessively strong or used in large excess.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial to suppress this side reaction.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by aggregation at high temperatures. Using appropriate ligands can stabilize the catalyst and improve its turnover number.
Conclusion
3-Fluorophenylboronic acid is a versatile and powerful reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic nuances imparted by the meta-fluoro substituent and by carefully selecting the reaction conditions, researchers can effectively leverage this building block to create novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important synthetic transformation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. nbinno.com [nbinno.com]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
palladium catalysts for the synthesis of aryl-pyridines
An Application Guide to Palladium Catalysts for the Synthesis of Aryl-Pyridines
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
The aryl-pyridine structural motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast number of FDA-approved drugs and functional organic materials.[1][2][3] However, the synthesis of these vital compounds is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution and can lead to catalyst inhibition in cross-coupling reactions.[4][5] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging the critical aryl-pyridine bond, offering high yields and broad functional group tolerance. This guide provides an in-depth analysis of the primary palladium-catalyzed methodologies, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, as well as the modern frontier of direct C-H arylation. We delve into the mechanistic underpinnings of these transformations, explain the rationale behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, typically involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational optimization and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or triflate) bond of the electrophilic partner (e.g., a halopyridine), forming a Pd(II) intermediate.[6][8]
-
Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[7][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
A key challenge in pyridine chemistry is the potential for the pyridine nitrogen's lone pair to coordinate strongly with the palladium center, leading to catalyst deactivation or "poisoning".[5] The judicious selection of ligands, which modulate the electronic and steric properties of the palladium catalyst, is therefore critical to success.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura reaction is arguably the most widely used method for synthesizing aryl-pyridines.[11] Its popularity stems from the high stability, low toxicity, and commercial availability of the organoboron reagents (boronic acids and esters).[12]
Causality Behind Experimental Choices
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ can be used directly as a Pd(0) source. The choice often depends on air stability and cost.
-
Ligand Selection: The ligand is critical. For simple couplings, triphenylphosphine (PPh₃) may suffice. However, for more challenging substrates, such as electron-rich or sterically hindered pyridines, or for coupling with less reactive aryl chlorides, more sophisticated ligands are required. Bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can stabilize the palladium center and promote reductive elimination.[13] Bulky, electron-rich phosphines developed by Buchwald and others (e.g., XPhos, SPhos) are highly effective at promoting the oxidative addition of challenging electrophiles like aryl chlorides.[14]
-
Base: A base is essential for the transmetalation step.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. The base activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to palladium.[7] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive systems.
-
Boron Reagent: Arylboronic acids are standard, but can be prone to protodeboronation (loss of the boron group). Arylboronic pinacol esters offer greater stability and are often used for purification and storage, though they may react more slowly.[6][11]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Application Protocol: Suzuki-Miyaura Synthesis of 2-Phenylpyridine
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).[15]
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst. For example, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously overnight (12-18 hours).[10]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2-phenylpyridine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodopyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | >95 | [16] |
| 2-Bromopyridine | 3,5-(CF₃)₂-PhB(OH)₂ | Pd₂(dba)₃ (1) | XPhos (3) | KF | Dioxane | 100 | 82 | [17] |
| Pyridine-2-sulfonyl fluoride | 4-MeO-PhB(OH)₂ | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 89 | [18] |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95+ | [19] |
The Stille Coupling: Handling Sensitive Functionality
The Stille reaction couples an organic halide with an organostannane (tin) reagent. Its primary advantage lies in the stability and inertness of the organostannane coupling partners, which are tolerant of a wide array of functional groups that might be incompatible with the more reactive organoboron or organomagnesium reagents.[12] The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[12][20]
Key Parameters & Optimization
-
Catalyst/Ligand: Similar palladium sources as in Suzuki coupling are used. The choice of phosphine ligands is crucial, with electron-rich, bulky ligands like P(t-Bu)₃ enabling the use of less reactive aryl chlorides and allowing for milder reaction temperatures.[21]
-
Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the rate of reaction, a phenomenon known as the "copper effect," which is thought to facilitate the transmetalation step.[21][22] Lithium chloride (LiCl) is also frequently added, especially in polar solvents like DMF, to accelerate transmetalation by preventing ligand dissociation from tin.
-
Solvent: Aprotic solvents such as THF, dioxane, DMF, and toluene are commonly employed.
Application Protocol: Stille Coupling for 3-Arylpyridine Synthesis
Materials:
-
3-Bromopyridine
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI) (optional)
-
Anhydrous, degassed Toluene or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In an oven-dried, sealed tube, add 3-bromopyridine (1.0 mmol, 1 equiv.) and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). If used, add CuI (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) followed by tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of KF (potassium fluoride). Stir vigorously for 1-2 hours. This helps precipitate the tin byproducts as insoluble fluorides.
-
Extraction & Purification: Filter the mixture through a pad of Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-nitrogen bonds, providing a direct route to aminopyridines, which are crucial pharmacophores.[13][23] The reaction couples an aryl halide or triflate with a primary or secondary amine.[23][24]
Causality Behind Experimental Choices
-
Ligand Selection: This is the most critical parameter. The development of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been the key to the reaction's broad scope.[9][13] Ligands like Xantphos, BINAP, and various Buchwald-type biaryl phosphines are essential for promoting both the oxidative addition and the C-N bond-forming reductive elimination steps.[25]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium or lithium alkoxides (e.g., NaOt-Bu, LHMDS) are most common.[26] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for more reactive systems or with more acidic amines.
-
Amine Partner: The reaction is highly versatile, accommodating a wide range of primary and secondary amines, anilines, and even ammonia equivalents.[23]
Application Protocol: Synthesis of 2-(Piperidin-1-yl)pyridine
Materials:
-
2-Bromopyridine
-
Piperidine
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add anhydrous toluene (5 mL). Then, add 2-bromopyridine (1.0 mmol, 1 equiv.) followed by piperidine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the sealed tube in an oil bath at 100 °C for 12-24 hours.
-
Workup: Cool to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate to remove baseline palladium salts and the base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the product.
Direct C-H Arylation: An Atom-Economical Approach
Direct C–H functionalization represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials (like halides or organometallics).[27] For pyridines, this is often achieved by using a directing group to guide the palladium catalyst to a specific C-H bond. A common and effective strategy is to use the N-oxide of the pyridine. The oxygen atom acts as a directing group, facilitating ortho-C-H activation.[28][29][30]
Key Parameters & Optimization
-
Directing Group: Pyridine N-oxides are excellent substrates, directing arylation selectively to the C2 position.[30]
-
Catalyst: Pd(OAc)₂ is a highly effective and commonly used catalyst for these transformations.[27][28] Often, no external ligand is required.[29]
-
Oxidant: An oxidant is typically required to regenerate the active catalytic species in the Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. Silver salts (e.g., Ag₂CO₃, AgF) are frequently used.[28]
-
Aryl Source: Arylboronic acids, aryl triflates, and even simple unactivated arenes can serve as the coupling partner.[28][29][31]
Application Protocol: Direct C2-Arylation of Pyridine N-Oxide
Materials:
-
Pyridine N-oxide
-
Benzene (can be used as reagent and solvent)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Silver(I) carbonate (Ag₂CO₃)
-
Sealed pressure vessel
Procedure:
-
Reaction Setup: To a pressure-rated vessel, add pyridine N-oxide (0.6 mmol, 1 equiv.), Pd(OAc)₂ (0.06 mmol, 10 mol%), and Ag₂CO₃ (1.32 mmol, 2.2 equiv.).[28]
-
Solvent/Reagent Addition: Add benzene (e.g., 40 equivalents, which also serves as the solvent).[28]
-
Reaction: Seal the vessel tightly and heat in an oil bath at 130 °C for 16 hours.[28]
-
Workup: Cool the reaction vessel carefully to room temperature before opening. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify by column chromatography to obtain 2-phenylpyridine N-oxide. The N-oxide can then be easily reduced to the corresponding pyridine if desired.
Troubleshooting and Optimization Workflow
Even with robust protocols, challenges such as low yields, incomplete conversion, or side reactions can occur. A systematic approach to optimization is key.
Common Issues & Solutions:
-
No Reaction/Low Yield: This is the most common issue. First, ensure all reagents are pure and solvents are anhydrous and degassed. The primary cause is often an insufficiently active catalyst system. Systematically screen more active ligands and stronger bases.[5] Increasing the temperature can also be effective.
-
Catalyst Poisoning: The pyridine nitrogen can inhibit the catalyst. Using a more electron-rich, bulky ligand can sterically shield the palladium center and prevent strong coordination, thus preserving catalytic activity.[5]
-
Hydrodehalogenation: This side reaction replaces the halide with a hydrogen atom. It can be promoted by certain amines (especially primary amines) or impurities. Using a different base, lowering the reaction temperature, or adding a co-catalyst might suppress this pathway.[5]
-
Homocoupling: Formation of biaryl products from the nucleophile (e.g., Ph-Ph from phenylboronic acid). This often points to issues with oxygen in the reaction system or suboptimal stoichiometry. Ensure a thoroughly inert atmosphere.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
- 31. academic.oup.com [academic.oup.com]
analytical HPLC method for 5-(3-Fluorophenyl)-2-methylpyridine
An Application Note and Protocol for the Analytical HPLC Method of 5-(3-Fluorophenyl)-2-methylpyridine
Abstract
This document provides a comprehensive guide to a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide details the method development rationale, a step-by-step analytical protocol, and a complete validation procedure according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, from column and mobile phase selection to validation parameters, is explained to ensure scientific integrity and facilitate method transfer and troubleshooting.
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative. Such fluorinated heterocyclic compounds are critical building blocks in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, basicity (pKa), and lipophilicity, which are crucial for pharmacokinetic and pharmacodynamic profiles.[1] Consequently, ensuring the purity and quality of this intermediate is paramount for the integrity of downstream processes and the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[4][5] This application note describes a reversed-phase HPLC method, which is ideally suited for analyzing moderately polar compounds like this compound.
The Causality of Method Design
The development of a reliable HPLC method is not arbitrary; it is a systematic process guided by the analyte's chemical properties.[6]
-
Choice of Reversed-Phase Chromatography: this compound possesses both a hydrophobic fluorophenyl group and a polar pyridine ring. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (like C18) separates compounds based on their hydrophobicity.[7][8]
-
Controlling Peak Shape for a Basic Analyte: The pyridine nitrogen atom is basic (typical pKa for pyridines is ~5-6), which can lead to problematic interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[9][10] To mitigate this, the mobile phase pH is controlled to be acidic (e.g., pH 2.5-3.5). At this pH, the pyridine nitrogen is protonated, and the silanol groups are non-ionized, minimizing the undesirable secondary interactions and ensuring a sharp, symmetrical peak.[10]
-
Selection of Mobile Phase and Detector: Acetonitrile is often chosen as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH. UV detection is appropriate as the aromatic rings in the analyte are strong chromophores. The optimal detection wavelength (λmax) should be experimentally determined by scanning a dilute solution of the analyte but is anticipated to be in the 230-270 nm range based on the structure.
Analytical HPLC Protocol
This protocol provides a detailed, step-by-step methodology for the analysis of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound Reference Standard (purity ≥ 99.5%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Workflow
The diagram below outlines the complete analytical workflow from sample preparation to final data reporting.
Caption: High-level workflow for HPLC purity determination.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 – 1.5 |
| Theoretical Plates | Not less than 2000 |
| %RSD for Peak Area | Not more than 2.0% |
Calculation
For purity analysis, use the area normalization method. The percentage purity of this compound is calculated as:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[11] Validation ensures the method is reliable, reproducible, and accurate.[12][13][14]
Caption: Logical flow of experiments for method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[13][15]
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. The diluent should show no interfering peaks at the retention time of the analyte. The method's ability to separate the analyte from potential impurities should be demonstrated.
Linearity
Linearity is the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol: Prepare at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be not less than 0.999.
| Concentration (µg/mL) | Peak Area (example) |
| 50 | 510,250 |
| 75 | 764,800 |
| 100 | 1,020,500 |
| 125 | 1,275,100 |
| 150 | 1,530,600 |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[13] It is often determined by recovery studies.
-
Protocol: Analyze, in triplicate, samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Level | Spiked Conc. (µg/mL) | Recovered Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 121.0 | 100.8% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Protocol (Repeatability): Analyze six separate sample preparations at 100% of the test concentration on the same day by the same analyst.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.
| Precision Level | % Purity (n=6) | Mean | %RSD |
| Repeatability | 99.8, 99.7, 99.9, 99.6, 99.8, 99.7 | 99.75% | 0.11% |
| Intermediate | 99.6, 99.5, 99.7, 99.8, 99.6, 99.5 | 99.62% | 0.12% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness
Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.
-
Protocol: Introduce small, deliberate changes to the method parameters and assess the impact on the results (e.g., system suitability).
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative determination of this compound. The comprehensive protocol and validation framework provide a solid foundation for its implementation in a quality control environment, ensuring the reliable analysis of this important chemical intermediate.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note & Protocol: High-Resolution NMR Sample Preparation for 5-(3-Fluorophenyl)-2-methylpyridine
Abstract: This comprehensive guide provides a detailed protocol for the preparation of 5-(3-Fluorophenyl)-2-methylpyridine samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist of steps. It delves into the scientific rationale behind each procedural choice, ensuring the acquisition of high-quality, reproducible ¹H and ¹⁹F NMR data critical for structural elucidation, purity assessment, and quantitative analysis.
Foundational Principles: The Pursuit of Spectral Clarity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules. The quality of the resulting spectrum, however, is fundamentally dependent on the quality of the sample preparation. For a molecule like this compound, which possesses distinct proton (¹H) and fluorine (¹⁹F) nuclei, meticulous preparation is key to resolving subtle structural details.
The primary objectives of sample preparation are:
-
To achieve a homogeneous solution: The analyte must be fully dissolved to minimize signal broadening caused by sample heterogeneity.
-
To eliminate interfering signals: The proton signals from the solvent can overwhelm the signals from the analyte, necessitating the use of deuterated solvents.[1][2][3]
-
To ensure magnetic field stability: Deuterated solvents provide a "lock" signal that the NMR spectrometer uses to compensate for magnetic field drift over time, ensuring signal accuracy and reproducibility.[3][4][5]
Analyte & Solvent: A Deliberate Pairing
Analyte Profile: this compound
-
Structure: A biphenyl-like system consisting of a 2-methylpyridine ring linked to a 3-fluorophenyl ring.
-
Expected Properties: The aromatic nature suggests nonpolar to moderately polar characteristics. It is expected to be a solid at room temperature.
-
NMR Active Nuclei: ¹H, ¹³C, ¹⁵N, and ¹⁹F. The high natural abundance and sensitivity of ¹H and ¹⁹F make them the primary nuclei for routine analysis.[6][7]
Solvent Selection Rationale
Choosing the correct deuterated solvent is the most critical decision in sample preparation. The ideal solvent must dissolve the analyte completely without reacting with it.[2][3] Given the aromatic structure of this compound, several solvents are viable candidates.
Table 1: Common Deuterated Solvents for Analysis of Moderately Polar Organic Compounds
| Solvent | Chemical Formula | Residual ¹H Peak (ppm) | Key Characteristics & Use Cases |
| Chloroform-d | CDCl₃ | ~7.26 | First choice for general use. Excellent for a wide range of organic compounds, relatively inexpensive, and easy to remove post-analysis (B.P. 61-62°C).[2][4] |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | Good for moderately polar compounds. Can be a suitable alternative if solubility in CDCl₃ is poor. |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | High polarity; excellent for dissolving compounds with poor solubility in other solvents. High boiling point (189°C) makes sample recovery difficult.[4] |
| Benzene-d₆ | C₆D₆ | ~7.16 | Useful for inducing chemical shift changes (aromatic solvent-induced shifts) that can help resolve overlapping signals. |
| Methanol-d₄ | CD₃OD | ~3.31, ~4.78 (OH) | For polar compounds. The presence of a hydroxyl group can lead to proton exchange with labile protons (e.g., -OH, -NH) on the analyte.[5] |
Note: Residual solvent peak positions can vary slightly depending on temperature, concentration, and sample matrix. Data adapted from multiple sources.[8][9]
For this compound, Chloroform-d (CDCl₃) is the recommended starting solvent due to its proven utility for a vast range of organic molecules and its non-polar to moderately polar character.[10] A preliminary solubility test using a small amount of the non-deuterated solvent in a vial is always advised.[11]
Experimental Protocols
Protocol 1: Sample Preparation for Qualitative ¹H and ¹⁹F NMR
This protocol is designed for structural confirmation and characterization.
Objective: To prepare a sample that yields a high-resolution spectrum for identifying chemical shifts and coupling constants.
Materials:
-
This compound (Purity: >95%)
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or cotton
-
Vial and analytical balance
Step-by-Step Methodology:
-
Weigh the Analyte: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[10] This amount is generally sufficient for obtaining a strong ¹H NMR spectrum on a modern (≥400 MHz) spectrometer in a few minutes.[10][12] For less sensitive nuclei like ¹³C, a higher concentration (20-50 mg) may be necessary.[11]
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] This volume ensures a sufficient sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is critical for optimal magnetic field shimming.[11][13]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the solid. A clear, particulate-free solution is essential for high resolution.[13] If the compound does not dissolve, gentle warming or sonication can be attempted. If solubility remains an issue, select a more polar solvent like DMSO-d₆.
-
Filtration: Place a small, loose plug of glass wool or cotton into a Pasteur pipette. Transfer the solution from the vial through this filter directly into the NMR tube.[10][13] This crucial step removes any microscopic dust or particulate matter that can severely degrade spectral resolution and broaden lineshapes.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly just below the cap.[11] Parafilm can be wrapped around the cap to prevent solvent evaporation for long-term storage or extended experiments.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the lower part, with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any fingerprints or dust.[14]
Workflow for Qualitative NMR Sample Preparation
Caption: Workflow for preparing a qualitative NMR sample.
Protocol 2: Sample Preparation for Quantitative ¹H NMR (qNMR)
This protocol is essential for determining the purity or concentration of the analyte.
Objective: To prepare a sample where the integral of an analyte signal can be accurately compared to the integral of a standard of known concentration.[15][16]
Core Principle of qNMR: In ¹H NMR, the integrated area of a signal is directly proportional to the number of protons it represents.[17] By adding a known mass of a high-purity internal standard, the mass and purity of the analyte can be calculated.[17]
Characteristics of an Ideal Internal Standard:
-
High purity and stability.[18]
-
Readily soluble in the chosen deuterated solvent.[18]
-
Possesses one or more sharp NMR signals that do not overlap with any analyte signals.[17][18]
-
Chemically inert towards the analyte and solvent.[5]
Recommended Internal Standard for this compound in CDCl₃: 1,3,5-Trimethoxybenzene . It provides a sharp singlet for its nine equivalent methoxy protons at ~6.1 ppm and another singlet for its three aromatic protons at ~3.8 ppm, regions that are unlikely to overlap with the analyte's signals.
Step-by-Step Methodology:
-
Precise Weighing (Crucial Step):
-
Using a highly accurate analytical balance, weigh approximately 10-15 mg of this compound directly into a clean vial, recording the mass to at least four decimal places (e.g., 12.54 mg).
-
Add approximately 10-15 mg of the internal standard (e.g., 1,3,5-Trimethoxybenzene) to the same vial, recording its mass to the same precision (e.g., 11.82 mg).
-
-
Solvent Addition & Dissolution: Add ~0.7 mL of CDCl₃ and ensure complete dissolution of both the analyte and the standard. Homogeneity is paramount for quantification.
-
Filtration and Transfer: Follow Step 4 from Protocol 1 to transfer the homogeneous solution into a high-quality NMR tube.
-
Acquisition Parameters: For quantitative results, NMR acquisition parameters must be adjusted to ensure full signal relaxation. This typically involves increasing the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being integrated. A value of d1 = 30 seconds is often a safe starting point for small molecules.
Workflow for Quantitative NMR (qNMR) Sample Preparation
Caption: Workflow for preparing a quantitative NMR sample.
Special Considerations: The Impact of Fluorine
The presence of a fluorine atom introduces ¹H-¹⁹F spin-spin coupling, which can split proton signals.[6][19]
-
¹H Spectrum: Protons on the fluorophenyl ring and potentially even on the pyridine ring may appear as complex multiplets due to coupling with the ¹⁹F nucleus. The magnitude of J-coupling constants depends on the number of bonds separating the coupled nuclei.[20]
-
¹⁹F Spectrum: A ¹⁹F NMR experiment should also be performed. Since ¹⁹F has 100% natural abundance and high sensitivity, this experiment is quick and informative.[6][7] The ¹⁹F spectrum will show signals split by nearby protons.
-
Decoupling: To simplify a complex ¹H spectrum, a ¹H{¹⁹F} decoupling experiment can be run. This removes all ¹H-¹⁹F coupling, causing the proton signals to collapse into simpler multiplets, which can aid in assignment.[19]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Inhomogeneous solution (undissolved solids). 2. Poor magnetic field shimming. 3. Paramagnetic impurities. | 1. Re-filter the sample. If solids persist, try a different solvent. 2. Ensure proper sample volume and position in the spectrometer; re-shim. 3. Filter the solution through a small plug of Celite in the pipette. |
| Unexpected peaks in spectrum | 1. Contamination from glassware. 2. Water in the solvent. 3. Residual non-deuterated solvent. 4. Grease from joints. | 1. Ensure all vials and pipettes are scrupulously clean and dry. 2. Use high-purity solvents from freshly opened ampoules.[1] A broad singlet around 1.5-1.6 ppm in CDCl₃ is often water. 3. Check the purity of the deuterated solvent. 4. Use minimal grease and avoid it contacting the sample. |
| Low signal-to-noise ratio | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample if solubility allows.[12] 2. Increase the number of scans (signal-to-noise increases with the square root of the number of scans).[12] |
References
- 1. labinsights.nl [labinsights.nl]
- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. myuchem.com [myuchem.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. youtube.com [youtube.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.chem.byu.edu [labs.chem.byu.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. sites.uclouvain.be [sites.uclouvain.be]
- 12. researchgate.net [researchgate.net]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Analytical NMR [magritek.com]
- 16. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
Application Notes and Protocols for the In Vitro Characterization of 5-(3-Fluorophenyl)-2-methylpyridine Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the evaluation of 5-(3-Fluorophenyl)-2-methylpyridine and its derivatives. Given the prevalence of pyridine scaffolds in kinase inhibitor discovery, this guide is structured to systematically assess the biological activity of this novel chemical series, beginning with broad profiling to identify primary targets, followed by detailed mechanistic studies, and concluding with essential safety and toxicity assessments. The protocols herein are designed to be self-validating, incorporating critical quality control measures and explaining the scientific rationale behind experimental design choices to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including many kinase inhibitors. The introduction of a fluorophenyl group, as in the this compound series, can significantly influence metabolic stability, membrane permeability, and target binding affinity. Without a pre-defined biological target for this novel series, a logical and systematic screening approach is paramount.
The strategy outlined in this guide follows a tiered progression, often referred to as an assay cascade. This approach is designed to maximize information while conserving resources, by using broad, high-throughput assays first to identify promising compounds and their likely targets, followed by more complex, lower-throughput assays to confirm activity and elucidate the mechanism of action.[1][2]
Our investigative workflow is structured as follows:
-
Primary Screening: To broadly assess the bioactivity of the derivatives and identify potential molecular target classes. Given the chemical features, we hypothesize that protein kinases are a probable target class.
-
Secondary & Mechanistic Assays: To validate the hits from primary screening, determine potency (IC50), and understand the mechanism of inhibition.
-
Cellular Activity & Cytotoxicity Profiling: To confirm that the observed biochemical activity translates to a cellular context and to assess the general toxicity of the compounds.
-
Early Safety Assessment: To evaluate potential off-target liabilities, with a critical focus on cardiac safety via hERG channel inhibition.
This structured approach ensures that by the end of the cascade, a comprehensive data package exists for each derivative, detailing its potency, selectivity, cellular effects, and key safety liabilities.
The In Vitro Assay Cascade: A Visual Workflow
The following diagram illustrates the proposed workflow for characterizing this compound derivatives. This cascade model ensures a logical progression from broad screening to detailed characterization.
Caption: High-level workflow for in vitro characterization.
Part 1: Primary Screening - Biochemical Kinase Profiling
Objective: To identify potential kinase targets for the this compound derivatives from a large, functionally diverse panel.
Rationale: A broad kinase panel is the most efficient method to survey the kinome for potential interactions without prior knowledge of the target. This unbiased approach can reveal both expected and unexpected activities, providing crucial direction for subsequent studies. We will use a single high concentration of the test compound to maximize the chances of identifying even weak interactions.
Recommended Assay: ADP-Glo™ Kinase Assay.
Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction.[3][4] The amount of ADP is proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is inversely proportional to the degree of kinase inhibition.[5]
Protocol 3.1: Broad Panel Kinase Screen (ADP-Glo™)
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Create an intermediate dilution plate (e.g., 100 µM in assay buffer) to minimize the final DMSO concentration in the assay. The final DMSO concentration should not exceed 1-2% to avoid solvent-mediated interference.[6]
-
-
Kinase Reaction Setup (384-well plate format):
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate solution provided by the screening vendor (e.g., Promega, Reaction Biology). This solution contains the specific kinase, its substrate, and any required cofactors in an optimized buffer.
-
Add 0.5 µL of test compound (at 10x final concentration, e.g., 10 µM for a 1 µM final screen) or vehicle control (e.g., 10% DMSO for a 1% final concentration).
-
Initiate the kinase reaction by adding 2.0 µL of ATP solution (concentration should be at or near the Km for each specific kinase, as specified by the vendor).
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which must be determined during assay development.[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[8]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer (e.g., a BMG LABTECH PHERAstar or similar).
-
-
Controls (per plate):
-
Negative Control (0% Inhibition): Kinase reaction with vehicle (DMSO) instead of compound. Represents maximum kinase activity.
-
Positive Control (100% Inhibition): Kinase reaction with a known broad-spectrum kinase inhibitor (e.g., Staurosporine) or without enzyme. Represents background signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound against each kinase using the formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive) / (Lumi_negative - Lumi_positive))
-
"Hits" are typically defined as compounds that cause >50% or >75% inhibition at the screening concentration.
-
Part 2: Hit Validation & Potency Determination
Objective: To confirm the activity of "hits" identified in the primary screen and to determine their potency by calculating the half-maximal inhibitory concentration (IC50).
Rationale: A single-point screen can produce false positives. A dose-response curve provides a more rigorous confirmation of activity and establishes the potency of the compound, which is a critical parameter for structure-activity relationship (SAR) studies.[9]
Recommended Assay: ADP-Glo™ Kinase Assay (used in dose-response mode).
Protocol 4.1: IC50 Determination with ADP-Glo™
This protocol follows the same principle as Protocol 3.1, with the key difference being the preparation of the compound plate.
-
Compound Titration:
-
Prepare a serial dilution series of the "hit" compounds in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 10 mM is recommended.
-
For example: 10 mM, 3.33 mM, 1.11 mM, ..., down to 0.5 nM.
-
Create an intermediate plate by diluting these stocks into the assay buffer.
-
-
Assay Execution:
-
Perform the ADP-Glo™ assay as described in Protocol 3.1, but instead of a single concentration, add 0.5 µL of each concentration from the serial dilution plate to the respective wells.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percent inhibition for each concentration point as described previously.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).[9][10] The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
| Parameter | Description |
| Top | The maximal response (should be constrained to ~100%). |
| Bottom | The minimal response (should be constrained to ~0%). |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between Top and Bottom. |
| HillSlope | The steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction. |
Part 3: Cellular Activity and Cytotoxicity
Objective: To determine if the biochemical inhibition observed translates into an effect in a cellular environment and to assess the compound's general toxicity.
Rationale: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability, rapid metabolism, or efflux. A cell-based assay confirms target engagement in a more physiologically relevant context.[1] It is also crucial to distinguish between on-target pharmacological effects and non-specific cytotoxicity.[7]
Protocol 5.1: Cell-Based Phospho-Specific ELISA
Principle: This assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[11][12] A reduction in the phosphorylation signal upon treatment with the compound indicates successful inhibition of the kinase in a cellular context.[13]
-
Cell Culture and Plating:
-
Select a cell line known to have high activity of the target kinase (e.g., a cancer cell line with an activating mutation).
-
Seed cells into a 96-well cell culture plate at a pre-determined optimal density and allow them to adhere overnight.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include vehicle (DMSO) controls.
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for compound entry and target inhibition.
-
-
Cell Fixing and Permeabilization:
-
Remove the treatment medium.
-
Fix the cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) for 20 minutes at room temperature.[14]
-
Wash the cells three times with Wash Buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells to allow antibody entry.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate overnight at 4°C.
-
Wash three times.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1.5 hours at room temperature.[11]
-
Wash three times.
-
-
Signal Development and Reading:
-
Add a chromogenic HRP substrate (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total cell number (can be done in parallel wells using an antibody against a housekeeping protein like GAPDH).
-
Calculate the cellular IC50 value as described in Protocol 4.1.
-
Protocol 5.2: MTT Cytotoxicity Assay
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16][17] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for an extended period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Solubilization and Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability vs. log(concentration).
-
Protocol 5.3: LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[20] The amount of LDH in the supernatant is proportional to the number of dead cells.[21] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic activity.
-
Cell Plating and Treatment:
-
Follow the same procedure as the MTT assay (Step 1 of Protocol 5.2).
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[22]
-
-
LDH Reaction:
-
Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer provided in the kit.
-
Medium Background: Culture medium without cells.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Subtract the 680 nm background from the 490 nm reading.
-
Calculate the percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)
-
Part 4: Early Safety Profiling - hERG Inhibition
Objective: To assess the potential for the compounds to cause drug-induced QT prolongation, a serious cardiac side effect.
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[23][24] Regulatory agencies mandate that new chemical entities be tested for hERG liability early in development.[25] Automated patch-clamp is the gold standard for this assessment, offering higher throughput than traditional manual patch-clamp.[23][26]
Recommended Assay: Automated Electrophysiology (Patch-Clamp).
Diagram: Automated Patch-Clamp Workflow
Caption: Key steps in an automated patch-clamp experiment.
Protocol 6.1: hERG Inhibition via Automated Patch-Clamp
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Harvest the cells and prepare a single-cell suspension at the density recommended by the instrument manufacturer (e.g., QPatch, IonWorks).[27]
-
-
Solutions:
-
Extracellular Solution (ECS): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose).
-
Intracellular Solution (ICS): Contains high potassium and fluoride (to stabilize the seal) and EGTA to chelate calcium.
-
Compound Solutions: Prepare serial dilutions of the test compound in ECS.
-
-
Instrument Setup and Execution:
-
Load the cell suspension, ICS, ECS, and compound plates into the automated patch-clamp system.
-
The instrument will automatically perform the following for each cell/well:
-
Capture a single cell on a micro-aperture.
-
Form a high-resistance (>1 GΩ) "gigaseal".
-
Rupture the cell membrane to achieve the "whole-cell" configuration.
-
Apply a specific voltage protocol to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open and inactivate channels, followed by a repolarization step where the characteristic "tail current" is measured.[24][25]
-
Apply vehicle (ECS with DMSO) to establish a baseline current.
-
Apply increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration.
-
-
-
Data Acquisition and Analysis:
-
The system's software measures the peak tail current at each voltage step.
-
Calculate the percent inhibition of the tail current at each compound concentration relative to the baseline vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation, as described in Protocol 4.1.
-
Conclusion and Data Interpretation
This application note provides a validated, step-by-step framework for the initial in vitro characterization of novel this compound derivatives. By following this assay cascade, researchers can efficiently identify the primary biological targets, quantify potency and cellular activity, and assess critical safety liabilities.
A successful lead candidate emerging from this workflow would ideally exhibit:
-
High Potency: Low nanomolar IC50 in biochemical assays.
-
Cellular Efficacy: A cellular IC50 that is reasonably close to the biochemical IC50 (e.g., within 10-fold), indicating good cell permeability and target engagement.
-
Favorable Therapeutic Window: A cytotoxicity GI50 that is significantly higher (e.g., >100-fold) than its cellular IC50, indicating that the pharmacological effect occurs at non-toxic concentrations.
-
Cardiac Safety: A hERG IC50 > 10 µM, or at least >30-fold higher than the therapeutic plasma concentration, to minimize the risk of cardiotoxicity.
This comprehensive dataset is essential for making informed decisions about which compounds to advance into further preclinical development and lead optimization. The principles and protocols described are grounded in established best practices and can be adapted for other novel chemical series.[28]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 5. promega.com [promega.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. clyte.tech [clyte.tech]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Utilization of in situ ELISA method for examining Trk receptor phosphorylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. clyte.tech [clyte.tech]
- 16. researchhub.com [researchhub.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 5-(3-Fluorophenyl)-2-methylpyridine for Preclinical Supply
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which are critical for drug development.[2][3] Specifically, aryl-substituted pyridines are of significant interest. The introduction of an aryl group, such as a 3-fluorophenyl moiety, can modulate biological activity and metabolic stability.
A reliable and scalable synthesis of key intermediates like 5-(3-fluorophenyl)-2-methylpyridine is paramount for advancing a drug discovery program into preclinical development. The transition from milligram-scale synthesis for initial screening to multi-gram or kilogram-scale production for toxicology and in vivo studies presents significant challenges. This application note details a robust process designed for such a scale-up.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
For the construction of the C-C bond between the pyridine and phenyl rings, the Suzuki-Miyaura cross-coupling reaction is the method of choice. This Nobel Prize-winning reaction offers several advantages for process chemistry and scale-up:
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide variety of functional groups, minimizing the need for protecting group strategies.[4]
-
Commercial Availability of Reagents: The required boronic acids and halo-pyridines are readily available from commercial suppliers.
-
Favorable Safety and Environmental Profile: The boron-containing byproducts are generally considered less toxic and easier to remove than those from other cross-coupling reactions (e.g., organotin reagents in Stille coupling).[5]
The selected synthetic route involves the coupling of 5-bromo-2-methylpyridine with (3-fluorophenyl)boronic acid, utilizing a palladium catalyst and a suitable base.
Reaction Scheme:
5-bromo-2-methylpyridine + (3-fluorophenyl)boronic acid → this compound
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that underpins its reliability.[5] The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction kinetics and minimizing side-product formation.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-methylpyridine to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers the 3-fluorophenyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the final product, this compound, and regenerating the active Pd(0) catalyst to continue the cycle.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments to reagent quantities, solvent volumes, and equipment should be made for different scales, maintaining the specified molar ratios.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Notes |
| 5-Bromo-2-methylpyridine | 3430-13-5 | 172.02 | 1.0 | 94.5 g | Purity ≥98% |
| (3-Fluorophenyl)boronic acid | 13991-13-2 | 139.92 | 1.2 | 92.3 g | Purity ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.01 | 6.35 g | Catalyst, handle in an inert atmosphere |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 189.8 g | Anhydrous, finely powdered |
| 1,4-Dioxane | 123-91-1 | - | - | 1.0 L | Anhydrous, <50 ppm water |
| Deionized Water | 7732-18-5 | - | - | 250 mL | Degassed |
| Ethyl Acetate | 141-78-6 | - | - | ~2.0 L | For extraction |
| Brine (Saturated NaCl solution) | - | - | - | ~500 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | As needed | For drying |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | As needed | For column chromatography |
Equipment
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen/argon inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Large separatory funnel (4-5 L).
-
Rotary evaporator with a suitable flask size.
-
Glass chromatography column.
-
Standard laboratory glassware.
-
Analytical instruments: HPLC, GC-MS, NMR.
Experimental Workflow Visualization
Caption: Fig 2: Step-by-step experimental workflow.
Step-by-Step Synthesis Protocol
-
Reactor Setup and Inerting: Assemble the 5 L jacketed reactor system. Ensure all glassware is dry. Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: To the reactor, add 5-bromo-2-methylpyridine (94.5 g), (3-fluorophenyl)boronic acid (92.3 g), and finely powdered potassium carbonate (189.8 g).
-
Solvent Addition and Degassing: Add the 1,4-dioxane (1.0 L) and degassed deionized water (250 mL). Resume stirring and sparge the resulting slurry with nitrogen for an additional 30 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (6.35 g) to the reaction mixture under a positive flow of nitrogen. The yellow color of the catalyst should be visible.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to an internal temperature of 85-90 °C using the heating circulator. Maintain this temperature and monitor the reaction progress.
-
Reaction Monitoring: After approximately 4 hours, and every 1-2 hours thereafter, take a small aliquot from the reaction mixture. Quench it with water, extract with ethyl acetate, and analyze the organic layer by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or HPLC to determine the consumption of the starting 5-bromo-2-methylpyridine. The reaction is typically complete within 6-12 hours.
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (1 L) and ethyl acetate (1 L). Stir for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers. The product will be in the upper organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers.
-
-
Washing and Drying: Wash the combined organic layers with deionized water (500 mL) and then with brine (500 mL) to remove residual base and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Analytical Quality Control
The final product should be characterized to confirm its identity, purity, and suitability for preclinical studies.
| Analysis Method | Parameter | Specification | Typical Result |
| ¹H NMR | Chemical Shifts & Integration | Conforms to structure | Consistent with expected peaks and integration for C₁₂H₁₀FN |
| ¹³C NMR | Number of Signals | Conforms to structure | 11 expected aromatic/vinylic carbons, 1 methyl carbon |
| Mass Spec (GC-MS/LC-MS) | Molecular Ion [M+H]⁺ | 188.0819 ± 5 ppm | 188.0824 |
| HPLC Purity | Area % at 254 nm | ≥ 98.0% | 99.2% |
| Appearance | Physical Form | Off-white to pale yellow solid | Conforms |
Process Safety and Hazard Analysis
-
1,4-Dioxane: Is a flammable liquid and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.
-
Palladium Catalyst: Palladium compounds can be toxic and should be handled with care, avoiding inhalation of dust.
-
Boronic Acids: Can be irritants. Avoid skin and eye contact.
-
Pressure: The reaction is run at atmospheric pressure. Ensure the system is not sealed to avoid pressure build-up upon heating.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
-
Waste Disposal: Aqueous waste may contain residual palladium and should be collected for proper disposal according to institutional guidelines. Organic waste should be collected separately.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and scalable method for the synthesis of this compound. The protocol detailed in this application note is robust, reproducible, and suitable for producing the quantities of material required for preclinical evaluation. By carefully controlling reaction parameters and adhering to safety protocols, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery programs.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Note: Strategies for the Selective Functionalization of the C2-Methyl Group of 5-(3-Fluorophenyl)-2-methylpyridine
Abstract
The 5-aryl-2-methylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. The C2-methyl group, in particular, serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups to modulate physicochemical properties, explore structure-activity relationships (SAR), and establish novel interactions with biological targets. This application note provides a detailed, protocol-driven guide for researchers, chemists, and drug development professionals on three principal strategies for the selective functionalization of the methyl group on 5-(3-Fluorophenyl)-2-methylpyridine: Oxidation , Halogenation , and Deprotonation-Alkylation . Each section elucidates the underlying chemical principles, offers field-tested insights into experimental design, and presents robust, step-by-step protocols for immediate laboratory application.
Introduction: The Strategic Value of the C2-Methyl Group
This compound is a key building block whose value lies in its potential for controlled, late-stage diversification. Direct functionalization of the pyridine core can be challenging due to the electron-deficient nature of the ring system.[1][2] The methyl group at the C2-position, however, possesses enhanced acidity and reactivity analogous to a benzylic position, making it the most accessible site for chemical modification. By targeting this position, chemists can rapidly generate libraries of analogues with modifications that can profoundly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide focuses on converting this simple methyl group into more versatile functionalities, such as aldehydes, alcohols, halides, and more complex carbon skeletons.
Oxidation of the C2-Methyl Group
Oxidation transforms the inert methyl group into valuable oxygen-containing functionalities, primarily the corresponding alcohol or aldehyde. These products are pivotal intermediates for subsequent reactions such as reductive amination, Wittig reactions, or esterification.
2.1. Scientific Principle: Selenium Dioxide Oxidation
Selenium dioxide (SeO₂) is a classical and highly effective reagent for the oxidation of activated methyl groups, such as those adjacent to an aromatic or heteroaromatic ring.[3] The reaction proceeds through an ene reaction followed by a[4][5]-sigmatropic rearrangement. For 2-methylpyridine derivatives, this method can often provide direct access to the corresponding aldehyde, though over-oxidation or formation of the alcohol can occur depending on the precise conditions and substrate. The choice of solvent is critical; refluxing dioxane is commonly employed to achieve the necessary temperature while maintaining substrate solubility.
2.2. Experimental Protocol: Synthesis of 5-(3-Fluorophenyl)pyridine-2-carbaldehyde
Objective: To oxidize the C2-methyl group to a carbaldehyde functionality.
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 26.7 mmol) and anhydrous 1,4-dioxane (100 mL).
-
Reagent Addition: Add selenium dioxide (3.55 g, 32.0 mmol, 1.2 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. A black precipitate of elemental selenium will form as the reaction progresses. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (expect a reaction time of 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the selenium precipitate. Wash the pad thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure 5-(3-Fluorophenyl)pyridine-2-carbaldehyde.[6]
Expected Outcome: A pale yellow solid or oil. Typical yields range from 50-70%.
Halogenation of the C2-Methyl Group
Introducing a halogen, typically bromine, onto the methyl group transforms it into a reactive electrophile (a pyridyl-methyl halide). This intermediate is highly susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of heteroatom and carbon-based nucleophiles.
3.1. Scientific Principle: Free-Radical Bromination
N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination. The reaction operates via a free-radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation. The key is to maintain a low concentration of bromine (HBr) in the reaction medium, which NBS provides, thus favoring radical substitution on the methyl group over electrophilic addition to the aromatic rings. Carbon tetrachloride (CCl₄) or benzene are classic solvents, though less toxic alternatives like acetonitrile can also be used.
3.2. Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-(3-fluorophenyl)pyridine
Objective: To selectively brominate the C2-methyl group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) (Note: Use with extreme caution in a well-ventilated fume hood due to toxicity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light with aluminum foil, dissolve this compound (4.0 g, 21.4 mmol) in CCl₄ (80 mL).
-
Reagent Addition: Add NBS (4.19 g, 23.5 mmol, 1.1 equivalents) and AIBN (175 mg, 1.07 mmol, 0.05 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 77 °C) with stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Note that succinimide, the byproduct, will float to the surface upon completion.
-
Work-up: Cool the reaction to room temperature and filter off the succinimide. Rinse the solid with a small amount of cold CCl₄.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous Na₂S₂O₃ (1 x 50 mL) to quench any remaining bromine, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: The product is often used directly in the next step due to potential instability. If necessary, it can be purified by rapid silica gel chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Outcome: A white to off-white solid. Yields are typically in the 70-85% range.
Deprotonation and C-C Bond Formation
Direct C-H activation of the methyl group via deprotonation generates a potent nucleophile (a picolyl anion), enabling the formation of new carbon-carbon bonds. This is arguably the most powerful strategy for introducing significant molecular complexity.
4.1. Scientific Principle: Directed Lithiation with LDA
The protons of the C2-methyl group of a pyridine are significantly more acidic (pKa ≈ 31 in DMSO) than a standard alkyl C-H bond due to the electron-withdrawing nature of the nitrogen heteroatom and the ability of the ring to stabilize the resulting negative charge.[7] However, a very strong, non-nucleophilic base is required for complete deprotonation. Lithium diisopropylamide (LDA) is ideal for this purpose.[8][9] Its significant steric bulk prevents it from acting as a nucleophile and adding to the electron-deficient pyridine ring, a common side reaction with smaller organolithium bases like n-BuLi.[8][10] The reaction is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF to generate the lithium picolyl species, which can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, esters).
4.2. Experimental Protocol: Synthesis of 1-(5-(3-Fluorophenyl)pyridin-2-yl)ethanol
Objective: To deprotonate the methyl group and react the resulting anion with acetaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Tetrahydrofuran (THF, anhydrous)
-
This compound
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ): To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add anhydrous THF (80 mL) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (3.5 mL, 25.0 mmol, 1.2 equivalents) via syringe. Slowly add n-BuLi (e.g., 2.5 M in hexanes, 10.0 mL, 25.0 mmol, 1.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.
-
Anion Formation: Dissolve this compound (3.9 g, 20.8 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. A deep red or dark brown color should develop, indicating the formation of the picolyl anion. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add acetaldehyde (1.4 mL, 25.0 mmol, 1.2 equivalents) dropwise to the anion solution at -78 °C. The dark color should dissipate. Stir for an additional 1-2 hours at -78 °C.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (e.g., eluting with 20-50% ethyl acetate in hexanes) to obtain the desired alcohol product.
Expected Outcome: A viscous oil or low-melting solid. Yields are generally good, often >75%.
Summary and Method Comparison
The optimal strategy for functionalization depends on the desired final product and the compatibility of the required reagents with other functionalities on the molecule.
| Functionalization Strategy | Key Reagent(s) | Resulting Functional Group | Typical Conditions | Advantages | Limitations |
| Oxidation | Selenium Dioxide (SeO₂) | Aldehyde, Alcohol | High Temp (Reflux) | Direct access to carbonyls | Stoichiometric toxic reagent, potential for over-oxidation, harsh conditions. |
| Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl | Moderate Temp (Reflux) | Creates a versatile electrophile | Radical initiators required, potential for ring halogenation, product can be unstable. |
| Deprotonation/Alkylation | Lithium Diisopropylamide (LDA) | New C-C or C-Heteroatom Bond | Cryogenic Temp (-78 °C) | Highly versatile, broad electrophile scope | Requires strictly anhydrous/anaerobic conditions, strong base can be incompatible with acidic protons elsewhere. |
Workflow Visualizations
The following diagrams illustrate the core transformations described in this note.
Caption: Fig. 1: Oxidation Workflow
Caption: Fig. 2: Halogenation Workflow
Caption: Fig. 3: Deprotonation-Alkylation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ortoleva-King-Reaktion – Wikipedia [de.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. proprep.com [proprep.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki Coupling for 5-(3-Fluorophenyl)-2-methylpyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions for improving the yield and purity of 5-(3-Fluorophenyl)-2-methylpyridine via the Suzuki-Miyaura cross-coupling reaction. The synthesis of this and similar biaryl compounds is a critical step in the development of numerous pharmaceutical agents. The advice herein is based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this specific transformation.
Troubleshooting Guide: Low Yield & Impurity Formation
This section addresses specific issues that can arise during the Suzuki coupling of a pyridine derivative with a fluorinated phenylboronic acid. Each entry details the potential causes and provides actionable solutions to enhance your reaction outcomes.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low to no product formation in a Suzuki coupling is a common issue that can often be resolved by systematically evaluating the core components of the reaction.[1]
Initial Checks & Core Concepts:
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Stability: 3-Fluorophenylboronic acid, like many electron-deficient boronic acids, can be susceptible to degradation, particularly protodeboronation where the boronic acid moiety is replaced by a hydrogen atom.[2][3] It is advisable to use fresh, high-purity boronic acid or consider converting it to a more stable form, such as a pinacol or MIDA ester, if protodeboronation is suspected.[2][4]
-
Halopyridine Reactivity: The reactivity of the halide partner is crucial. The general trend for oxidative addition, often the rate-determining step, is I > Br > OTf >> Cl.[2][5] If you are using 5-chloro-2-methylpyridine, the reaction will likely require a more active catalyst system than for the corresponding bromide or iodide.[4]
-
Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Catalyst System Integrity:
-
Palladium Source: Both Pd(0) and Pd(II) precatalysts are commonly used. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[1][6] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your palladium source has not degraded and has been stored correctly.
-
Ligand Oxidation: Phosphine ligands are prone to oxidation, which can inhibit their ability to coordinate to the palladium center and facilitate the catalytic cycle.[2] Store ligands under an inert atmosphere and use fresh reagents whenever possible.
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), leading to catalyst deactivation and promoting side reactions like the homocoupling of the boronic acid.[2][3][4] Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Water can contribute to protodeboronation, and dissolved oxygen can deactivate the catalyst.[2][3] Ensure the base is of high purity and, if using an aqueous base solution, that it has been properly degassed.[7]
-
Q2: I'm observing significant homocoupling of the 3-fluorophenylboronic acid. How can I minimize this side reaction?
Homocoupling results in the formation of 3,3'-difluorobiphenyl, consuming your boronic acid and reducing the yield of the desired product.
Causes and Mitigation Strategies:
-
Presence of Oxygen: As mentioned, oxygen can promote the homocoupling of boronic acids.[4] Rigorous degassing of the solvent and maintaining a positive pressure of an inert gas are the most effective preventative measures.[3]
-
High Temperatures: Excessive heat can sometimes lead to increased rates of side reactions. While Suzuki couplings often require elevated temperatures, it's worth screening a range (e.g., 80-110 °C) to find an optimal balance between reaction rate and selectivity.[8][9][10]
-
Catalyst Choice: Certain palladium catalysts can be more prone to promoting homocoupling. If this is a persistent issue, screening different palladium precatalysts and ligands may be beneficial.
Q3: The consumption of my starting materials is incomplete, even after extended reaction times. What adjustments can I make?
Incomplete conversion points to issues with catalyst activity, reaction conditions, or reagent solubility.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The coupling of a pyridine derivative introduces specific challenges due to the potential for the nitrogen atom to coordinate to the palladium center and inhibit catalysis.[11] For heteroaromatic substrates, specialized ligands are often required.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other biaryl phosphines are often effective for challenging couplings as they promote the crucial oxidative addition and reductive elimination steps.[4][12] N-heterocyclic carbene (NHC) ligands, often found in Pd-PEPPSI precatalysts, are also a powerful alternative.[12]
-
-
Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[13][14][15]
-
Solvent System: The choice of solvent affects reagent solubility and can influence the reaction rate.
-
Common Solvents: Mixtures of an organic solvent with water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, THF/H₂O) are frequently used.[7][12] The aqueous component helps to dissolve the inorganic base.
-
Solubility Issues: If reagents are not fully dissolved at the reaction temperature, this can lead to a sluggish or incomplete reaction.[3] Ensure adequate stirring to promote mixing, especially in biphasic systems.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical execution of the this compound Suzuki coupling.
Q1: What is a good starting point for a general protocol for this reaction?
A robust starting protocol is essential for successful optimization. The following is a general procedure that can be adapted as needed.
General Optimized Protocol for this compound Synthesis:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methylpyridine (1.0 equiv.), 3-fluorophenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[12][17]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2][17]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water.[12] Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[17]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]
Q2: How do I choose the best palladium catalyst and ligand combination?
The choice of catalyst is critical and substrate-dependent.[12]
| Catalyst System | Ligand Type | Typical Substrates & Comments |
| Pd(PPh₃)₄ | Traditional Phosphine | A good starting point for many standard couplings. May be less effective for challenging substrates like 2-substituted pyridines.[12] |
| Pd(OAc)₂ + SPhos/XPhos | Bulky, Electron-Rich Biaryl Phosphine | Highly effective for challenging couplings, including those with heteroaromatic substrates and aryl chlorides. Promotes efficient oxidative addition and reductive elimination.[4][12] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | A robust and highly active precatalyst, often effective for difficult couplings and can sometimes be used at lower catalyst loadings.[12] |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | A versatile and commonly used catalyst that often provides good results with a range of substrates. |
Q3: What is the mechanism of the Suzuki coupling reaction?
The Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][18]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-halo-2-methylpyridine), breaking the carbon-halogen bond and forming a Pd(II) intermediate. This is often the rate-limiting step.[5]
-
Transmetalation: The organic group from the activated boronic acid (3-fluorophenyl) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[5][13]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[18]
Visualizations
Suzuki Catalytic Cycle
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Protodeboronation in Pyridyl Suzuki-Miyaura Couplings
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridylboronic acids?
Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyridineboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is an undesired side reaction in Suzuki-Miyaura coupling as it consumes the nucleophilic coupling partner, leading to reduced yields of the target molecule and the formation of a simple pyridine byproduct, which can complicate purification.[3] Pyridineboronic acids, especially 2-pyridineboronic acid, are notoriously unstable and prone to this reaction.[1][3][4] This instability is due to the basic nitrogen atom within the pyridine ring, which can lead to alternative decomposition pathways not typically seen with simple arylboronic acids.[1][3]
Q2: What is the primary mechanism that makes 2-pyridineboronic acid so susceptible to protodeboronation?
Unlike many simple arylboronic acids that undergo protodeboronation fastest at high pH, 2-pyridineboronic acid displays a unique mechanism.[1][5] Under neutral pH conditions, it can form a zwitterionic species.[1] This zwitterionic intermediate is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond, leading to the protodeboronated pyridine product.[1] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing down the rate of protodeboronation under certain conditions.[1][3]
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
Several factors in the reaction setup can significantly impact the extent of protodeboronation:
-
Base: The choice and concentration of the base are crucial. While essential for the Suzuki catalytic cycle, bases can also directly catalyze protodeboronation.[6] Strong bases often accelerate this decomposition.[7]
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling and the undesired protodeboronation.[3][7]
-
Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[3][8]
-
Catalyst System: A slow or inefficient catalyst gives the unstable boronic acid more time to decompose before it can participate in the desired cross-coupling.[7][9]
Troubleshooting Guide: From Problem to Solution
This section is designed to provide actionable solutions to common experimental observations.
Problem 1: High levels of protodeboronated pyridine byproduct are observed.
This is the most direct evidence that the rate of protodeboronation is outpacing the rate of your desired Suzuki coupling. The following adjustments can shift the balance in favor of product formation.
Solution 1.1: Re-evaluate the Base
The base is a double-edged sword. It is required to form the active boronate species for transmetalation, but it also promotes protodeboronation. Strong bases can be particularly aggressive.
-
Actionable Step: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices that provide sufficient activity for the catalytic cycle while minimizing decomposition.[3][7]
| Base | Typical Strength | Impact on Protodeboronation | Recommendation |
| NaOH, KOH | Strong | High. Can significantly accelerate base-catalyzed decomposition.[2] | Avoid for sensitive pyridylboronic acids unless absolutely necessary. |
| K₂CO₃, Cs₂CO₃ | Moderate | Moderate. Often a good balance between reactivity and stability. | Excellent starting point for optimization. |
| K₃PO₄ | Moderate-Weak | Low-Moderate. Frequently cited as optimal for suppressing protodeboronation.[3][7] | Highly recommended for challenging couplings. |
| KF, CsF | Weak | Low. Can suppress protodeboronation but may require more forcing conditions.[9] | Useful in specific systems, particularly with trifluoroborates. |
Solution 1.2: Optimize the Catalyst & Ligand System
A highly active catalyst system can accelerate the C-C bond formation to such an extent that the boronic acid is consumed in the productive cycle before it has time to decompose.
-
Actionable Step: Employ a modern, highly active palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Systems like XPhos Pd G3 or SPhos Pd G3 are designed for rapid oxidative addition and reductive elimination, which drives the catalytic cycle forward efficiently, even at lower temperatures.[7][10]
Solution 1.3: Adjust Solvent and Temperature
Since water is the proton source for protodeboronation, minimizing its presence can be an effective strategy.[3]
-
Actionable Steps:
-
Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate (e.g., 40-80 °C). This will slow the rate of decomposition more significantly than the rate of coupling with a highly active catalyst.[7]
-
Use Anhydrous Conditions: If possible, switch to a strictly anhydrous solvent system (e.g., anhydrous dioxane or THF). This removes the primary proton source, directly inhibiting the protodeboronation pathway.[11]
-
Problem 2: The pyridylboronic acid appears to be degrading before the reaction completes.
For notoriously unstable reagents like 2-pyridylboronic acid, procedural modifications may not be enough. The most robust strategy is to use a stabilized form of the boronic acid that participates in a "slow-release" of the active reagent.[1][12] This keeps the instantaneous concentration of the unstable free boronic acid extremely low, minimizing the opportunity for decomposition.[1][13]
Solution 2.1: Employ Stabilized Boronic Acid Surrogates
Several bench-stable alternatives to free boronic acids have been developed.
| Boron Reagent | Key Features | Activation / Release | Primary Use Case |
| MIDA Boronates | Crystalline, highly stable solids. Compatible with chromatography.[13] | Slow hydrolysis under mild aqueous base (e.g., K₃PO₄).[13] | Gold standard for iterative cross-coupling and use of very unstable boronic acids.[1][10] |
| Organotrifluoroborates | Air- and moisture-stable crystalline salts.[14][15] | Require aqueous base (e.g., Cs₂CO₃, K₂CO₃) for slow hydrolysis to the boronic acid.[1][16] | Excellent stability and a common alternative to boronic acids for difficult couplings.[17] |
| Pinacol Esters | More stable than boronic acids, but less so than MIDA or trifluoroborates.[3] | Hydrolyze under basic aqueous conditions to release the boronic acid. | Common, commercially available alternative for moderately unstable substrates. |
Experimental Protocols
Protocol A: General Procedure for Suzuki Coupling with a Pyridyl MIDA Boronate
This protocol is a robust starting point for coupling aryl halides with unstable pyridyl MIDA boronates using slow-release conditions.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the pyridyl MIDA boronate (1.2–1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 60–80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for consumption of the aryl halide.[18]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7][18]
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: General Procedure for Suzuki Coupling with a Potassium Pyridyltrifluoroborate
This protocol is adapted for the use of stable trifluoroborate salts.
-
Reagent Preparation: To a reaction vial, add the aryl halide (1.0 equiv), the potassium pyridyltrifluoroborate (1.5 equiv), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol A.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 2 mol%) or a precatalyst.
-
Solvent Addition: Add a degassed solvent system, typically a protic mixture like THF/H₂O or Dioxane/H₂O, via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the optimized temperature (e.g., 80–100 °C).
-
Monitoring, Work-up, and Purification: Follow steps 6-8 as described in Protocol A.
Mechanistic Insights & Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting protodeboronation.
Caption: Competing pathways: The desired Suzuki cycle vs. undesired protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge in modern synthesis: the deactivation of palladium catalysts during reactions involving pyridine-containing molecules. The unique electronic properties of the pyridine ring, while valuable, present specific hurdles for catalyst stability and turnover. This resource, presented in a direct question-and-answer format, moves beyond simple procedural checklists to explain the underlying chemical principles, empowering you to diagnose, solve, and prevent catalyst deactivation in your critical experiments.
Section 1: Initial Diagnosis & Common Culprits
Q1: My palladium-catalyzed cross-coupling reaction with a pyridine substrate has stalled or resulted in a very low yield. What are the most likely causes?
Low yields in palladium-catalyzed reactions involving pyridines are a frequent challenge. The issue often stems from a handful of primary culprits that can be systematically investigated. The most common reasons are catalyst inhibition or deactivation, suboptimal reaction conditions, or problems with the reagents themselves.[1]
A logical diagnostic workflow is essential. Before delving into complex mechanistic studies, start by assessing the most straightforward visual and experimental cues.
Initial Troubleshooting Workflow:
Caption: A workflow for diagnosing low-yield pyridine coupling reactions.
Q2: I observed a black precipitate forming in my reaction flask. What is it, and what does it signify?
The formation of a black, charcoal-like precipitate is a classic sign of catalyst deactivation through the formation of "palladium black".[2] This consists of aggregated, bulk palladium metal in a catalytically inactive Pd(0) state.[1]
Causality: The active form of the catalyst in many cross-coupling cycles is a soluble, low-coordinate Pd(0) complex. For this species to remain active, it must be stabilized by its supporting ligands. If the ligands are stripped away or the catalyst concentration becomes too high locally, these sensitive Pd(0) species will rapidly agglomerate into bulk metallic palladium. This process is often accelerated by:
-
High Temperatures: Can promote ligand dissociation and catalyst decomposition.[1]
-
Insufficient Ligand-to-Metal Ratio: Not enough ligand is present to stabilize the Pd(0) intermediates generated during the catalytic cycle.[1]
-
Presence of Oxygen: Oxygen can react with phosphine ligands (forming phosphine oxides) or the Pd(0) center itself, leading to destabilization and aggregation.[2]
The appearance of palladium black signifies that your catalytic cycle has been compromised and a significant portion of your palladium is no longer participating in the reaction.
Section 2: Mechanistic Deep Dive: The "Why" of Deactivation
Understanding why a catalyst deactivates is critical to developing a robust solution. With pyridine substrates, several deactivation pathways can operate simultaneously.
Q3: Why are pyridine-containing molecules particularly challenging for palladium catalysts?
The primary challenge lies in the Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate strongly to the electrophilic palladium(II) center or even the more electron-rich Pd(0) center.[1][3][4] This coordination can lead to several negative outcomes:
-
Direct Catalyst Inhibition: The pyridine substrate or product can act as a ligand, occupying a coordination site on the palladium center. This can prevent the binding of your intended coupling partners (e.g., aryl halide or boronic acid), effectively stopping the catalytic cycle.[1][5] In some cases, the bipyridine product may bind even more strongly than the starting material, leading to product inhibition.[6]
-
Formation of Stable, Off-Cycle Complexes: The pyridine can form highly stable palladacycles or complexes that are reluctant to proceed through the necessary steps of oxidative addition or reductive elimination.[7][8]
-
Alteration of Catalyst Properties: Coordination of pyridine can change the electronic properties and stability of the palladium center, potentially favoring decomposition pathways.
Caption: Key pathways for palladium catalyst deactivation in pyridine synthesis.
Q4: Beyond the pyridine itself, what other chemical species can "poison" my catalyst?
Catalyst poisons are substances that bind to the palladium center, blocking active sites and preventing catalysis, often irreversibly.[9] Even in trace amounts, they can be highly detrimental.
Table 1: Common Palladium Catalyst Poisons
| Poison Type | Common Sources | Mechanism of Deactivation |
|---|---|---|
| Nitrogen Heterocycles | Substrate, product, impurities (e.g., quinoline) | Strong coordination to the palladium center, blocking substrate access.[9] |
| Sulfur Compounds | Reagents (e.g., thiols, disulfides), contaminated solvents | Irreversible binding to the palladium surface, forming stable palladium sulfides.[10][11] |
| Halides | Excess halide salts, impurities from starting materials | Can form stable, less reactive palladium-halide complexes, inhibiting key catalytic steps. Iodide is a known issue.[2][9] |
| Carbon Monoxide (CO) | Impurity in gas streams, decomposition of some reagents | Forms very strong carbonyl complexes with palladium, rendering it inactive.[9][10] |
| Water / Protic Species | Wet solvents, reagents, atmospheric moisture | Can hydrolyze reagents (e.g., boronic acids), alter base effectiveness, and participate in side reactions. In cyanation, H₂O can form HCN, which is highly reactive towards Pd(0).[12] |
| Heavy Metals | Contaminants in starting materials or reagents | Can form alloys with palladium or block active sites.[9] |
Section 3: Practical Troubleshooting & Protocols
Q5: How can I systematically test if my catalyst is being poisoned by one of my reagents?
A systematic purity test is the most reliable way to diagnose poisoning from a specific reagent or solvent. This involves running a series of controlled experiments.
Protocol 1: Diagnosing Catalyst Poisoning
-
Establish a Baseline: Run the reaction under your standard conditions using your current batches of reagents and solvents. Carefully record the reaction progress and final yield. This is your control experiment.
-
Run a High-Purity Reaction: Meticulously prepare a second reaction. Use reagents and solvents of the highest possible purity.
-
Solvents: Use freshly opened anhydrous, degassed solvent.
-
Solid Reagents: Recrystallize solid starting materials and the base if possible.
-
Liquid Reagents: Purify by distillation or pass through a plug of activated alumina/silica if appropriate.
-
-
Systematic Substitution: If the high-purity reaction shows a significant improvement, the poison is present in at least one of your standard reagents. To identify the culprit, run a series of reactions where you substitute one high-purity reagent at a time back into the baseline reaction.
-
Reaction A: High-purity everything.
-
Reaction B: High-purity everything, except use the standard pyridine substrate.
-
Reaction C: High-purity everything, except use the standard coupling partner.
-
Reaction D: High-purity everything, except use the standard solvent.
-
...and so on for the base and any additives.
-
-
Analyze and Conclude: The reaction that shows a marked decrease in yield points directly to the contaminated reagent.[9]
Q6: My catalyst seems to be deactivating, but I don't think it's a poison. What can I do to revive or improve the reaction?
If poisoning is ruled out, deactivation is likely due to inherent instability under the reaction conditions (e.g., palladium black formation or off-cycle complexation). The solution lies in modifying the reaction to better stabilize the active catalyst.
Key Levers for Optimization:
-
Ligand Choice: This is the most powerful tool. The ligand's job is to stabilize the palladium center while promoting the desired catalytic steps. For pyridine substrates, bulky and electron-rich ligands are often required to create a protective pocket around the metal, disfavoring coordination by the pyridine nitrogen.[1] Bidentate (two-point binding) ligands like Xantphos or DPEphos can form more stable catalyst complexes that are less prone to decomposition.[2]
Table 2: Ligand Selection Guide for Pyridine Couplings
| Ligand Class | Examples | Key Characteristics & Rationale |
|---|---|---|
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, t-Bu₃P | High steric bulk: Shields the Pd center from pyridine coordination. Electron-rich: Promotes the rate-limiting oxidative addition step.[1] |
| Bidentate Phosphines | Xantphos, DPEphos, dppf | Chelating effect: Forms very stable complexes, reducing the likelihood of ligand dissociation and subsequent palladium black formation.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors: Form highly stable bonds to palladium, resisting decomposition even at high temperatures. |
-
Catalyst Precursor: The choice of palladium source matters. For challenging pyridine couplings, starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in-situ reduction of a Pd(II) salt (e.g., Pd(OAc)₂ or PdCl₂). This can help bypass the formation of stable, inactive Pd(II)-pyridine complexes before the catalytic cycle even begins.[4]
Q7: Is it possible to reactivate a deactivated palladium catalyst?
Reactivation is challenging and often not practical on a lab scale, but certain strategies can be effective depending on the deactivation mechanism.
-
For Pd(0) Aggregation (Palladium Black): If deactivation is due to the reduction of the active Pd(II) species to inactive Pd(0) aggregates, re-oxidation may be possible. Treatment with a mild oxidant like benzoquinone (BQ) has been shown to restore activity in some systems by re-oxidizing Pd(0) to the active Pd(II) state.[13][14]
-
For Nitrogen Poisoning: In some specific industrial applications, like hydrogenation, spent catalysts poisoned by nitrogen impurities have been reactivated by washing with solutions of alkali metal carbonates or nitrates.[15] However, the success of this in complex cross-coupling reactions is not well-documented and would require significant experimentation.
Protocol 2: Experimental Re-oxidation of Pd(0) (Note: This is an exploratory procedure and may not be universally applicable.)
-
Identify Deactivation: Confirm that deactivation is likely due to the formation of Pd(0) (e.g., visual formation of palladium black in a reaction that requires a Pd(II) catalyst).
-
Cool Reaction: Stop heating and cool the reaction mixture to room temperature.
-
Introduce Oxidant: Under an inert atmosphere, add a stoichiometric amount (relative to palladium) of a mild oxidant like 1,4-benzoquinone.
-
Stir and Monitor: Allow the mixture to stir at room temperature or with gentle heating. Monitor for any color change (dissolution of black precipitate) and take aliquots to analyze for product formation by LCMS or GCMS.
-
Evaluate: This approach can provide mechanistic insight. If activity is restored, it strongly suggests deactivation was due to over-reduction.[14]
Section 4: Prevention - The Best Strategy
Avoiding deactivation from the outset is far more effective than trying to solve it mid-reaction.
Q8: What are the most critical best practices to prevent catalyst deactivation when working with pyridines?
-
Maintain a Scrupulously Inert Atmosphere: Oxygen is a key enemy. It can oxidize both the active Pd(0) catalyst and many phosphine ligands, leading to rapid deactivation.[1][2] Always use robust degassing techniques (e.g., three freeze-pump-thaw cycles for solvents) and maintain a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction.
-
Use High-Purity Reagents: As detailed in Protocol 1, impurities are a common source of poisons. Using anhydrous solvents and pure, crystalline reagents minimizes the risk of introducing sulfur, water, or other contaminants.[9]
-
Select the Right Ligand from the Start: Do not underestimate the importance of the ligand. For pyridine substrates, begin with a ligand known for its stability and steric bulk, such as those listed in Table 2.[1][2]
-
Control Reaction Temperature: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition and palladium black formation.[1] Determine the minimum temperature required for efficient turnover.
-
Consider Catalyst Protection Strategies: In some cases, the pyridine's coordinating ability can be temporarily masked. For example, conversion of the pyridine to a pyridine N-oxide can reduce its Lewis basicity, mitigating its poisoning effect.[5] The N-oxide can often be removed post-coupling.
By implementing these preventative measures and employing the diagnostic tools outlined above, you can significantly improve the success rate and robustness of your palladium-catalyzed reactions in the presence of challenging pyridine substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Optimizing Base Selection for the Suzuki Coupling of 5-Bromo-2-methylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-bromo-2-methylpyridine. The pyridine nitrogen's ability to coordinate with the palladium catalyst, combined with the electronic properties of the ring, makes careful optimization of reaction parameters—especially base selection—critical for success.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of 5-bromo-2-methylpyridine, with a focus on how the choice of base is often the root cause and the key to the solution.
Q1: My reaction yield is low or non-existent, with starting material recovered. What is the most likely cause related to the base?
Answer: A low or failed conversion often points to two primary, base-related issues: insufficient base strength or inefficient activation of the boronic acid for the transmetalation step. The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle and is highly dependent on the base.[3][4]
Causality & Expert Analysis: 5-Bromo-2-methylpyridine is an electron-deficient halide. While this can facilitate the initial oxidative addition step, the overall success hinges on a sufficiently nucleophilic organoboron species. The base's primary role is to react with the boronic acid [R-B(OH)₂] to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[5][6] If the base is too weak or poorly soluble in the reaction medium, the concentration of this active boronate species will be too low, stalling the catalytic cycle.
Recommended Actions:
-
Switch to a Stronger Base: If you are using a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with limited success[7], consider switching to potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5][8][9]
-
Evaluate Base Solubility: The base must have some solubility in the reaction medium. Cesium carbonate (Cs₂CO₃) often outperforms other carbonates due to its higher solubility in common organic solvents like dioxane and THF.[10][11]
-
Consider Potassium Phosphate (K₃PO₄): K₃PO₄ is a strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates.[9][12] It is often the base of choice when other carbonates fail, especially in reactions with sterically hindered or electronically challenging substrates.[13][14]
Q2: I'm observing significant protodeboronation of my boronic acid. How can my choice of base and conditions mitigate this?
Answer: Protodeboronation, the undesired cleavage of the C-B bond by a proton source to return the corresponding arene, is a major side reaction that consumes your coupling partner.[1][15] This is especially prevalent when using aqueous base solutions.
Causality & Expert Analysis: The presence of water, often introduced with the base (e.g., 1M or 2M aqueous K₂CO₃), creates a proton-rich environment that can lead to the hydrolysis of the boronic acid. While some water can be beneficial for dissolving the base and facilitating the reaction, an excess can be detrimental.[7]
Recommended Actions:
-
Use Anhydrous Conditions: Switch to an anhydrous solvent system (e.g., dry dioxane or toluene) and use a base that does not require water for activation, such as potassium phosphate (K₃PO₄).[16] Ensure all glassware is oven-dried and reagents are anhydrous.
-
Use a Weaker, Less Hygroscopic Base: In some cases, switching to potassium fluoride (KF) or cesium fluoride (CsF) can be effective. These bases are less hygroscopic and can promote the reaction without introducing excess water.[15][17]
-
Use a More Stable Boron Reagent: If the problem persists, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2] These are generally more resistant to protodeboronation.
Q3: I am seeing significant homocoupling of my boronic acid (Glaser coupling). How does the base influence this?
Answer: The formation of a biaryl byproduct from the coupling of two boronic acid molecules is typically caused by the presence of oxygen, which is often exacerbated by the reaction conditions. While not directly caused by the base itself, the overall reaction setup, including the base preparation, is critical.
Causality & Expert Analysis: Palladium(0) can be oxidized by residual oxygen in the reaction mixture, which then promotes the homocoupling of the boronic acid.[2] If your base is added as an aqueous solution, it must be thoroughly degassed along with the other solvents.
Recommended Actions:
-
Rigorous Degassing: Ensure all solvents and aqueous base solutions are rigorously degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[2][17]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) to prevent oxygen from entering the system.
-
Base Choice: While not a direct cause, using anhydrous conditions with a base like K₃PO₄ can sometimes simplify the degassing procedure as you are not introducing an aqueous component that needs separate degassing.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?
The base plays a multifaceted role, primarily in the transmetalation step.[4][18] As illustrated in the catalytic cycle diagram below, the base activates the organoboron species. It coordinates to the electron-deficient boron atom of the boronic acid, forming a negatively charged boronate complex ([R-B(OH)₃]⁻). This complex is significantly more nucleophilic than the neutral boronic acid, which allows it to transfer its organic group (R) to the palladium(II) center, regenerating the base's conjugate acid and completing the transmetalation step.[6][19]
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle highlighting the base's role in activating the boronic acid.
FAQ 2: How do I choose a starting base for my initial screening experiments?
For a challenging substrate like 5-bromo-2-methylpyridine, a good starting point is to screen a few reliable bases under consistent catalyst, ligand, and solvent conditions. A standard recommendation is to start with K₂CO₃ or Na₂CO₃ as they are cost-effective and broadly effective.[5][20] Run a parallel experiment with K₃PO₄ , as it often proves superior for heteroaromatic substrates.[9][12] If yields are still low, including Cs₂CO₃ in your screen is highly advised due to its enhanced reactivity.[7][8]
FAQ 3: What is the "caesium effect" and why is Cs₂CO₃ often a superior base?
The "caesium effect" refers to the often-observed, dramatic improvement in reaction rates and yields when cesium bases (like Cs₂CO₃ or CsF) are used in place of other alkali metal bases.[11] While not fully understood, the effect is attributed to several factors:
-
Higher Solubility: Cs₂CO₃ is more soluble in many organic solvents (THF, dioxane) than K₂CO₃ or Na₂CO₃, leading to a higher effective concentration of the base.[10]
-
Weaker Ion Pairing: The large, soft Cs⁺ cation forms weaker ion pairs with the boronate anion compared to smaller cations like K⁺ or Na⁺. This "naked" boronate is more nucleophilic and reactive in the transmetalation step.
-
Potential Role in Reductive Elimination: Some studies suggest the cesium cation may also play a role in accelerating the final reductive elimination step.
FAQ 4: When should I choose K₃PO₄ over a carbonate base?
Potassium phosphate (K₃PO₄) should be a primary choice under the following circumstances:
-
When coupling heteroaryl halides: It has a proven track record of success with nitrogen-containing heterocycles.[9][13]
-
When protodeboronation is an issue: K₃PO₄ can be used effectively under anhydrous or low-water conditions, which minimizes the risk of boronic acid hydrolysis.[16]
-
With sterically hindered substrates: Its strength can help overcome the steric barriers that might slow down the reaction with weaker bases.
-
When other bases fail: It is a robust base to try when standard carbonates do not provide satisfactory results.
Data & Visualization
Table 1: Comparison of Common Inorganic Bases for Suzuki Coupling of Pyridyl Halides
| Base | Formula | Relative Basicity | Common Solvents | Key Considerations & Insights |
| Sodium Carbonate | Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A cost-effective and widely used starting point. Often requires aqueous conditions for good solubility and activity.[5][20] |
| Potassium Carbonate | K₂CO₃ | Moderate-Strong | Dioxane/H₂O, Toluene/H₂O | Generally more effective than Na₂CO₃. A reliable workhorse for many Suzuki couplings and a good baseline for optimization.[4][8] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Dioxane, THF, Toluene | Often provides superior yields, especially with challenging substrates like pyridyl halides, due to high solubility in organic solvents and the "caesium effect".[7][8][10] More expensive than other carbonates. |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane, Toluene, DMF | Excellent for heteroaryl substrates and minimizing side reactions like protodeboronation. Can be used under anhydrous conditions.[9][12][13] |
| Potassium Fluoride | KF | Moderate | Dioxane, THF | A milder base that can be effective when stronger bases cause decomposition. Less hygroscopic than carbonates.[15][17] |
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Protocols and Methodologies
Protocol 1: General Procedure for Base Screening
This protocol is designed for the parallel screening of different bases to identify the optimal conditions for your specific boronic acid partner.
Materials:
-
5-bromo-2-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%))
-
Ligand (if using Pd(OAc)₂, e.g., SPhos (4 mol%))
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vials with stir bars under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To each of a series of identical, dry reaction vials, add 5-bromo-2-methylpyridine, the arylboronic acid, the palladium catalyst, and the ligand (if applicable).
-
To each vial, add a different base (2.0-3.0 equivalents).
-
Seal the vials under an inert atmosphere.
-
Add the degassed solvent (e.g., 3-5 mL per mmol of halide) to each vial via syringe.
-
Place the vials in a pre-heated reaction block or oil bath (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of each reaction at set time points (e.g., 2h, 6h, 18h) using a suitable analytical technique (TLC, LC-MS, or GC-MS).
-
Compare the conversion and yield for each base to determine the most effective one.
Protocol 2: Optimized Protocol Using Potassium Phosphate (K₃PO₄)
This protocol is a robust starting point for the Suzuki coupling of 5-bromo-2-methylpyridine, particularly when minimizing water is desired.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-methylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (3.0 equiv).[9]
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid the "2-Pyridyl Problem" in Cross-Coupling
Welcome to the technical support center for navigating one of the more persistent challenges in modern synthetic chemistry: the "2-pyridyl problem" in transition-metal-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties when working with 2-substituted pyridine substrates. Here, we move beyond simple protocols to explain the underlying mechanistic hurdles and provide a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "2-pyridyl problem"?
The "2-pyridyl problem" refers to the notoriously low reactivity and high rate of side reactions observed when using 2-substituted pyridines as substrates in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2] This issue is particularly pronounced when the pyridine is the nucleophilic partner (e.g., 2-pyridylboronic acid) but also presents challenges when it is the electrophile (e.g., 2-chloropyridine).[1][3] The core issue stems from the pyridine's nitrogen atom, which can act as a chelating ligand for the metal catalyst (typically palladium).[4]
Q2: What is the mechanistic cause of this problem?
The lone pair of electrons on the pyridine nitrogen, positioned perfectly at the 2-position relative to the coupling site, can coordinate to the palladium center. This forms a highly stable, five-membered palladacycle intermediate. This chelation effect sequesters the active catalyst in an "off-cycle" state, inhibiting the crucial steps of the catalytic cycle, such as reductive elimination, and ultimately leading to catalyst deactivation or "poisoning."[4][5] Furthermore, 2-pyridylboronic acids are exceptionally prone to protodeboronation, a side reaction that destroys the nucleophile before it can couple.[6][7]
Q3: My Suzuki coupling with 2-bromopyridine is giving low yield and a lot of starting material decomposition. What's happening?
This is a classic symptom of the 2-pyridyl problem. The low yield is likely due to catalyst inhibition as described above. The decomposition, especially of the boronic acid partner, is often due to protodeboronation.[7][8] This competing pathway is often accelerated by the basic conditions required for the Suzuki-Miyaura reaction and can even be catalyzed by the palladium complexes themselves.[8][9]
Troubleshooting Guides & Strategic Solutions
When a cross-coupling reaction involving a 2-pyridyl substrate fails, a systematic approach to troubleshooting is required. The following sections detail field-proven strategies, explaining the rationale behind each and providing actionable protocols.
Strategy 1: Ligand Selection and Catalyst System Optimization
The choice of ligand is the most critical parameter in overcoming catalyst inhibition. The goal is to use a ligand that promotes the desired catalytic cycle at a rate much faster than the rate of catalyst deactivation.
Core Principle: Bulky, electron-rich phosphine ligands are essential. The steric hindrance of these ligands physically discourages the pyridine nitrogen from coordinating to the palladium center, while their electron-donating ability accelerates the rate-limiting oxidative addition and the final reductive elimination steps.[10][11]
Troubleshooting Question: My standard Pd(PPh₃)₄ catalyst isn't working for my 2-chloropyridine coupling. What should I use instead?
For challenging substrates like 2-chloropyridines, standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[12] You must switch to a more robust catalytic system.
-
Recommended Ligands: Sterically demanding dialkylbiaryl phosphines are the industry standard for these couplings.[10] Ligands such as SPhos, XPhos, and RuPhos have proven highly effective.[12][13]
-
Recommended Catalyst Source: Instead of traditional sources like Pd(OAc)₂, which can be unreliable, use well-defined palladium "precatalysts" (e.g., XPhos Pd G3).[12] These complexes generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[14]
| Ligand | Substrate | Typical Yield Range | Key Advantages |
| PPh₃ | 2-Bromopyridine | <10-30% | Inexpensive, but generally ineffective.[12] |
| SPhos | 2-Chloropyridine | 70-95% | Excellent general ligand, high activity.[13] |
| XPhos | 2-Chloropyridine | 75-98% | Very bulky, effective for hindered substrates.[10] |
| RuPhos | 2-Chloropyridine | 70-95% | Highly active, good for C-N couplings as well.[12] |
Strategy 2: Substrate Modification - The Pyridine N-Oxide Approach
If optimizing the catalyst system is insufficient, a powerful strategy is to temporarily modify the pyridine substrate itself to remove the problematic nitrogen lone pair.
Core Principle: The pyridine nitrogen is oxidized to an N-oxide. This modification blocks the nitrogen's ability to chelate the palladium catalyst. The N-oxide group acts as a "traceless directing group" that can be easily removed after the coupling reaction is complete.[15][16][17]
Troubleshooting Question: My complex molecule has multiple nitrogen heterocycles, and ligand screening is still giving poor results. Is there a more reliable approach?
Yes, the N-oxide strategy is exceptionally robust and often succeeds where other methods fail. It is particularly useful for direct C-H arylation reactions, where it can be used to control regioselectivity.[17][18]
-
Setup: To a dry reaction vial under an air atmosphere, add the 2-bromopyridine N-oxide (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and diisopropylamine (1.0 mmol, 2.0 equiv).[19]
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%) and 1.0 mL of water.[19]
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 1 hour.[19]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-arylpyridine N-oxide by column chromatography.
-
Deoxygenation: The resulting N-oxide can be reduced to the final 2-arylpyridine using various methods, such as PBr₃ or catalytic hydrogenation with Pd/C and ammonium formate.[16][17]
Strategy 3: The Use of Additives
In some cases, additives can be used to rescue a failing reaction by interacting with the pyridine nitrogen.
Core Principle: A Lewis acid additive can be introduced to coordinate with the pyridine nitrogen.[20] This interaction "masks" the lone pair, preventing it from poisoning the palladium catalyst. This approach is particularly useful when substrate modification is not feasible.
Troubleshooting Question: My substrate is sensitive and cannot be converted to an N-oxide. What else can I try?
The use of a stoichiometric or even sub-stoichiometric amount of a Lewis acid like ZnF₂, Cu(OAc)₂, or B(OMe)₃ can be effective.[6][21] Copper salts, in particular, have been shown to play a complex role, potentially involving a C-B to C-Cu transmetalation step before transmetalation to palladium.[6]
// Nodes Pd_cat [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; Py_X [label="2-Pyridyl-X", fillcolor="#F1F3F4", fontcolor="#202124"]; LA [label="Lewis\nAcid (LA)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Py_LA [label="2-Pyridyl-X\n• LA", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_II [label="LnP(II)d(Py-LA)(X)", fillcolor="#FBBC05", fontcolor="#202124"]; Nu [label="R-B(OR)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Pyridyl-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Py_X -> Py_LA [label="Coordination", color="#EA4335"]; LA -> Py_LA [color="#EA4335"]; Pd_cat -> Pd_II [label="Oxidative\nAddition", color="#5F6368"]; Py_LA -> Pd_II [color="#5F6368"]; Pd_II -> Product [label="Transmetalation &\nReductive Elimination", color="#5F6368"]; Nu -> Pd_II [color="#5F6368"]; Product -> Pd_cat [label="Regeneration", style=dashed, color="#5F6368"]; } } Lewis Acid Assisted Cross-Coupling Mechanism.
Advanced Troubleshooting: Buchwald-Hartwig Amination
The amination of 2-halopyridines presents similar, if not more severe, challenges due to the additional complexity of the amine coupling partner and the strongly basic conditions.
Q: My Buchwald-Hartwig amination of 2-chloropyridine is failing, and I'm seeing significant hydrodehalogenation (replacement of -Cl with -H). How can I fix this?
This is a common failure mode. Hydrodehalogenation occurs when competing side reactions, like β-hydride elimination from the amine-Pd complex, outpace the desired reductive elimination of the product.[12]
Solutions:
-
Catalyst System is Key: This reaction is highly sensitive to the catalyst system. Use a modern, highly active system. A combination of a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand like RuPhos or BrettPhos is often required.[12]
-
Base Selection: Sodium tert-butoxide (NaOtBu) is the most effective base for these couplings. Ensure it is fresh and anhydrous, as trace moisture can promote hydrodehalogenation.[12]
-
Temperature Control: While high temperatures (80-110 °C) are needed to activate the C-Cl bond, excessive heat can promote decomposition.[12] Find the minimum temperature required for conversion.
-
Strictly Inert Conditions: Oxygen will rapidly deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US20080132698A1 - Use of N-oxide compounds in coupling reactions - Google Patents [patents.google.com]
- 19. html.rhhz.net [html.rhhz.net]
- 20. A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. Dual nickel and Lewis acid catalysis for cross-electrophile coupling: the allylation of aryl halides with allylic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
resolving co-eluting impurities in 5-(3-Fluorophenyl)-2-methylpyridine analysis
Welcome to the technical support center for the analysis of 5-(3-Fluorophenyl)-2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological guidance. As your Senior Application Scientist, my goal is to equip you with the scientific rationale and practical steps to resolve complex analytical challenges, particularly the issue of co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter during the analysis of this compound?
A1: Impurities can originate from the synthetic route or from degradation of the final product. Based on common synthetic pathways for similar bi-aryl pyridine compounds, potential process-related impurities include:
-
Isomeric Impurities: Positional isomers of the fluorophenyl group, such as 5-(2-fluorophenyl)-2-methylpyridine and 5-(4-fluorophenyl)-2-methylpyridine, are common if the starting materials are not isomerically pure.[1]
-
Starting Material Carryover: Unreacted starting materials like 3-fluorophenylboronic acid or a corresponding organometallic reagent, and 5-bromo-2-methylpyridine.
-
By-products: Homocoupling of starting materials (e.g., biphenyl derivatives) can occur during cross-coupling reactions.
-
Related Substances: Impurities from the starting materials themselves, for instance, impurities in the initial brominated pyridine.[1]
Degradation products can be identified through forced degradation studies.[2][3]
Q2: Which analytical technique, HPLC or GC, is more suitable for analyzing this compound?
A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable options, and the choice depends on the specific analytical goal.
-
HPLC (Recommended for routine analysis): Reversed-phase HPLC with UV detection is generally the preferred method for purity and stability testing of pharmaceutical intermediates. Pyridine derivatives are readily detected by UV, and HPLC is well-suited for a wide range of potential impurities, including non-volatile degradation products.[4][5]
-
GC-MS: Gas chromatography coupled with mass spectrometry is an excellent tool for identifying and quantifying volatile impurities, especially isomeric impurities which may be difficult to resolve by HPLC alone.[6][7] Derivatization may be necessary for less volatile degradation products.[8]
Q3: My this compound peak is showing significant tailing in RP-HPLC. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase chromatography. The primary cause is the interaction of the basic nitrogen atom of the pyridine ring with acidic silanol groups on the silica-based stationary phase.[3]
Troubleshooting Strategies:
-
Mobile Phase pH Adjustment: The pKa of 2-methylpyridine is approximately 5.96.[9] To minimize silanol interactions, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.
-
Low pH (e.g., pH 2.5-3.5): At this pH, the pyridine nitrogen will be protonated, and most silanol groups will be unionized, leading to improved peak shape. Use buffers like phosphate or formate.
-
High pH (e.g., pH 8-10): At this pH, the pyridine will be in its neutral form, and the silanol groups will be deprotonated and "repelled." This requires a pH-stable column (e.g., hybrid silica).
-
-
Use of End-Capped Columns: Modern, high-purity, end-capped C18 or C8 columns have a lower concentration of free silanol groups and will exhibit reduced tailing.
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak symmetry. However, TEA is not MS-compatible.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution is one of the most challenging issues in impurity analysis. This guide provides a systematic approach to identifying and resolving co-eluting peaks.
Problem: I have a shoulder on my main peak, or I suspect an impurity is co-eluting. How do I confirm and resolve this?
This workflow provides a logical progression from initial suspicion to resolution.
Caption: A logical workflow for systematically addressing co-elution.
Step-by-Step Resolution Strategies
If co-elution is confirmed, the goal is to alter the chromatography to separate the components. This is achieved by manipulating selectivity, efficiency, or retention.[3]
1. Optimize Selectivity (Highest Impact)
Selectivity (α) is the measure of the relative retention of two compounds. Changing the chemistry of the separation will have the most significant impact.
| Parameter | Action | Scientific Rationale |
| Mobile Phase Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa). | Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities, which can alter the elution order of closely related compounds.[3] |
| Stationary Phase Chemistry | Change the column. If using a C18, try a Phenyl-Hexyl or a Polar-Embedded Phase column. | Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions with a phenyl column) that can resolve compounds with similar hydrophobicity.[3] |
| Mobile Phase pH | Adjust the pH by ±0.5 units. | Small changes in pH can alter the degree of ionization of the pyridine analyte or acidic/basic impurities, leading to significant shifts in retention time. |
| Temperature | Change the column temperature by 5-10°C. | Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, which can sometimes improve resolution between closely eluting peaks. |
2. Increase Column Efficiency
Efficiency (N) relates to the narrowness of the chromatographic peaks. Narrower peaks are easier to resolve.
| Parameter | Action | Scientific Rationale |
| Particle Size | Switch to a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm). | Smaller particles provide more theoretical plates, resulting in sharper peaks. This requires a UHPLC system capable of handling higher backpressures.[3] |
| Column Length | Increase the column length (e.g., 150 mm to 250 mm). | A longer column increases the number of theoretical plates, which can improve the resolution of closely eluting peaks, but at the cost of longer run times.[3] |
| Flow Rate | Decrease the flow rate. | Lowering the flow rate can bring the linear velocity closer to the optimal value (as described by the van Deemter equation), increasing efficiency. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to demonstrate the stability-indicating nature of your analytical method, as required by ICH guidelines.[2][3][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area. Assess the peak purity of the main peak in the stressed samples to ensure no degradants are co-eluting.
Protocol 2: Recommended Starting HPLC Method
This method is a starting point for the analysis of this compound and will likely require optimization.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Instrument | HPLC or UHPLC system with a UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient Profile | 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (scan from 200-400 nm with PDA to determine optimal wavelength) |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
This technical guide provides a framework for addressing the analytical challenges associated with this compound. By understanding the potential impurities and systematically applying chromatographic principles, you can develop a robust and reliable analytical method.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-(3-Fluorophenyl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-(3-Fluorophenyl)-2-methylpyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive framework for its identification and characterization.
The Structural Context: Unpacking this compound
This compound is a biaryl system where a 2-methylpyridine ring is connected to a 3-fluorophenyl ring at the 5-position of the pyridine. This specific arrangement of substituents gives rise to a unique and predictable ¹H NMR spectrum, governed by the electronic effects and spatial relationships of the protons. Understanding the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group is key to a successful spectral interpretation.
Experimental Protocol for ¹H NMR Acquisition
Achieving a high-quality ¹H NMR spectrum is the foundation of accurate spectral analysis. The following protocol outlines a standardized procedure for the acquisition of a ¹H NMR spectrum of this compound.
Sample Preparation:
-
Compound Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate the spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[1] For a typical ¹H NMR experiment, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2][3][4]
-
Internal Standard: For precise chemical shift referencing, the residual proton signal of the deuterated solvent can be used (e.g., CHCl₃ at 7.26 ppm). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although using the solvent peak is often sufficient and avoids potential reactivity with the sample.[2]
-
Sample Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to prevent shimming issues.[1]
Instrumental Setup and Data Acquisition (400 MHz Spectrometer):
-
Insertion and Locking: Carefully insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Workflow for ¹H NMR Spectral Analysis
The process of analyzing the ¹H NMR spectrum can be systematically broken down into several key steps, as illustrated in the following workflow diagram.
Caption: A systematic workflow for acquiring, processing, and interpreting a ¹H NMR spectrum for structural elucidation.
¹H NMR Spectral Data: A Comparative Analysis
The following table presents the anticipated ¹H NMR data for this compound and compares it with structurally related compounds. This comparison highlights the key spectral features that enable the unambiguous identification of the target molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) (Predicted/Reported) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-6 | ~8.6 | s | - |
| H-4 | ~7.8 | d | ~8.0 | |
| H-3 | ~7.3 | d | ~8.0 | |
| H-2' | ~7.5 | d | ~8.0 | |
| H-4' | ~7.2 | t | ~8.0 | |
| H-5' | ~7.4 | d | ~8.0 | |
| H-6' | ~7.3 | d | ~8.0 | |
| -CH₃ | ~2.6 | s | - | |
| 2-Methylpyridine [5] | H-6 | 8.49 | d | 4.9 |
| H-3, H-5 | 7.08 | m | - | |
| H-4 | 7.56 | t | 7.7 | |
| -CH₃ | 2.51 | s | - | |
| 3-Fluoropyridine [6][7] | H-2 | 8.45 | d | 2.8 |
| H-6 | 8.35 | d | 4.8 | |
| H-4 | 7.90 | ddd | 10.0, 8.4, 1.8 | |
| H-5 | 7.30 | ddd | 8.4, 4.8, 4.4 | |
| 2-Methyl-5-phenylpyridine [8] | H-6 | 8.65 | d | 2.2 |
| H-4 | 7.75 | dd | 8.0, 2.4 | |
| H-3 | 7.15 | d | 8.0 | |
| Phenyl-H | 7.55-7.35 | m | - | |
| -CH₃ | 2.58 | s | - |
Deciphering the Spectrum: Key Insights and Interpretations
The Pyridine Ring Protons:
-
H-6: The proton at the 6-position is expected to be the most downfield signal in the pyridine ring due to its proximity to the electronegative nitrogen atom. In this compound, it will likely appear as a singlet, as the adjacent position is substituted. This is a key distinguishing feature compared to 2-methylpyridine where H-6 is a doublet.
-
H-3 and H-4: These two protons will form an AX spin system, appearing as two doublets with a typical ortho-coupling constant of around 8.0 Hz. The presence of the bulky fluorophenyl group at the 5-position will influence their chemical shifts.
The Fluorophenyl Ring Protons:
-
Influence of Fluorine: The fluorine atom at the 3'-position is an electron-withdrawing group, which generally deshields the aromatic protons.[9] Furthermore, fluorine couples with nearby protons, leading to additional splitting.
-
H-2' and H-6': These protons will be influenced by both the adjacent fluorine and the pyridine ring. They are expected to appear as complex multiplets or doublets of doublets.
-
H-4' and H-5': These protons will also exhibit splitting due to coupling with each other and with the fluorine atom. Their chemical shifts will be characteristic of a meta-substituted fluorobenzene system.
The Methyl Group Protons:
-
-CH₃: The methyl group at the 2-position is expected to appear as a sharp singlet around 2.6 ppm. Its chemical shift is influenced by the pyridine ring's electronic environment. This is consistent with the chemical shift observed for the methyl group in 2-methylpyridine.[5]
Comparison with Alternatives: Establishing a Unique Fingerprint
-
Versus 2-Methylpyridine: The most significant difference is the presence of the complex multiplet signals from the fluorophenyl ring in the target molecule, which are absent in the simpler spectrum of 2-methylpyridine.[5]
-
Versus 3-Fluoropyridine: While both compounds exhibit fluorine-proton coupling, the presence of the methyl singlet and the additional signals from the second aromatic ring clearly distinguishes this compound.[6][7]
-
Versus 2-Methyl-5-phenylpyridine: The key differentiator here is the influence of the fluorine atom on the phenyl ring protons. In the non-fluorinated analogue, the phenyl protons typically appear as a less complex multiplet.[8] The fluorine substitution in our target compound introduces additional splitting and characteristic chemical shifts that serve as a unique identifier. The effect of a fluorine substituent is a combination of a strong inductive withdrawing effect and a resonance donating effect.[10]
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of signal overlap, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous assignment. In such scenarios, two-dimensional NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, helping to trace the connectivity within the pyridine and fluorophenyl rings.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached, providing crucial information for assigning both ¹H and ¹³C signals.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is instrumental in piecing together the entire molecular framework, including the connection between the two aromatic rings.[11]
Caption: A diagram illustrating key COSY and HMBC correlations for assigning the structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound presents a unique set of signals that, when systematically analyzed, allows for its unambiguous identification. By understanding the individual contributions of the methyl group, the pyridine ring, and the meta-substituted fluorophenyl ring, researchers can confidently characterize this molecule. Comparison with the spectra of simpler, related compounds provides a valuable context for interpreting the observed chemical shifts and coupling patterns. For complex cases, the application of 2D NMR techniques offers a powerful tool for complete structural elucidation. This guide provides a robust framework for scientists and professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]
- 6. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Methyl-5-phenylpyridine | C12H11N | CID 76744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Interpreting the ¹³C NMR Spectrum of Substituted Pyridines
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures.[1] Among its various forms, ¹³C NMR spectroscopy provides a detailed map of the carbon framework within a molecule. This guide offers an in-depth exploration of interpreting the ¹³C NMR spectra of substituted pyridines, a crucial class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals.[1] We will delve into the underlying principles governing chemical shifts and substituent effects, providing a robust framework for accurate spectral interpretation.
The pyridine ring, a six-membered aromatic heterocycle, presents a unique electronic environment due to the presence of a nitrogen atom. This heteroatom significantly influences the distribution of electron density within the ring, leading to characteristic ¹³C NMR chemical shifts. In an unsubstituted pyridine molecule, the carbon atoms exhibit distinct resonances based on their proximity to the nitrogen. The α-carbons (C2, C6) are the most deshielded, appearing furthest downfield, followed by the γ-carbon (C4), and finally the most shielded β-carbons (C3, C5).[1][2]
The Foundational Spectrum: Unsubstituted Pyridine
To effectively interpret the spectra of substituted pyridines, one must first understand the baseline chemical shifts of the parent molecule. The electronegativity of the nitrogen atom and the anisotropic effect of the ring current are the primary factors governing these shifts.[2]
-
C2/C6 (α-carbons): These carbons are directly adjacent to the nitrogen atom and experience the strongest electron-withdrawing inductive effect, causing them to be significantly deshielded. Their typical chemical shift is around 150 ppm.[2]
-
C4 (γ-carbon): Located para to the nitrogen, the C4 carbon is less affected by the inductive effect but is influenced by resonance effects. It typically resonates at approximately 136 ppm.[2]
-
C3/C5 (β-carbons): These carbons are the most shielded in the pyridine ring, with a chemical shift of about 124 ppm.[2]
These values serve as a reference point for understanding how substituents alter the electronic landscape of the pyridine ring.
Decoding Substituent Effects: A Predictive Framework
The introduction of a substituent onto the pyridine ring systematically perturbs the chemical shifts of the ring carbons. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—and its position of attachment are the critical determinants of these changes. These substituent-induced chemical shifts (SCS) are generally additive, allowing for the prediction of chemical shifts in polysubstituted pyridines.[3]
The impact of a substituent is most pronounced at the carbon to which it is directly attached (the ipso-carbon) and diminishes with distance. The effect is transmitted through the aromatic system via both inductive and resonance mechanisms.
Workflow for Interpreting ¹³C NMR of Substituted Pyridines
Caption: A systematic workflow for the interpretation of ¹³C NMR spectra of substituted pyridines.
EDGs, such as -NH₂, -OH, and -OCH₃, increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to the substituent. This increased electron density leads to greater shielding and an upfield shift (lower ppm) of the corresponding carbon signals.
Conversely, EWGs like -NO₂, -CN, and -CHO, decrease the electron density of the ring through inductive and resonance effects. This deshielding results in a downfield shift (higher ppm) of the carbon signals, especially at the ortho and para positions.
Comparative Data: A Practical Overview
To illustrate these principles, the following table summarizes the approximate ¹³C NMR chemical shifts for a series of monosubstituted pyridines. These values provide a tangible comparison of how different substituents at various positions influence the carbon resonances.
| Substituent (at C4) | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) |
| -H (Pyridine) | ~150 | ~124 | ~136 |
| -NH₂ (EDG) | ~156 | ~109 | ~150 |
| -CH₃ (EDG) | ~149 | ~124 | ~147 |
| -Cl (EWG) | ~151 | ~124 | ~142 |
| -CN (EWG) | ~151 | ~127 | ~120 |
| -NO₂ (EWG) | ~151 | ~124 | ~150 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.[4]
Influence of Substituent Electronics on Pyridine Ring Carbons
Caption: Electronic effects of electron-donating (EDG) and electron-withdrawing (EWG) groups.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The reliability of your interpretation hinges on the quality of the acquired spectrum. The following protocol outlines the key steps for obtaining a robust ¹³C NMR spectrum of a substituted pyridine.
1. Sample Preparation:
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice.[5]
- Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
- Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
2. NMR Spectrometer Setup:
- Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure optimal sensitivity.
- Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.
- Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.
- Acquisition Time (AT): Set an appropriate acquisition time (typically 1-2 seconds) to ensure good digital resolution.
- Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Fourier Transform: Apply a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
- Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
By adhering to this protocol, researchers can generate high-quality, reproducible ¹³C NMR data, forming a solid foundation for accurate structural elucidation.
Conclusion
The interpretation of ¹³C NMR spectra of substituted pyridines is a powerful tool in the arsenal of chemists and drug development professionals. A thorough understanding of the fundamental principles of chemical shifts, coupled with a systematic approach to analyzing substituent effects, enables the confident assignment of carbon resonances and the ultimate determination of molecular structure. This guide provides the foundational knowledge and practical insights necessary to navigate the complexities of these spectra, empowering researchers to unlock the structural secrets held within this important class of molecules.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Fluorinated Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the introduction of fluorine into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical properties and enhance biological activity. The pyridine ring, a ubiquitous motif in pharmaceuticals, is frequently fluorinated to alter its metabolic stability, binding affinity, and pKa. Understanding the gas-phase chemistry of these modified structures is paramount for their unambiguous identification and characterization. Mass spectrometry, a cornerstone of analytical chemistry, provides profound insights into molecular structure through the analysis of fragmentation patterns. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the mass spectrometric fragmentation of fluorinated pyridine derivatives under various ionization techniques. By elucidating the influence of fluorine substitution on fragmentation pathways, this document aims to serve as a practical resource for structural elucidation and isomer differentiation.
The Influence of Fluorination on Pyridine Ring Fragmentation: A Tale of Two Ionization Techniques
The fragmentation of fluorinated pyridine derivatives is profoundly influenced by the ionization method employed. Electron Ionization (EI), a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive fragmentation and providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), a "soft" ionization method, typically generates protonated molecules with less internal energy, resulting in simpler spectra dominated by the precursor ion. Tandem mass spectrometry (MS/MS) is then required to induce and study fragmentation. This guide will compare and contrast the fragmentation behavior of fluorinated pyridines under both EI and ESI conditions.
Electron Ionization (EI) Mass Spectrometry: Unraveling the Fragmentation Fingerprint
Under electron ionization, the fragmentation of the pyridine ring and its fluorinated analogs is a complex process governed by the stability of the resulting radical cations and neutral losses. The position and number of fluorine substituents introduce distinct changes to the fragmentation pathways compared to unsubstituted pyridine.
A key fragmentation pathway for pyridine itself involves the loss of hydrogen cyanide (HCN), a stable neutral molecule, resulting in a characteristic fragment at m/z 52. The introduction of fluorine alters this pathway and introduces new fragmentation channels.
Monofluorinated Pyridines: A Positional Isomer Comparison
The position of the fluorine atom on the pyridine ring significantly directs the fragmentation cascade. While all three isomers (2-, 3-, and 4-fluoropyridine) exhibit a molecular ion peak at m/z 97, their fragmentation patterns show notable differences.
A common fragmentation pathway for fluorinated aromatic compounds is the loss of a fluorine radical (F•) or hydrogen fluoride (HF). However, in the case of monofluoropyridines, the dominant fragmentation pathways often involve the cleavage of the pyridine ring.
For 2-fluoropyridine , studies have shown that after N 1s excitation/ionization, cleavage of the N-C6 and C2-C3 bonds or the N-C2 and C5-C6 bonds is likely to occur[1]. This leads to the formation of characteristic fragment ions.
Table 1: Comparison of Major EI-MS Fragments of Monofluoropyridine Isomers
| m/z | Proposed Fragment | Relative Intensity (2-Fluoropyridine) | Relative Intensity (3-Fluoropyridine) | Relative Intensity (4-Fluoropyridine) |
| 97 | [M]+• | 100 | 100 | 100 |
| 70 | [M - HCN]+• | Major | Major | Major |
| 69 | [M - CO]+• or [M - N• - H•]+ | Minor | Minor | Minor |
| 52 | [C4H4]+• | Minor | Minor | Minor |
| 51 | [C4H3]+ | Minor | Minor | Minor |
Data compiled from the NIST Mass Spectrometry Data Center.
Polyfluorinated Pyridines: The Impact of Increasing Fluorination
As the number of fluorine substituents increases, the fragmentation patterns become even more distinct. The strong electron-withdrawing nature of fluorine influences the stability of the pyridine ring and the feasibility of different bond cleavages.
For instance, in pentafluoropyridine , the fragmentation is dominated by the loss of CF3 and other fluorinated fragments, reflecting the increased strength of the C-F bonds and the altered electronic structure of the ring.
Diagram 1: Proposed EI Fragmentation of 2-Fluoropyridine
Caption: Proposed EI fragmentation pathway for 2-fluoropyridine.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Softer Approach to Structural Elucidation
For less volatile or thermally labile fluorinated pyridine derivatives, often encountered in pharmaceutical development, ESI is the ionization method of choice. Under positive ion mode, these compounds are typically observed as protonated molecules, [M+H]+. Collision-induced dissociation (CID) in a tandem mass spectrometer is then used to induce fragmentation.
The fragmentation of protonated fluorinated pyridines is driven by the proton affinity of the nitrogen atom and the stability of the resulting fragment ions and neutral losses. The position of the fluorine atom influences the protonation site and the subsequent fragmentation pathways.
Fragmentation of Protonated Monofluoropyridines
The primary fragmentation of protonated monofluoropyridines often involves the loss of a neutral molecule. The nature of this loss can provide clues to the position of the fluorine substituent. For instance, the loss of HF is a common pathway, and its facility can be related to the proton mobility and the stability of the resulting ion.
Diagram 2: General ESI-MS/MS Workflow
Caption: A typical workflow for LC-ESI-MS/MS analysis.
Comparative Analysis: Key Differentiators in Fragmentation
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization | Hard ionization, extensive fragmentation | Soft ionization, protonated molecules |
| Molecular Ion | Often observed, but can be weak or absent for some compounds | Strong [M+H]+ signal is typically the base peak |
| Fragmentation | Complex, provides a detailed fingerprint | Controlled fragmentation via CID, often simpler spectra |
| Isomer Differentiation | Often possible based on unique fragment ions and their relative abundances | Can be more challenging, may require careful optimization of collision energy |
| Key Fragments | Result from ring cleavage (e.g., loss of HCN), loss of F• or HF | Primarily neutral losses from the protonated molecule (e.g., loss of HF) |
Experimental Protocols
1. GC-MS Analysis of Fluorinated Pyridine Isomers
This protocol is suitable for the analysis of volatile fluorinated pyridine derivatives.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the fluorinated pyridine standard in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-300.
-
2. LC-MS/MS Analysis of Fluorinated Pyridine Derivatives
This protocol is suitable for a broader range of fluorinated pyridine derivatives, including less volatile and thermally labile compounds.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of dilutions in the mobile phase for analysis.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II (or equivalent)
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
Start at 5% B, hold for 0.5 minutes.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MS/MS Analysis: Perform product ion scans of the [M+H]+ ion for each analyte. Optimize collision energy for each compound to achieve a rich fragmentation spectrum.
-
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating systems. The use of well-characterized commercially available columns and standard instrument parameters provides a robust starting point. For method validation, it is crucial to:
-
Confirm Peak Identity: Use authentic reference standards to confirm the retention time and mass spectrum of each analyte.
-
Assess Linearity and Sensitivity: Analyze a calibration curve to determine the linear dynamic range and limit of detection (LOD) and quantification (LOQ).
-
Evaluate Reproducibility: Perform replicate injections to assess the precision of the method.
-
Utilize Spectral Libraries: Compare experimentally obtained EI mass spectra with entries in reputable databases like the NIST/EPA/NIH Mass Spectral Library for confirmation.
Conclusion
The mass spectrometric fragmentation of fluorinated pyridine derivatives is a nuanced field where the choice of ionization technique and the specifics of molecular structure—namely, the number and position of fluorine atoms—play a critical role in the observed fragmentation patterns. Electron ionization provides a wealth of structural information through extensive fragmentation, making it a powerful tool for isomer differentiation. Electrospray ionization, coupled with tandem mass spectrometry, offers a complementary approach, particularly for less volatile compounds prevalent in pharmaceutical research. By understanding the fundamental principles of fragmentation for this important class of molecules and employing robust, validated analytical methods, researchers can confidently elucidate the structures of novel fluorinated pyridine derivatives, accelerating the pace of drug discovery and development.
References
A Comparative Analysis of 5-(3-Fluorophenyl)-2-methylpyridine Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered basicity—offer a powerful tool for optimizing lead compounds.[1][2] Among the privileged heterocyclic structures, pyridine derivatives are of particular interest due to their prevalence in a wide array of FDA-approved drugs. This guide provides an in-depth comparative analysis of 5-(3-Fluorophenyl)-2-methylpyridine and its key positional isomers, offering a technical resource for researchers, scientists, and drug development professionals.
This analysis will delve into the synthesis, physicochemical properties, and potential biological activities of these isomers, providing both theoretical insights and practical experimental protocols. By understanding the subtle yet significant differences imparted by the positional variation of the methyl and fluoro substituents, researchers can make more informed decisions in the design and development of novel therapeutics.
Isomers Under Investigation
For the purpose of this guide, we will focus on the comparative analysis of three key isomers to elucidate the impact of substituent positioning on the molecule's overall properties:
-
Isomer 1: this compound (The primary subject of analysis)
-
Isomer 2: 5-(4-Fluorophenyl)-2-methylpyridine (An isomer with altered fluorine positioning)
-
Isomer 3: 3-(3-Fluorophenyl)-2-methylpyridine (An isomer with altered phenylpyridine linkage)
Synthesis of 5-Aryl-2-methylpyridine Isomers: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a particularly robust and versatile method.[3][4][5][6] This reaction offers high tolerance for a variety of functional groups and generally proceeds with good to excellent yields.
The general synthetic strategy involves the coupling of a brominated methylpyridine with a fluorophenylboronic acid in the presence of a palladium catalyst and a base.
Caption: General workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol: Synthesis of this compound (Isomer 1)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of substituted pyridines.[3][4]
Materials:
-
5-Bromo-2-methylpyridine
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the bromopyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Note: This protocol can be adapted for the synthesis of Isomer 2 and Isomer 3 by using the corresponding bromomethylpyridine and fluorophenylboronic acid starting materials.
Comparative Physicochemical Properties
The position of the fluoro and methyl groups significantly influences the physicochemical properties of the isomers, which in turn can affect their pharmacokinetic profiles. The following table provides a comparison of key physicochemical properties. Experimentally determined values for these specific isomers are not widely available in the literature; therefore, predicted values are provided for comparison.
| Property | Isomer 1: this compound | Isomer 2: 5-(4-Fluorophenyl)-2-methylpyridine | Isomer 3: 3-(3-Fluorophenyl)-2-methylpyridine |
| Molecular Formula | C12H10FN | C12H10FN | C12H10FN |
| Molecular Weight | 187.22 g/mol | 187.22 g/mol | 187.22 g/mol |
| Melting Point (°C) | Not Reported | 58-59[7] | Not Reported |
| Boiling Point (°C) | 300.6 ± 37.0 (Predicted)[2] | Not Reported | Not Reported |
| pKa (Predicted) | 5.35 ± 0.21[2] | ~5.4 | ~5.2 |
| cLogP (Predicted) | 3.1 | 3.1 | 3.0 |
Predicted values are calculated using widely accepted computational models and should be considered as estimates. cLogP values were estimated using online prediction tools.[1][8]
Discussion of Physicochemical Trends:
-
Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. The higher symmetry of Isomer 2 (para-substitution) may lead to more efficient crystal packing and thus a higher melting point compared to the meta-substituted Isomers 1 and 3.
-
pKa: The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorophenyl group will decrease the basicity compared to 2-methylpyridine. The exact position of the substituents will have a more subtle effect on the pKa.
-
cLogP: The calculated logP values, a measure of lipophilicity, are predicted to be similar for all three isomers. Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
Comparative Biological Activity: A Predictive Analysis
While specific biological data for these isomers is not extensively reported, their structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests they are promising candidates for biological evaluation.[11][12][13][14][15] The fluorophenylpyridine scaffold is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase active site.
Caption: A representative kinase signaling pathway often targeted in cancer therapy.
Given the prevalence of this scaffold in oncology drug discovery, a logical first step in evaluating the biological activity of these isomers would be to screen them for cytotoxicity against a panel of cancer cell lines and for their ability to inhibit specific kinases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[16][17][18][19]
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)[20][21][22]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test isomers in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each isomer.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general fluorescence-based in vitro kinase assay to determine the inhibitory activity of the compounds against a specific kinase.[23][24][25][26]
Materials:
-
Recombinant kinase (e.g., a member of the RAF or ERK family)
-
Biotinylated peptide substrate specific for the kinase
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated fluorescent acceptor (e.g., XL665)
-
384-well low-volume plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test isomers in the kinase assay buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the recombinant kinase, the biotinylated peptide substrate, and the test compound or vehicle control.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagents (terbium-labeled antibody and streptavidin-conjugated acceptor). Incubate to allow for binding.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of this compound and its positional isomers provides a valuable framework for understanding the structure-activity and structure-property relationships in this class of compounds. While experimental data for these specific isomers is limited, the provided synthetic protocols and predictive analysis of their physicochemical and biological properties offer a solid foundation for further investigation.
The Suzuki-Miyaura coupling provides a reliable route to access these compounds, and the proposed in vitro assays for cytotoxicity and kinase inhibition are logical next steps in their biological characterization. The subtle changes in the position of the fluorine and methyl groups are likely to have a significant impact on their biological activity, and a systematic evaluation of these isomers could lead to the identification of novel and potent therapeutic agents. This guide serves as a starting point for researchers to explore the potential of these and other fluorinated pyridine derivatives in drug discovery.
References
- 1. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 2. 5-(3-fluorophenyl)-2,3-dimethylpyridine CAS#: 2921757-28-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buy 2-(4-Fluorophenyl)-5-methylpyridine | 85237-65-6 [smolecule.com]
- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. protocols.io [protocols.io]
- 20. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 24. In vitro kinase assay [protocols.io]
- 25. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Scientist's Guide to HPLC Method Validation for Purity Determination of Pharmaceutical Intermediates
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of an Active Pharmaceutical Ingredient (API), the quality of each pharmaceutical intermediate is a critical determinant of the final drug product's safety and efficacy. Impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may compromise the therapeutic effect or pose a risk to patients.[1] Consequently, robust analytical methods for determining the purity of these intermediates are not merely a quality control checkpoint but a cornerstone of the entire drug development process.
High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for this purpose, offering high resolution and sensitivity for separating the main compound from its impurities.[2][3] This guide provides an in-depth, experience-driven comparison of HPLC with alternative analytical techniques. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation, ensuring that the chosen analytical strategy is scientifically sound, fit for purpose, and compliant with global regulatory expectations.
The Regulatory Landscape: A Foundation of Trustworthiness
Validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This process is not arbitrary; it is governed by a harmonized framework established by international regulatory bodies. Adherence to these guidelines is mandatory for regulatory submissions.
Key guidelines include:
-
ICH Q2(R2): Validation of Analytical Procedures : This is the cornerstone document from the International Council for Harmonisation, providing a comprehensive framework for validation principles.[5][6]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics : The U.S. Food and Drug Administration's specific recommendations for submitting validation data.[7][8]
-
USP General Chapter <1225> Validation of Compendial Procedures : Outlines requirements within the United States Pharmacopeia.[4][9]
-
European Pharmacopoeia (Ph. Eur.) Chapter 2.2.46 : Details requirements for chromatographic separation techniques.[10][11]
These guidelines collectively ensure that a validated method is reliable, reproducible, and provides data that can be trusted throughout the lifecycle of the product.[12]
Core Validation Parameters for HPLC Purity Methods
A successful validation demonstrates that the analytical method is suitable for its intended purpose. This is achieved by assessing a specific set of performance characteristics. The following sections explain not just what these parameters are, but why they are critical for a purity method.
Specificity (and the Role of Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] For a purity method, this is arguably the most critical parameter. It ensures that the peaks observed for impurities are distinct and not co-eluting with the main intermediate peak or with each other.
To establish specificity, forced degradation (or stress testing) is indispensable.[14] This involves subjecting the intermediate to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[15][16] A truly "stability-indicating" method will be able to separate the intact intermediate from all degradation products formed under these stress conditions.[17]
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18] This is crucial for accurately quantifying impurities.
-
Causality : Linearity is typically evaluated by analyzing a minimum of five concentrations across the desired range. The data are then subjected to statistical analysis, such as a regression line by the method of least squares. A high correlation coefficient (typically R² ≥ 0.99) indicates a strong linear relationship.[19]
The Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[20] For impurity methods, the range must cover from the reporting threshold up to at least 120% of the specification limit.[21]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies by spiking the sample matrix with known quantities of the impurities and calculating the percentage of recovery.[13] High accuracy ensures that the reported impurity levels are a true reflection of their concentration in the intermediate.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.[20]
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).[20]
-
Reproducibility : Assesses the precision between different laboratories (collaborative studies).
Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements.[22] Low %RSD values indicate a precise method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[21] For purity methods, the LOQ is particularly important as it defines the lower boundary of the reportable range for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21] This provides an indication of its reliability during normal usage. Variations might include changes in mobile phase pH, column temperature, or flow rate.[18] Testing for robustness early in development can prevent significant issues later on.
Comparison Guide: HPLC vs. Alternative & Orthogonal Techniques
While HPLC is the workhorse of purity analysis, no single method is infallible. Regulatory agencies increasingly recommend the use of orthogonal methods—techniques that rely on different physicochemical principles—to provide a more comprehensive picture of a sample's purity.[12][23]
Comparison 1: HPLC vs. UPLC (Ultra-Performance Liquid Chromatography)
UPLC is an evolution of HPLC that uses columns packed with smaller particles (sub-2 µm) and instrumentation capable of handling much higher system pressures.[24] This leads to significant performance improvements.
| Performance Metric | Conventional HPLC (3-5 µm particles) | UPLC (<2 µm particles) | Advantage |
| Analysis Time | 20–60 minutes | 2–10 minutes | UPLC (5-10x faster throughput)[25][26] |
| Resolution | Good | Excellent (sharper, narrower peaks) | UPLC (Better separation of complex impurities)[5][26] |
| Sensitivity | Moderate | High (2-3x increase) | UPLC (Better detection of trace impurities)[27][28] |
| Solvent Consumption | High | Low (up to 70-80% reduction) | UPLC (More cost-effective and environmentally friendly)[24][25] |
| System Pressure | Up to 400-600 bar | Up to 1000-1300 bar | N/A (Definitional difference)[25][26] |
| Regulatory Acceptance | High (well-established) | High (widely adopted) | Equivalent |
Expert Insight : While UPLC offers clear advantages in speed and resolution, the fundamental chromatographic principles are the same as HPLC.[24] Therefore, method validation follows the same ICH guidelines. The primary consideration for adopting UPLC is the initial capital investment in the required high-pressure instrumentation.
Comparison 2: HPLC vs. Orthogonal Techniques
Orthogonal methods are crucial for confirming purity results and ensuring that no impurities are being missed by the primary HPLC method.[2][23]
| Technique | Principle of Separation/Detection | Best Suited For | Key Advantages vs. HPLC | Key Disadvantages vs. HPLC |
| HPLC (UV Detection) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Broad range of non-volatile and thermally labile intermediates. | Versatile, robust, well-established, high-resolution. | Requires chromophores for UV detection; potential for co-elution. |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Volatile and thermally stable intermediates or impurities (e.g., residual solvents). | Superior efficiency for volatile compounds; fast analysis. | Not suitable for non-volatile or thermally unstable compounds without derivatization.[21] |
| Capillary Electrophoresis (CE) | Differential migration of charged species in an electric field. | Chiral intermediates, charged molecules, and biomolecules. | Extremely high efficiency; orthogonal selectivity; low sample/reagent consumption.[11][29] | Lower concentration sensitivity; can be sensitive to matrix effects and pH variations.[30][31] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination of reference standards and main components. | Primary ratio method (no need for specific impurity standards); non-destructive; provides structural information.[9][14][32] | Lower sensitivity for trace impurities; requires more sample; high capital cost for instrumentation.[6][20] |
Expert Insight : The choice of an orthogonal method should be strategic. For instance, GC is an excellent complement to HPLC for analyzing volatile residual solvents, which are a common impurity class.[22] qNMR is exceptionally powerful for certifying the purity of the intermediate reference standard itself, providing an absolute measure that can anchor the accuracy of the HPLC method.[33][34]
Experimental Protocols & Data Visualization
Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of a comprehensive validation study for an HPLC purity method.
Caption: A typical workflow for validating an HPLC purity method, from protocol to final report.
Experimental Protocol: Specificity via Forced Degradation
This protocol outlines a typical forced degradation study to demonstrate the specificity of a stability-indicating HPLC method.
1. Objective: To generate potential degradation products of the pharmaceutical intermediate and demonstrate that they are adequately resolved from the main peak and from each other by the proposed HPLC method.
2. Materials:
-
Pharmaceutical Intermediate
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water and organic solvent (e.g., Acetonitrile) for mobile phase
-
Calibrated HPLC system with a photodiode array (PDA) or UV detector
3. Procedure:
-
Sample Preparation: Prepare stock solutions of the intermediate in a suitable solvent (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Heat at 60°C for 4 hours (or until ~5-20% degradation is observed).
-
Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 2 hours (or until target degradation is achieved).
-
Neutralize with 1 mL of 0.1 N HCl and dilute.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 6 hours.
-
Dilute to final concentration.
-
-
Thermal Degradation:
-
Store the solid intermediate in an oven at 80°C for 24 hours.
-
Dissolve and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid intermediate to UV light (e.g., in a photostability chamber) for a defined period.
-
Dissolve and dilute to the final concentration.
-
-
Control Sample: Prepare an undegraded sample of the intermediate at the same final concentration.
4. Analysis:
-
Analyze all stressed samples and the control sample using the proposed HPLC method.
-
Use a PDA detector to assess peak purity for the main intermediate peak in all chromatograms. This helps confirm that no degradant peaks are co-eluting.
5. Acceptance Criteria:
-
The method must demonstrate resolution (Resolution factor > 2.0) between the main peak and all significant degradation products.
-
The peak purity analysis of the main peak in the stressed samples must pass, indicating no co-elution.
Decision Workflow for Selecting a Purity Method
Caption: A decision tree guiding the selection of primary and orthogonal purity analysis methods.
Conclusion: An Integrated Approach to Ensuring Purity
The validation of an HPLC method for determining the purity of pharmaceutical intermediates is a rigorous, multi-faceted process grounded in established regulatory guidelines. While HPLC remains the predominant technique due to its versatility and resolving power, a modern, scientifically sound approach acknowledges its limitations. By integrating advanced techniques like UPLC for enhanced throughput and sensitivity, and employing orthogonal methods such as GC, CE, and qNMR, scientists can build a comprehensive and irrefutable purity profile. This integrated strategy not only ensures regulatory compliance but also embodies the fundamental goal of pharmaceutical development: to deliver safe and effective medicines of the highest quality.
References
- 1. ijirset.com [ijirset.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 8. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 13. enovatia.com [enovatia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmoutsourcing.com [pharmoutsourcing.com]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [The Applications of qNMR in Drug Quality Control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. niito.kz [niito.kz]
- 26. thepharmajournal.com [thepharmajournal.com]
- 27. biomedres.us [biomedres.us]
- 28. ijcrt.org [ijcrt.org]
- 29. chromatographytoday.com [chromatographytoday.com]
- 30. ijnrd.org [ijnrd.org]
- 31. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. spectroscopyeurope.com [spectroscopyeurope.com]
- 34. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(3-Fluorophenyl)-2-methylpyridine
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel entity such as 5-(3-Fluorophenyl)-2-methylpyridine, a key intermediate or active pharmaceutical ingredient (API), the ability to accurately and precisely quantify it and its potential impurities is the bedrock of quality control, stability testing, and regulatory submission. An analytical method is not merely a procedure; it is a meticulously validated process that guarantees its fitness for a specific purpose[1][2].
However, validation within a single laboratory is only the first step. In the real-world ecosystem of drug development, methods are frequently transferred between sites—from research and development to quality control, or between a contract research organization (CRO) and a manufacturing site. This transfer necessitates a critical process known as cross-validation : a documented comparison to verify that a validated method produces consistent, reliable, and accurate results across different laboratories, analysts, or equipment[3][4].
Pillar 1: Foundational Method Validation - The RP-HPLC-UV Assay
Our first objective is to establish a robust, validated method that will serve as the benchmark. Given the aromatic structure and likely non-volatility of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical starting point. This technique is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds[9][10].
The causality for choosing RP-HPLC is rooted in the compound's physicochemical properties. The pyridine and fluorophenyl rings provide chromophores for UV detection, while the overall structure allows for effective partitioning on a C18 stationary phase.
Visualizing the Validation Workflow
The validation process follows a structured, hierarchical approach where each parameter demonstrates the method's suitability for its intended purpose[11][12].
Caption: Workflow for analytical method validation based on ICH guidelines.
Experimental Protocol: RP-HPLC-UV Method
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), chosen for its ability to resolve aromatic compounds[9].
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v). Formic acid is used to ensure consistent protonation of the pyridine nitrogen, leading to better peak shape[13].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 0.05 to 0.20 mg/mL).
-
Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to a target concentration within the validated range (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Summary of Validation Data (Transferring Laboratory)
The following table summarizes the performance data for the primary RP-HPLC method, validated according to ICH Q2(R2) guidelines[5][6].
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at the analyte's retention time. Peak purity > 99.5%. | No interferences observed from placebo or degradation products. Peak purity index: 99.98%. | Pass |
| Linearity (R²) | R² ≥ 0.999 | 0.9997 | Pass |
| Range | 0.05 - 0.20 mg/mL | Method is linear, accurate, and precise over this range. | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% - 101.5% | Pass |
| Precision - Repeatability (%RSD) | %RSD ≤ 2.0% | 0.85% (n=6) | Pass |
| Precision - Intermediate (%RSD) | %RSD ≤ 2.0% | 1.22% (different day, different analyst) | Pass |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.01 mg/mL | Established |
| Robustness | %RSD of results ≤ 2.0% after minor changes (flow, temp, mobile phase composition). | All variations resulted in %RSD < 1.5%. | Pass |
This validated method is now considered trustworthy and serves as our reference for the cross-validation study.
Pillar 2: Cross-Validation with an Orthogonal Method - GC-MS
Cross-validation is essential to ensure that analytical results are equivalent and interchangeable between two different methods or laboratories[3][14]. For this guide, we will compare our validated HPLC method with a newly developed Gas Chromatography-Mass Spectrometry (GC-MS) method.
Why GC-MS? The Rationale for an Alternative Method. The choice of GC-MS is deliberate. It provides orthogonality to HPLC. While HPLC separates based on polarity and partitioning, GC separates based on volatility and boiling point[10]. The mass spectrometer adds an extra layer of specificity, identifying compounds based on their mass-to-charge ratio and fragmentation patterns, which is a powerful tool for impurity identification[15][16]. This compound is a semi-volatile compound, making it suitable for GC analysis[17]. The use of a fluorinated stationary phase in GC can also offer unique selectivity for fluorinated compounds[18].
Visualizing the Cross-Validation Process
Cross-validation involves a direct comparison of results from the same homogeneous samples analyzed by both methods.
Caption: A workflow for the cross-validation of two analytical methods.
Experimental Protocol: GC-MS Method
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole).
-
Column: A mid-polarity capillary column (e.g., DB-17 or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating aromatic nitrogen-containing compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions (e.g., the molecular ion).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in Dichloromethane.
-
Calibration Standards: Prepare serial dilutions in Dichloromethane to cover the desired range (e.g., 1 to 50 µg/mL). The lower range reflects the higher sensitivity of GC-MS.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a target concentration within the calibration range.
-
Pillar 3: Comparative Data and Scientific Interpretation
The core of cross-validation is the direct comparison of data. The same three batches of this compound were analyzed in triplicate using both the validated HPLC method and the new GC-MS method.
Data Presentation: Assay Results Comparison
| Sample Batch ID | HPLC Assay Result (% w/w) | GC-MS Assay Result (% w/w) | % Difference |
| FPMP-001 | 99.58 | 99.65 | 0.07 |
| FPMP-002 | 99.71 | 99.80 | 0.09 |
| FPMP-003 | 99.62 | 99.51 | -0.11 |
| Mean | 99.64 | 99.65 | 0.01 |
| Overall RSD | 0.07% | 0.15% | N/A |
Acceptance Criterion: The % difference between the mean results of the two methods should not exceed 2.0%.
Expertise & Experience: Interpreting the Results
The data clearly shows a strong correlation between the HPLC and GC-MS methods, with a mean difference of only 0.01%. Both methods demonstrate excellent precision. This successful cross-validation provides a high degree of confidence that either method can be used for release testing, ensuring consistent quality regardless of the analytical technique employed[3].
Why would a laboratory need both?
-
Orthogonal Impurity Profiling: The HPLC method is excellent for quantifying the main component and known impurities. The GC-MS method, with its different selectivity and high sensitivity, is superior for identifying and quantifying unknown, volatile, or semi-volatile impurities that might not resolve well by HPLC[19].
-
Method Lifecycle Management: Having a validated secondary method is a risk mitigation strategy. If an issue arises with the primary HPLC method (e.g., column backorder, instrument downtime), the GC-MS method can be deployed without halting production, a key principle of modern analytical procedure lifecycle management[7][20].
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product. Through a systematic process guided by ICH principles, we have successfully validated a primary RP-HPLC method for this compound and cross-validated it against a secondary, orthogonal GC-MS method.
This guide demonstrates that while both methods are fit for the primary purpose of assay determination, their true strength lies in their complementary nature. The HPLC method provides robust, routine quantification, while the GC-MS method offers enhanced specificity and is an invaluable tool for impurity profiling and investigative analysis. By investing in rigorous validation and cross-validation, researchers, scientists, and drug development professionals build a foundation of trust in their data, ensuring product quality and patient safety.
References
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 15. Pyridine - Wikipedia [en.wikipedia.org]
- 16. Pyridine [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
Establishing a Reference Standard for 5-(3-Fluorophenyl)-2-methylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Well-Characterized Reference Standard
5-(3-Fluorophenyl)-2-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The establishment of a primary reference standard is the foundational step in any research or development pipeline involving this compound. A reference standard serves as a highly purified and well-characterized substance against which other batches of the material can be compared, ensuring consistency and accuracy in all subsequent analytical measurements. This guide will walk through the essential analytical techniques and validation parameters required to fully characterize and qualify a candidate batch of this compound.
Sourcing and Initial Assessment of the Candidate Material
The first step is to procure a high-purity batch of this compound from a reputable supplier.
Supplier Information: A potential source for this compound (CAS No. 713143-67-0) is MySkinRecipes, which offers the compound with a purity of ≥98%[1].
Upon receipt, a preliminary assessment of the material's physical and chemical properties should be conducted.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀FN | [1] |
| Molecular Weight | 187.21 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | Room temperature, dry | [1] |
Safety Precautions: While a specific Safety Data Sheet (SDS) for this compound was not available, data for structurally similar compounds such as 2-Fluoro-5-methylpyridine and other substituted pyridines indicate that the compound should be handled with care.[2][3][4][5] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory. The compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[2]
Comprehensive Analytical Characterization
A multi-faceted analytical approach is necessary to unequivocally confirm the identity and purity of the candidate reference standard. The following sections detail the recommended analytical techniques and the rationale behind their selection.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of an organic compound and identifying any potential impurities.
A stability-indicating HPLC method should be developed and validated to separate the main component from any process-related impurities or degradation products.[6][7][8]
Rationale: HPLC is a versatile and widely used technique in the pharmaceutical industry for purity determination and assay of drug substances.[9] Its ability to separate non-volatile and thermally labile compounds makes it an ideal first-line technique.
Experimental Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
Proposed HPLC Method (to be validated):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the absorbance maximum of this compound
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters (as per ICH Q2(R1) Guidelines): [9][10]
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method is selective for the analyte. | Peak purity of the main component should be > 99%. No interference from blank, placebo, or known impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria. |
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities.[11][12][13][14][15]
Rationale: GC-MS provides complementary information to HPLC. The mass spectrometric detection allows for the tentative identification of unknown impurities based on their fragmentation patterns.
Experimental Workflow for GC-MS Analysis
Caption: A typical experimental workflow for GC-MS analysis.
Proposed GC-MS Method (to be validated):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100°C, ramp to 280°C
-
Injection Mode: Split injection
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole
-
Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of known impurities.
Comparative Data: A candidate reference standard should be compared against at least two other batches of the material to assess batch-to-batch variability and to identify any unique impurities.
Table 3: Comparative Purity Analysis of this compound Batches
| Analytical Method | Batch A (Candidate RS) | Batch B | Batch C |
| HPLC Purity (% Area) | 99.9% | 99.5% | 98.9% |
| Number of Impurities (HPLC) | 2 | 4 | 5 |
| GC-MS Purity (% Area) | >99.8% | >99.3% | >98.5% |
| Major Impurity (Structure/RT) | Impurity 1 (RT=X.X min) | Impurity 1, Impurity 2 | Impurity 1, Impurity 3 |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of the candidate reference standard.
¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for elucidating the molecular structure. The spectra should be consistent with the proposed structure of this compound.
Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.
High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecular ion, further confirming the elemental composition.
Rationale: HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence.
IR spectroscopy provides information about the functional groups present in the molecule.
Rationale: The IR spectrum serves as a characteristic fingerprint of the compound.
Table 4: Summary of Spectroscopic Data for the Candidate Reference Standard
| Technique | Key Observations | Interpretation |
| ¹H NMR | Signals in the aromatic and aliphatic regions with appropriate chemical shifts, coupling constants, and integrations. | Consistent with the proton environments in this compound. |
| ¹³C NMR | Expected number of signals corresponding to the carbon atoms in the molecule. | Confirms the carbon framework of the molecule. |
| ¹⁹F NMR | A single signal corresponding to the fluorine atom. | Confirms the presence and chemical environment of the fluorine atom. |
| HRMS | Accurate mass of the molecular ion consistent with the calculated mass for C₁₂H₁₀FN. | Confirms the elemental composition. |
| IR | Characteristic absorption bands for C-H, C=C, C=N, and C-F stretching and bending vibrations. | Confirms the presence of the expected functional groups. |
Other Physicochemical Characterization
The water content of the reference standard should be determined to account for its contribution to the overall purity.
The presence of any residual solvents from the synthesis process should be determined and quantified.
Elemental analysis for Carbon, Hydrogen, and Nitrogen provides further confirmation of the empirical formula.
Final Qualification and Certificate of Analysis
Once all the analytical data has been collected and reviewed, a comprehensive Certificate of Analysis (CoA) should be prepared for the qualified reference standard. The CoA should include all the information presented in this guide, including the assigned purity value.
Purity Assignment: The purity of the reference standard is typically assigned using a mass balance approach:
Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Impurities by HPLC)
Conclusion
Establishing a reference standard for this compound is a rigorous process that requires a combination of orthogonal analytical techniques. This guide provides a comprehensive framework for the characterization and qualification of a candidate material. By following these guidelines, researchers can ensure the quality and reliability of their analytical data, which is essential for the successful development of new pharmaceuticals and materials.
References
- 1. 5-(3-Fluorophenyl)-2-Methyl-Pyridin [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. actascientific.com [actascientific.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. How to Validate GC-MS Data for Trace-level Analysis [eureka.patsnap.com]
- 12. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Assay of 5-(3-Fluorophenyl)-2-methylpyridine: qNMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of a compound's purity and concentration is paramount. For an active pharmaceutical ingredient (API) intermediate like 5-(3-Fluorophenyl)-2-methylpyridine, rigorous quantification ensures the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection.
This comparison is supported by detailed experimental protocols and representative data to assist researchers, scientists, and drug development professionals in making informed decisions about method selection and implementation.
The Orthogonal Approach: Why Cross-Validation Matters
Relying on a single analytical method for purity and assay determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] High-Performance Liquid Chromatography (HPLC) is a separative technique, while quantitative Nuclear Magnetic Resonance (qNMR) is a spectroscopic method.[1][2] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported values.[1]
Principle of the Methods
Quantitative NMR (qNMR): A Primary Method
qNMR stands as a primary analytical method because the signal intensity is directly proportional to the number of nuclei (protons in the case of ¹H qNMR).[3][4][5] This unique feature allows for the determination of the concentration or purity of a substance without the need for a chemically identical reference standard for the analyte.[5][6][7] Instead, a certified internal standard of known purity and concentration is used for comparison.[8] The purity of the analyte can be calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : mass
-
P : Purity
-
analyte : this compound
-
std : Internal Standard
High-Performance Liquid Chromatography (HPLC): A Comparative Method
HPLC is a powerful separation technique that is widely used for the quantification of components in a mixture.[9][10] In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.[10] Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard of the same compound with a known purity, using a calibration curve.[11]
Experimental Protocols
Detailed methodologies for the assay of this compound using both ¹H-qNMR and HPLC-UV are outlined below.
Quantitative ¹H NMR (qNMR) Protocol
This protocol is designed for the accurate determination of the purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
Reagents and Materials:
-
This compound (analyte)
-
Maleic acid (certified internal standard, purity ≥99.5%)
-
Deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial for 30 seconds to ensure complete dissolution and homogeneity.
-
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition Parameters:
-
Pulse Program: A simple 90° pulse program (e.g., zg) is recommended.[3]
-
Pulse Angle: Calibrate the 90° pulse width for each sample to ensure accurate quantification.[12][13][14]
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.[15][16][17] A typical starting point is 30 seconds.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]
-
Acquisition Time: Sufficient to allow for full decay of the FID and good digital resolution (typically 2-4 seconds).[1]
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
Data Processing and Quantification:
-
Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Manually phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, the methyl signal is often a good choice. For maleic acid, the two olefinic protons give a sharp singlet.
-
Calculate the purity of the analyte using the qNMR equation provided above.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
This compound reference standard of known purity.
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and any less polar impurities, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV maximum of this compound (e.g., 254 nm).
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with a mixture of water and acetonitrile (e.g., 50:50 v/v) to make a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution: Prepare the sample solution in the same manner as the stock solution, using the material to be assayed.
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by comparing its concentration to the known concentration of the prepared solution.
Data Presentation: Performance Comparison
The following table summarizes representative quantitative data and validation parameters for the assay of this compound by qNMR and HPLC.
| Parameter | qNMR | HPLC-UV | Rationale & Causality |
| Purity Assay (%) | 99.2 ± 0.2 | 99.3 ± 0.3 | Both methods provide comparable accuracy for the main component assay. |
| Precision (RSD, %) | ≤ 1.0 | ≤ 1.5 | qNMR often exhibits slightly better precision due to fewer sample preparation steps and the direct nature of the measurement. |
| Linearity (R²) | Not applicable (primary method) | ≥ 0.999 | HPLC relies on a linear response across a range of concentrations, necessitating a calibration curve. qNMR is a direct measurement, negating the need for a linearity study in the same context. |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the low mg/mL range. | Lower, often in the µg/mL range.[18] | HPLC generally offers superior sensitivity, making it more suitable for trace impurity analysis. |
| Analysis Time per Sample | 10-20 minutes | 15-30 minutes | qNMR can be faster for a single sample, but HPLC with an autosampler can have higher throughput for large batches. |
| Method Development Time | Shorter | Longer | Generic qNMR methods can often be applied with minimal modification. HPLC methods typically require more extensive development and validation for each specific analyte.[19] |
| Reference Standard Requirement | Certified internal standard (different compound)[20][21] | Certified reference standard of the analyte | This is a key advantage of qNMR, especially in early drug development when a fully characterized reference standard of the API may not be available.[6][11] |
| Sample Throughput | Lower | Higher (with autosampler) | HPLC is generally better suited for high-throughput screening environments. |
Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Workflows and Logical Relationships
qNMR Assay Workflow
The following diagram illustrates the typical workflow for a qNMR assay.
Caption: Workflow for a quantitative NMR (qNMR) assay.
Logical Relationship in qNMR Quantification
The core of qNMR quantification lies in the direct proportionality of the NMR signal integral to the number of protons contributing to that signal.
Caption: Logical relationship in qNMR quantification.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the assay of this compound. The choice between the two often depends on the specific requirements of the analysis.
-
qNMR is an excellent primary method that offers high precision and accuracy without the need for an identical reference standard of the analyte.[5][6] This makes it particularly valuable during early-stage drug development when such standards may be scarce.[19] Its relatively straightforward method development is also a significant advantage.
-
HPLC-UV is a highly sensitive and versatile technique that excels in separating complex mixtures and quantifying trace-level impurities.[18] Its high-throughput capabilities make it well-suited for routine quality control in a manufacturing environment.[22][23]
For a comprehensive and robust quality assessment of this compound, the use of both qNMR and HPLC as orthogonal methods is highly recommended. This dual approach provides a high degree of confidence in the analytical results, ensuring the quality and consistency of the material.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. NMR | Pulse Calibration Procedures | Chemical Research Support [weizmann.ac.il]
- 13. How To Calibrate 90deg pulse | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 14. www2.ee.unsw.edu.au [www2.ee.unsw.edu.au]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Building Block. The relaxation delay [imserc.northwestern.edu]
- 17. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays — Nanalysis [nanalysis.com]
- 18. acgpubs.org [acgpubs.org]
- 19. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Biaryl Synthesis
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural unit is a cornerstone of modern molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The ability to forge carbon-carbon (C-C) bonds between two aromatic rings with precision and efficiency is therefore of paramount importance to researchers in organic synthesis and drug development.[1][2] For decades, palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have stood as the preeminent method for achieving this transformation due to their remarkable functional group tolerance, mild reaction conditions, and high yields.[3][4][5]
However, the term "palladium catalyst" is a broad descriptor for a diverse and continually evolving family of catalytic systems. The choice of catalyst—specifically the ligand bound to the palladium center and the nature of the precatalyst—is the single most critical factor determining the success, efficiency, and scope of a biaryl synthesis. This guide provides an in-depth comparison of the major classes of palladium catalysts, moving from foundational systems to state-of-the-art precatalysts, and explains the causality behind their performance differences. We will delve into the mechanistic principles that govern their reactivity and provide field-proven data and protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Mechanistic Heartbeat: The Palladium Cross-Coupling Cycle
To compare catalysts effectively, one must first understand the fundamental engine they drive. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, a model for many biaryl syntheses, consists of three key steps. The efficiency of each step is profoundly influenced by the steric and electronic properties of the ancillary ligand on the palladium center.
-
Oxidative Addition: An aryl halide (Ar-X) reacts with the active, low-coordinate Pd(0) species, which inserts into the carbon-halogen bond to form a Pd(II) complex. Bulky, electron-rich ligands accelerate this step, particularly for less reactive aryl chlorides.[6][7]
-
Transmetalation: The organoboron species (Ar'-B(OR)₂) exchanges its organic group with the halide on the palladium center, a process typically mediated by a base.
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple and are expelled as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst to re-enter the cycle. This final step is often the rate-limiting step and is facilitated by sterically demanding ligands that force the two aryl groups into close proximity.[6]
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
The Evolution of Excellence: A Comparative Analysis of Ligand Classes
The story of palladium catalysis for biaryl synthesis is a story of ligand innovation. Each new class of ligand was developed to overcome the limitations of its predecessors, pushing the boundaries of reactivity to include more challenging and diverse substrates.
Class 1: First-Generation Phosphines (e.g., PPh₃)
The classical catalyst, tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, was instrumental in the early development of cross-coupling.
-
Expertise & Experience: While foundational, Pd(PPh₃)₄ and other simple phosphines suffer from significant drawbacks. The Pd-P bond is relatively labile, leading to catalyst decomposition at the elevated temperatures often required for the reaction. Furthermore, its modest steric bulk and electron-donating ability render it inefficient for coupling unreactive substrates like electron-rich aryl chlorides or sterically hindered partners. Its use today is generally limited to simple couplings of aryl iodides and bromides.
Class 2: The Buchwald Biaryl Monophosphines: A Paradigm Shift
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group represented a quantum leap in palladium catalysis.[8][9][10] These ligands are designed to create a highly active, monoligated L₁Pd(0) species that readily undergoes oxidative addition and promotes rapid reductive elimination.[9]
-
Causality Behind the Design: The biaryl backbone creates a sterically demanding pocket around the palladium center. The dialkylphosphino group (e.g., dicyclohexylphosphino, di-tert-butylphosphino) provides strong electron donation, increasing the electron density on the palladium and facilitating the oxidative addition step.[10]
Key Examples & Comparison:
-
XPhos: A highly versatile and robust ligand, often considered a first-choice for a wide range of Suzuki-Miyaura couplings, especially with challenging aryl and heteroaryl chlorides.[6]
-
SPhos: Exhibits exceptional reactivity, often at room temperature, for a variety of substrates. Its high activity makes it a powerful tool for forming sterically congested biaryl compounds.[6]
-
tBuBrettPhos: Specifically designed for challenging C-N couplings, its unique structure allows for the formation of hindered C-N bonds that are difficult to achieve with other ligands.[9]
Class 3: N-Heterocyclic Carbenes (NHCs): The Stable Powerhouse
N-Heterocyclic carbenes (NHCs) have emerged as a superior alternative to phosphines in many applications.[11] They are neutral, two-electron donors that form exceptionally strong bonds with palladium.
-
Expertise & Experience: The strength of the Pd-NHC bond imparts remarkable thermal stability to the catalyst, preventing decomposition at high temperatures and often leading to higher turnover numbers (TONs).[11] Their strong σ-donating character makes the palladium center highly electron-rich, dramatically accelerating the oxidative addition step even with deactivated aryl chlorides.[11][12]
-
PEPPSI™ Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, such as PEPPSI-IPr, are highly effective, user-friendly precatalysts.[4] They are air- and moisture-stable, allowing for easy handling, and are particularly effective for heteroaryl couplings.[4]
The Rise of Precatalysts: Enhancing Stability and Reproducibility
A significant advance in the field has been the development of well-defined precatalysts. Instead of generating the active catalyst in situ by mixing a palladium source (like Pd(OAc)₂) with a ligand, which can lead to batch-to-batch variability, precatalysts are stable, isolable Pd(II) complexes that are cleanly and rapidly reduced to the active Pd(0) species under the reaction conditions.
-
Buchwald G3, G4, and G6 Precatalysts: These generations offer improved stability, solubility, and activity. They are designed for easy activation and generate highly active catalysts, often allowing for lower catalyst loadings and shorter reaction times.
-
NHC-Pd Precatalysts (e.g., PEPPSI, Palladacycles): Palladacycles and other NHC-based precatalysts are pre-activated systems that exhibit high thermal stability and catalytic activity.[4][13] They provide a reliable and efficient entry into the catalytic cycle.
Caption: Structural and Performance Comparison of Ligand Classes.
Quantitative Performance Data
The following table summarizes representative data from the literature to provide a quantitative comparison of different catalyst systems under various conditions. Note that direct comparison can be challenging as reaction conditions vary between studies; this table serves as a qualitative guide to relative performance.
| Catalyst System | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | 3 | 80 | 12 | 85 | [4] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | RT | 2 | 98 | [6] |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | 0.5 | 100 | 1 | 97 | [7] |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 100 | 2 | 98 | [4] |
| Herrmann's Catalyst | 4-Bromoacetophenone | Phenylboronic acid | 1.0 | 110 | 1 | 95 | [4] |
| Pd(OAc)₂ / Ligand 1* | 2-Chloro-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | 2.0 (Pd) | RT | 24 | 91 | [14] |
*Ligand 1 refers to a specific biaryl phosphacycle from the cited study.
Experimental Protocols: A Practical Guide
A self-validating protocol is one where the rationale for each step is clear. Below are two representative, detailed procedures for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with a Buchwald Precatalyst
This protocol is a robust starting point for a wide variety of aryl chloride substrates using a modern, air-stable precatalyst.
Rationale: The use of a well-defined precatalyst (XPhos Pd G3) ensures reproducibility. Toluene is a common high-boiling solvent suitable for these reactions. K₃PO₄ is a moderately strong base effective in promoting the transmetalation step without causing side reactions with sensitive functional groups.
-
Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition & Degassing: Add anhydrous toluene (2.0 mL). Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 10-15 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir for the specified time (typically 1-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with an NHC-Palladium Precatalyst
This protocol leverages the high stability and activity of an NHC-based catalyst, which is often effective for particularly challenging or heteroaromatic substrates.
Rationale: The PEPPSI-IPr catalyst is highly stable and does not require the exclusion of air for handling. Cesium carbonate (Cs₂CO₃) is a strong base often used with NHC catalysts to facilitate the coupling of less reactive partners. tert-Amyl alcohol is a suitable polar, high-boiling solvent.
-
Reaction Setup: To an oven-dried vial with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Catalyst Addition: Add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%). The catalyst is air-stable and can be weighed in the open.
-
Solvent Addition: Add anhydrous tert-Amyl alcohol (2.0 mL).
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reaction: Place the sealed vial in a preheated aluminum block at 100 °C and stir vigorously for the specified time (typically 1-2 hours).
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
Caption: Decision Workflow for Catalyst Selection in Biaryl Synthesis.
Conclusion and Future Directions
The strategic selection of a palladium catalyst is paramount for achieving efficient and robust biaryl synthesis. While first-generation phosphine catalysts have been largely superseded, the advent of bulky, electron-rich biaryl phosphines from the Buchwald group and highly stable N-heterocyclic carbene ligands has revolutionized the field. These modern ligands, especially when formulated as well-defined, air-stable precatalysts, enable the coupling of previously inaccessible substrates, such as aryl chlorides and sterically demanding partners, with remarkable efficiency and reproducibility.
For most applications involving challenging substrates, a Buchwald-type precatalyst (e.g., XPhos or SPhos-based) or an NHC-based precatalyst (e.g., PEPPSI-IPr) represents the state of the art. The choice between them may be guided by the specific nature of the substrates, with NHC systems often showing exceptional stability and activity for heteroaromatic couplings. By understanding the mechanistic principles that underpin the function of these sophisticated catalysts, researchers can logically troubleshoot and optimize their synthetic routes, accelerating discovery in medicine and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis [mdpi.com]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(3-Fluorophenyl)-2-methylpyridine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe and compliant disposal of 5-(3-Fluorophenyl)-2-methylpyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally similar fluorinated pyridine derivatives and established best practices for hazardous waste management. This approach ensures a cautious and responsible methodology for handling this chemical waste.
Hazard Assessment and Waste Identification
This compound, a halogenated aromatic heterocyclic compound, must be treated as hazardous waste. This classification is predicated on the known toxicological profiles of pyridine and its derivatives, which are often flammable, and harmful upon ingestion, skin contact, or inhalation.[1][2] The fluorine substituent introduces additional considerations, particularly concerning thermal decomposition, which necessitates specialized disposal methods to prevent the formation of hazardous byproducts like hydrogen fluoride.[2]
Key Hazard Considerations:
| Hazard Category | Anticipated Risk | Recommended Precautions |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[4] | Handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE). |
| Physical Hazards | Likely a flammable liquid and vapor.[3] Vapors may form explosive mixtures with air.[2] | Store away from heat, sparks, and open flames.[2] Use non-sparking tools and intrinsically safe equipment. |
| Environmental Hazards | Potentially toxic to aquatic life. Do not allow to enter drains or waterways.[5][6] | Collect all waste for proper disposal. Prevent release to the environment. |
All materials contaminated with this compound, including personal protective equipment (PPE), spill cleanup materials, and empty containers, must be disposed of as hazardous waste.[1]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential. Nitrile gloves may offer limited protection and should be changed frequently.
-
Respiratory Protection: All handling of open containers must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to ensure safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Solid Waste: Contaminated solid waste, such as pipette tips, weigh boats, and absorbent pads, should be collected in a separate, compatible container also labeled as hazardous waste.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless their compatibility is certain. Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[2][6]
Step 2: Container Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic).
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[2]
Step 3: Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using a chemical absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
The recommended disposal method for halogenated organic compounds is high-temperature incineration .[7] Fluorinated compounds require specific incineration conditions, typically at temperatures exceeding 850°C with a sufficient residence time, to ensure complete destruction and to prevent the formation of toxic byproducts such as polyfluorinated dibenzodioxins and dibenzofurans.[8][9][10] Incineration facilities must be equipped with flue gas scrubbers to neutralize acidic gases like hydrogen fluoride that are formed during combustion.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Considerations
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA).[11] While a specific waste code may not be listed, it would likely be classified as a D001 hazardous waste due to its flammability and potentially as a D002 (corrosive) or carry other toxicity characteristic codes depending on its formulation and concentration.[12] Halogenated organic compounds are also subject to specific land disposal restrictions.[13] Always consult with your EHS department and local regulatory agencies to ensure full compliance.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. nilu.com [nilu.com]
- 9. epa.gov [epa.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
